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  • Product: Trifluoropyruvamide hydrate
  • CAS: 1210756-85-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Trifluoropyruvamide Hydrate

For Researchers, Scientists, and Drug Development Professionals Foreword: The Significance of Trifluoropyruvamide Hydrate in Modern Drug Discovery Trifluoropyruvamide hydrate, a seemingly simple molecule, holds significa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Trifluoropyruvamide Hydrate in Modern Drug Discovery

Trifluoropyruvamide hydrate, a seemingly simple molecule, holds significant potential within the landscape of contemporary drug development. Its trifluoromethyl group imparts unique properties, including increased metabolic stability and enhanced binding affinity to biological targets, making it a valuable building block for novel therapeutics. The hydrated form, in particular, often presents improved handling characteristics and stability compared to its anhydrous counterpart. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive, technically-grounded protocol for the synthesis, purification, and characterization of trifluoropyruvamide hydrate. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles and offers practical insights to ensure reproducible and high-yielding results.

I. The Synthetic Strategy: A Two-Step Approach to Trifluoropyruvamide Hydrate

The synthesis of trifluoropyruvamide hydrate is most effectively achieved through a robust two-step process. The first stage involves the ammonolysis of a suitable trifluoropyruvate ester, typically ethyl trifluoropyruvate, to form the intermediate trifluoropyruvamide. The subsequent and critical step is the controlled hydration of this amide to yield the stable trifluoropyruvamide hydrate. This strategic approach allows for high conversion rates and facilitates the purification of the final product.

Step 1: Ammonolysis of Ethyl Trifluoropyruvate

The nucleophilic attack of ammonia on the ester carbonyl of ethyl trifluoropyruvate is the cornerstone of the initial synthetic step. This reaction, a classic example of nucleophilic acyl substitution, proceeds readily due to the electrophilic nature of the carbonyl carbon, which is further activated by the electron-withdrawing trifluoromethyl group.

Step 2: Controlled Hydration

Trifluoropyruvamide, like many α-ketoamides, can exist in equilibrium with its hydrated, or gem-diol, form in the presence of water.[1] The electron-withdrawing effect of the adjacent trifluoromethyl and amide groups stabilizes the hydrate by making the central carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The controlled addition of water and subsequent crystallization are key to isolating the stable hydrate.

II. Mechanistic Insights: Understanding the "Why" Behind the "How"

A thorough comprehension of the reaction mechanisms is paramount for troubleshooting and optimization.

Ammonolysis Mechanism:

The reaction proceeds via a tetrahedral intermediate. Ammonia, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ethyl trifluoropyruvate. The resulting intermediate then collapses, expelling the ethoxide leaving group to form the more stable amide.

Hydration Mechanism:

The hydration of the trifluoropyruvamide is a reversible nucleophilic addition of water to the ketone carbonyl. The equilibrium is driven towards the hydrate form by the strong electron-withdrawing nature of the trifluoromethyl group, which destabilizes the carbonyl group and stabilizes the gem-diol.

III. Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents:
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
Ethyl trifluoropyruvateC₅H₅F₃O₃170.09≥97%Sigma-Aldrich
Ammonia solutionNH₃ in H₂O17.0328-30%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeVWR
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%EMD Millipore
Deionized WaterH₂O18.02
Step-by-Step Synthesis of Trifluoropyruvamide:
  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Reagent Addition: Charge the flask with ethyl trifluoropyruvate (17.0 g, 0.1 mol). Cool the flask to 0-5 °C using an ice bath.

  • Ammonia Addition: Slowly add a 28-30% aqueous ammonia solution (15 mL, ~0.24 mol) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (Tólica).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).[2] Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude trifluoropyruvamide as a viscous oil or semi-solid.

Step-by-Step Hydration and Purification:
  • Dissolution: Dissolve the crude trifluoropyruvamide in a minimal amount of warm deionized water (approximately 20-30 mL). Gentle heating (40-50 °C) may be required.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerate overnight to induce crystallization.

  • Isolation: Collect the white crystalline solid by vacuum filtration, washing with a small amount of cold deionized water.

  • Drying: Dry the crystals under vacuum to a constant weight.

IV. Characterization and Validation: Confirming the Identity and Purity

A battery of analytical techniques should be employed to confirm the structure and purity of the synthesized trifluoropyruvamide hydrate.

TechniqueExpected Results
Melting Point Sharp melting point characteristic of a pure crystalline solid.
¹H NMR Signals corresponding to the amide protons and the hydroxyl protons of the gem-diol.
¹³C NMR A signal for the hydrated carbonyl carbon (gem-diol) typically in the range of 80-95 ppm, and a signal for the amide carbonyl.
¹⁹F NMR A singlet for the CF₃ group.
FT-IR Characteristic broad O-H stretching vibrations for the hydrate, N-H stretching for the amide, and C=O stretching for the amide.
Mass Spectrometry Molecular ion peak corresponding to the trifluoropyruvamide hydrate, and potential fragmentation patterns.
Thermogravimetric Analysis (TGA) A weight loss step corresponding to the loss of one water molecule per molecule of trifluoropyruvamide.[3]

V. Safety and Handling: A Prerequisite for Good Science

Ethyl trifluoropyruvate:

  • Hazards: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

Ammonia Solution:

  • Hazards: Corrosive. Causes severe skin burns and eye damage. Toxic if inhaled.[4]

  • Precautions: Handle in a fume hood with extreme care.[5] Wear appropriate PPE, including chemical-resistant gloves and goggles. Ensure good ventilation.

Dichloromethane:

  • Hazards: Suspected of causing cancer. Causes skin and serious eye irritation.

  • Precautions: Handle in a fume hood. Wear appropriate PPE.

Trifluoropyruvamide Hydrate:

  • Hazards: While specific toxicity data is limited, it should be handled with care as a potentially hazardous chemical.

  • Precautions: Avoid inhalation, ingestion, and skin contact. Wear standard laboratory PPE.

VI. Visualizing the Process: Workflow and Reaction Diagrams

To further clarify the synthetic process, the following diagrams illustrate the key workflows and chemical transformations.

Experimental Workflow Diagram

G cluster_synthesis Synthesis of Trifluoropyruvamide cluster_workup Work-up and Isolation cluster_hydration Hydration and Purification A 1. Reaction Setup: - 3-necked flask - Stirrer, dropping funnel, condenser B 2. Reagent Addition: - Ethyl trifluoropyruvate - Cool to 0-5 °C A->B Prepare C 3. Ammonolysis: - Slow addition of aq. NH₃ - Maintain T < 10 °C B->C Charge D 4. Reaction: - Stir at RT for 4-6 h - Monitor by TLC C->D React E 5. Extraction: - Transfer to separatory funnel - Extract with DCM D->E Proceed to F 6. Drying & Concentration: - Dry with MgSO₄ - Concentrate in vacuo E->F Process G 7. Dissolution: - Dissolve crude in warm H₂O F->G Obtain crude H 8. Crystallization: - Cool to RT, then 0 °C G->H Induce I 9. Isolation & Drying: - Vacuum filtration - Dry under vacuum H->I Isolate G cluster_ammonolysis Ammonolysis of Ethyl Trifluoropyruvate cluster_hydration Hydration of Trifluoropyruvamide EtOOC(C=O)CF3 Ethyl Trifluoropyruvate Tetrahedral_Intermediate Tetrahedral Intermediate EtOOC(C=O)CF3->Tetrahedral_Intermediate + NH₃ NH3 Ammonia NH3->Tetrahedral_Intermediate H2NC(O)CF3 Trifluoropyruvamide Tetrahedral_Intermediate->H2NC(O)CF3 - EtOH EtOH Ethanol Tetrahedral_Intermediate->EtOH Amide Trifluoropyruvamide (Anhydrous) Hydrate Trifluoropyruvamide Hydrate (gem-diol) Amide->Hydrate + H₂O Water Water Water->Hydrate

Caption: Reaction mechanisms for ammonolysis and hydration steps.

VII. Conclusion: A Reliable Path to a Valuable Intermediate

The protocol detailed herein provides a robust and reproducible method for the synthesis of trifluoropyruvamide hydrate, a key intermediate in modern pharmaceutical research. By understanding the underlying chemical principles and adhering to the outlined experimental procedures and safety precautions, researchers can confidently produce this valuable compound in high yield and purity. The self-validating nature of this guide, with its emphasis on characterization and mechanistic understanding, empowers scientists to not only replicate the synthesis but also to adapt and optimize it for their specific needs.

VIII. References

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central. [Link]

  • How To Run A Reaction: The Workup. University of Rochester Department of Chemistry. [Link]

  • Purification and crystallization of riboflavin. Google Patents.

  • Measurement of Waters of Hydration with Pyris 6 TGA. Thermal Support. [Link]

  • University of Pittsburgh Safety Manual EH&S Guideline Number: 04-030. [Link]

  • Are there specific guidelines for safe ammonia handling in laboratories?. Drlogy. [Link]

  • Safety Precautions For Workers Who Handle Ammonia. GDS Corp. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Trifluoropyruvamide Hydrate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the mechanism of action of novel therapeutic candidates, using trifluoropyruva...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the mechanism of action of novel therapeutic candidates, using trifluoropyruvamide hydrate as a primary example. Given the limited public data on this specific molecule, this document serves as an investigational roadmap, detailing the strategic and methodological approach required to move from a compound of interest to a well-understood mechanism.

Introduction: Trifluoropyruvamide Hydrate - A Structural Rationale for Investigation

Trifluoropyruvamide hydrate is a small molecule characterized by a central pyruvamide core, flanked by a highly electronegative trifluoromethyl group. The pyruvamide moiety mimics the endogenous metabolite pyruvate, suggesting potential interaction with enzymes that recognize pyruvate or similar keto-acids. The presence of the trifluoromethyl group significantly alters the electrophilicity of the adjacent carbonyl carbon, making it a prime candidate for forming stable adducts, such as hemiacetals or covalent bonds, with nucleophilic residues (e.g., cysteine, serine, lysine) in an enzyme's active site.

The "hydrate" form indicates that the ketone is likely present as a geminal diol in its solid state. This structural feature can influence its solubility, stability, and initial interactions with a biological target. The primary scientific objective is to systematically identify its molecular target(s), characterize the binding kinetics, and elucidate the downstream cellular consequences of this interaction.

Phase 1: Molecular Target Identification and Validation

The initial and most critical phase is the unbiased identification of the direct binding partner(s) of trifluoropyruvamide hydrate. A multi-pronged approach, combining computational and experimental methods, is essential for robust target identification.

Hypothesis Generation: In Silico Screening

Based on its structure as a pyruvate analog, a logical starting point is to screen for enzymes involved in central carbon metabolism. Key enzyme classes to investigate include:

  • Dehydrogenases: Lactate dehydrogenase, pyruvate dehydrogenase complex.

  • Decarboxylases: Pyruvate decarboxylase.

  • Cysteine Proteases: The electrophilic nature of the ketone makes it a potential inhibitor of proteases like caspases or cathepsins.

Computational molecular docking can be employed to predict the binding affinity and pose of trifluoropyruvamide hydrate within the active sites of these hypothesized targets.

Experimental Target Identification Strategies

Several powerful experimental techniques can identify protein targets without prior bias.

  • Activity-Based Protein Profiling (ABPP): This method uses probes that covalently bind to the active sites of specific enzyme families to identify targets in complex proteomes.

  • Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): This technique relies on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.[1] Changes in protein denaturation temperature across the proteome in the presence of the compound can identify direct targets.

  • Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.

Target Validation: Differential Scanning Fluorimetry (DSF)

Once putative targets are identified, direct binding must be confirmed. DSF, or Thermal Shift Assay, is a rapid and cost-effective method to validate ligand-protein interactions. It measures the change in the thermal denaturation temperature (Tm) of a purified protein upon ligand binding.

  • Protein Preparation: Purify the candidate target protein to >95% homogeneity. Prepare a stock solution in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Reagent Preparation:

    • Prepare a 1000x stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.

    • Prepare a 10 mM stock solution of trifluoropyruvamide hydrate in a compatible solvent (e.g., DMSO, water). Serially dilute to create a concentration range (e.g., 100 µM to 1 nM).

  • Assay Setup (96-well format):

    • In each well of a 96-well qPCR plate, add the protein to a final concentration of 2 µM.

    • Add the fluorescent dye to a final concentration of 5x.

    • Add varying concentrations of trifluoropyruvamide hydrate. Include a vehicle control (e.g., DMSO).

    • Adjust the final volume to 20 µL with the assay buffer.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min.

    • Monitor the fluorescence at the appropriate excitation/emission wavelengths for the dye.

  • Data Analysis:

    • Plot fluorescence versus temperature. The midpoint of the transition is the Tm.

    • A positive shift in Tm (ΔTm) in the presence of the compound indicates stabilizing binding.

Phase 2: Biochemical and Enzymatic Characterization

With a validated target, the next step is to quantify the interaction and understand its functional consequences on the enzyme's activity.

Enzyme Inhibition Kinetics

Kinetic studies are fundamental to determining the potency and mode of inhibition. The key parameters to determine are:

  • IC50: The concentration of inhibitor required to reduce enzyme activity by 50%.

  • Mode of Inhibition:

    • Reversible: Competitive, non-competitive, uncompetitive.

    • Irreversible: Covalent modification of the enzyme.

  • Inhibition Constant (Ki): A measure of the inhibitor's binding affinity.

  • Reagent Preparation:

    • Enzyme: Prepare a working stock of the purified target enzyme in assay buffer.

    • Substrate: Use a fluorogenic or chromogenic substrate specific to the enzyme. Prepare a stock solution in DMSO or water.

    • Inhibitor: Prepare a serial dilution of trifluoropyruvamide hydrate.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of each inhibitor concentration.

    • Add 80 µL of the enzyme solution and incubate for 15-30 minutes at room temperature (pre-incubation).

    • Initiate the reaction by adding 10 µL of the substrate.

    • Immediately place the plate in a plate reader and measure the change in fluorescence or absorbance over time (kinetic read).

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each inhibitor concentration.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.

    • To determine the mode of inhibition, repeat the assay with varying concentrations of both substrate and inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[2]

Data Summary: Inhibition Profile
ParameterValueDescription
IC50 e.g., 1.2 µMPotency of the inhibitor.
Ki e.g., 0.5 µMBinding affinity of the inhibitor.
Mode e.g., Reversible, CompetitiveMechanism of enzyme inhibition.

Phase 3: Elucidating the Cellular Mechanism of Action

Biochemical activity must be translated into a cellular context to understand the compound's physiological effects.

Cellular Target Engagement

The Cellular Thermal Shift Assay (CETSA) is the in-cell counterpart to DSF and is used to confirm that the compound engages its target within a living cell.

Downstream Pathway Analysis

Once target engagement is confirmed, the functional consequences on cellular signaling pathways must be investigated.

  • Western Blotting: If the target enzyme is part of a known signaling cascade, western blotting can be used to measure changes in the phosphorylation state or abundance of downstream proteins.

  • Metabolomics: If the target is a metabolic enzyme, mass spectrometry-based metabolomics can be used to measure the accumulation of substrates or depletion of products.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Downstream Analysis cluster_3 Data Interpretation A Seed Cells in Plates B Treat with Trifluoropyruvamide Hydrate (Dose-Response) A->B C Lyse Cells B->C D Quantify Protein (BCA Assay) C->D F Metabolite Extraction C->F E Western Blot (for signaling proteins) D->E H Model Mechanism of Action E->H G LC-MS/MS Analysis (for metabolomics) F->G G->H

Caption: Workflow for investigating the downstream cellular effects.

Cell Viability and Phenotypic Assays

Ultimately, the effect of the compound on cell health and function must be assessed.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of trifluoropyruvamide hydrate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37 °C.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the data to vehicle-treated cells and plot cell viability versus compound concentration to determine the EC50.

Data Integration and Model Development

The final step is to synthesize all the data—from target identification and biochemical kinetics to cellular pathway analysis—to construct a coherent model of the mechanism of action.

G A {Trifluoropyruvamide Hydrate} B {Target Enzyme (e.g., Pyruvate Kinase)} A->B Binds C {Enzyme Inhibition (Competitive)} B->C Leads to D {Substrate Accumulation (Phosphoenolpyruvate)} C->D Causes E {Downstream Effect (Altered Glycolysis)} D->E F {Cellular Phenotype (Reduced Proliferation)} E->F

Caption: Hypothetical signaling pathway for Trifluoropyruvamide Hydrate.

Conclusion

Elucidating the mechanism of action of a novel compound like trifluoropyruvamide hydrate is a systematic process that builds from molecular interactions to cellular consequences. By employing a phased approach of target identification, biochemical characterization, and cellular analysis, researchers can build a robust and validated model of a compound's biological activity. This foundational knowledge is indispensable for the rational design of future experiments and the successful development of new therapeutic agents.

References

  • Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458–464. Available at: [Link]

  • Sygnature Discovery. (n.d.). Target Identification. Retrieved from [Link]

  • Cambridge Healthtech Institute. (n.d.). Target Identification Strategies. Retrieved from [Link]

  • Choi, S., et al. (2020). Flavonoids with inhibitory activity against SARS-CoV-2 3CLpro. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1537-1543. Available at: [Link]

  • Ahmad, I., et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 57, 128520. Available at: [Link]

  • Creative Proteomics. (2021). Label-free Target Identification to Unleash Drug Discovery. YouTube. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Stability and Storage of Trifluoropyruvamide Hydrate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This technical guide provides a comprehensive overview of the anticipated stability characteristics and recommended storage conditions for trifl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the anticipated stability characteristics and recommended storage conditions for trifluoropyruvamide hydrate. It is important to note that specific experimental stability data for this compound is limited in the public domain. Therefore, the information and recommendations presented herein are based on established principles of organic chemistry, the known behavior of analogous compounds such as α-ketoamides and trifluoromethyl ketones, and general guidelines for the handling of pharmaceutical hydrates. It is imperative that users of trifluoropyruvamide hydrate conduct their own stability assessments under their specific experimental conditions.

Introduction: The Chemical Context of Trifluoropyruvamide Hydrate

Trifluoropyruvamide hydrate is a fascinating and reactive molecule characterized by the presence of an α-ketoamide functional group and a trifluoromethyl moiety. The α-ketoamide structure is a recognized "privileged motif" in medicinal chemistry, appearing in numerous bioactive compounds.[1][2] The high electrophilicity of the ketone, further amplified by the electron-withdrawing trifluoromethyl group, makes trifluoropyruvamide a potent reactive species, which is often the basis for its biological activity.[3]

The presence of a hydrate, a crystalline solid containing water molecules within its lattice, adds another layer of complexity to its stability profile. The water of hydration can significantly influence the physicochemical properties of a compound, including its crystal structure, solubility, and stability.[4][5][6] Understanding the interplay between the inherent reactivity of the trifluoropyruvamide molecule and the role of the hydrate water is crucial for its effective use in research and development.

This guide will delve into the theoretical underpinnings of trifluoropyruvamide hydrate's stability, explore potential degradation pathways, provide best-practice recommendations for its storage and handling, and outline experimental approaches for its stability assessment.

Physicochemical Properties and the Role of the Hydrate

The stability of trifluoropyruvamide hydrate is intrinsically linked to its chemical structure and the solid-state properties conferred by the water of hydration.

The α-Ketoamide and Trifluoromethyl Groups: A Recipe for Reactivity

The core of trifluoropyruvamide's reactivity lies in the vicinal arrangement of a ketone and an amide, with the ketone's electrophilicity dramatically increased by the adjacent trifluoromethyl group. This high electrophilicity makes the carbonyl carbon susceptible to nucleophilic attack.[3]

In aqueous media, the keto-carbonyl group of α-ketoamides can exist in equilibrium with its gem-diol hydrate form.[1][2] The stability of this hydrate and the position of the equilibrium are influenced by factors such as pH.[1] For trifluoropyruvamide hydrate, the solid form is the isolated gem-diol.

The Influence of the Water of Hydration on Solid-State Stability

The water molecules in trifluoropyruvamide hydrate are not merely adventitious; they are integral to the crystal lattice. This incorporated water can play a dual role in the compound's stability. On one hand, it can stabilize the crystal structure through hydrogen bonding networks.[4] On the other hand, the presence of mobile water can potentially facilitate degradation reactions.[7]

The stability of a hydrate is typically dependent on a specific range of temperature and relative humidity.[5] Deviations from this range can lead to dehydration, which may result in a phase transformation to an anhydrous or a less hydrated form, or even an amorphous state.[5] Such changes can significantly alter the compound's physical and chemical properties.[5]

Potential Degradation Pathways

Hydrolysis

The amide bond in trifluoropyruvamide could be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, to yield trifluoropyruvic acid and ammonia. The high electrophilicity of the adjacent ketone may influence the rate of this process.

Thermal Decomposition

Hydrated crystals are prone to dehydration upon heating. The loss of water can disrupt the crystal lattice, potentially leading to the formation of a less stable, amorphous solid.[5] At higher temperatures, decarboxylation or other fragmentation pathways may occur. Thermal degradation of other fluorinated compounds has been shown to potentially release hydrogen fluoride (HF), a toxic gas.[8]

Photodegradation

Many organic molecules are susceptible to degradation upon exposure to light. The energy from UV or visible light can promote electronic transitions that lead to bond cleavage and the formation of reactive intermediates. Photodegradation studies on other fluorinated pharmaceuticals have shown that defluorination can be a significant degradation pathway.[9]

The following diagram illustrates the potential degradation pathways for trifluoropyruvamide hydrate.

G Trifluoropyruvamide Hydrate Trifluoropyruvamide Hydrate Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Trifluoropyruvamide Hydrate->Hydrolysis (Acid/Base) pH extremes Thermal Stress Thermal Stress Trifluoropyruvamide Hydrate->Thermal Stress Elevated Temperature Photochemical Stress (UV/Vis Light) Photochemical Stress (UV/Vis Light) Trifluoropyruvamide Hydrate->Photochemical Stress (UV/Vis Light) Light Exposure Trifluoropyruvic Acid + Ammonia Trifluoropyruvic Acid + Ammonia Hydrolysis (Acid/Base)->Trifluoropyruvic Acid + Ammonia Dehydration (Loss of Water) Dehydration (Loss of Water) Thermal Stress->Dehydration (Loss of Water) Decomposition (e.g., Decarboxylation, HF formation) Decomposition (e.g., Decarboxylation, HF formation) Thermal Stress->Decomposition (e.g., Decarboxylation, HF formation) Anhydrous/Amorphous Form Anhydrous/Amorphous Form Dehydration (Loss of Water)->Anhydrous/Amorphous Form Photodegradation Products (e.g., Defluorination) Photodegradation Products (e.g., Defluorination) Photochemical Stress (UV/Vis Light)->Photodegradation Products (e.g., Defluorination)

Caption: Potential Degradation Pathways for Trifluoropyruvamide Hydrate.

Recommended Storage and Handling

Given the potential instabilities outlined above, stringent storage and handling procedures are essential to maintain the integrity of trifluoropyruvamide hydrate. The following recommendations are based on general best practices for storing sensitive and hydrated active pharmaceutical ingredients (APIs).[10][11][12]

ParameterRecommendationRationale
Temperature Store at 2-8°C.[13]Low temperatures slow down the rates of potential chemical degradation reactions. For some APIs, ultra-low temperature freezing (e.g., -20°C or -80°C) may be necessary for long-term stability.[13]
Humidity Store in a dry environment, preferably in a desiccator or under an inert atmosphere.As a hydrate, the compound's stability is dependent on the ambient relative humidity.[5] Low humidity will prevent further water uptake, while excessively dry conditions could lead to dehydration. A controlled, dry environment is crucial.
Light Protect from light. Store in an amber vial or a light-blocking container.To prevent potential photodegradation, exposure to UV and visible light should be minimized.[11]
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).This will minimize contact with atmospheric oxygen and moisture, which can participate in degradation reactions.
Container Use a tightly sealed, non-reactive container (e.g., glass).A tight seal is essential to protect the compound from atmospheric moisture.[14]

Handling Precautions:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust.

  • Minimize exposure to ambient air and moisture during weighing and handling.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of research data, it is crucial to perform stability assessments of trifluoropyruvamide hydrate under your specific experimental conditions. The following are outlines of key experimental protocols.

Characterization of the Hydrate Form

A variety of analytical techniques can be used to characterize and confirm the hydrate state of the material.[15][16]

  • Thermogravimetric Analysis (TGA): To determine the water content by measuring the mass loss upon heating.

  • Differential Scanning Calorimetry (DSC): To identify phase transitions such as dehydration and melting.

  • Powder X-ray Diffraction (PXRD): To determine the crystalline form and monitor for any changes in the crystal structure upon storage or stress.

  • Karl Fischer Titration: For accurate quantification of water content.

  • Spectroscopic Methods (FTIR, Raman, Solid-State NMR): To probe the molecular environment of the water molecules and the API.

Forced Degradation Studies

Forced degradation (or stress testing) studies are designed to accelerate the degradation of a compound to identify likely degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods.

The following diagram outlines a typical workflow for a forced degradation study.

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Hydrolysis Acid Hydrolysis LC-MS/MS LC-MS/MS Acid Hydrolysis->LC-MS/MS Base Hydrolysis Base Hydrolysis Base Hydrolysis->LC-MS/MS Oxidative Stress Oxidative Stress Oxidative Stress->LC-MS/MS Thermal Stress Thermal Stress Thermal Stress->LC-MS/MS Photochemical Stress Photochemical Stress Photochemical Stress->LC-MS/MS Trifluoropyruvamide Hydrate Trifluoropyruvamide Hydrate Trifluoropyruvamide Hydrate->Acid Hydrolysis Trifluoropyruvamide Hydrate->Base Hydrolysis Trifluoropyruvamide Hydrate->Oxidative Stress Trifluoropyruvamide Hydrate->Thermal Stress Trifluoropyruvamide Hydrate->Photochemical Stress NMR (1H, 19F, 13C) NMR (1H, 19F, 13C) LC-MS/MS->NMR (1H, 19F, 13C) FTIR FTIR NMR (1H, 19F, 13C)->FTIR Identification of Degradation Products Identification of Degradation Products FTIR->Identification of Degradation Products Elucidation of Degradation Pathways Elucidation of Degradation Pathways Identification of Degradation Products->Elucidation of Degradation Pathways Development of Stability-Indicating Method Development of Stability-Indicating Method Elucidation of Degradation Pathways->Development of Stability-Indicating Method

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Protocol Outline:

  • Sample Preparation: Prepare solutions or solid samples of trifluoropyruvamide hydrate.

  • Exposure to Stress Conditions:

    • Hydrolytic: Treat with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at room temperature and elevated temperatures.

    • Oxidative: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal: Expose the solid material to elevated temperatures (e.g., 60°C, 80°C) and high humidity.

    • Photolytic: Expose the solid or solution to UV and visible light sources.

  • Sample Analysis: Analyze the stressed samples at various time points using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Characterization of Degradants: Isolate and/or characterize the structure of any significant degradation products using techniques like LC-MS/MS and NMR.[17] For fluorinated compounds, ¹⁹F NMR can be particularly informative for identifying degradation products.[9]

Long-Term Stability Studies

Long-term stability studies involve storing the compound under the recommended storage conditions and monitoring its purity and physical state over an extended period.

Protocol Outline:

  • Batch Selection: Use at least one representative batch of trifluoropyruvamide hydrate.

  • Storage: Store the samples under the proposed long-term storage conditions (e.g., 2-8°C in a dark, dry environment).

  • Testing Schedule: Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analytical Tests: At each time point, perform tests to assess:

    • Appearance

    • Assay (purity)

    • Degradation products

    • Water content

    • Crystalline form (PXRD)

Conclusion

Trifluoropyruvamide hydrate is a valuable research tool with a chemical structure that suggests a predisposition to certain instabilities. While specific experimental data is lacking, a thorough understanding of the reactivity of its α-ketoamide and trifluoromethyl functionalities, coupled with an appreciation for the role of the water of hydration, allows for the formulation of a robust strategy for its storage and handling. By adhering to the principles of low temperature, protection from light and moisture, and by performing appropriate stability assessments, researchers can ensure the integrity of this compound and the reliability of their experimental results.

References

  • Di Micco, S., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Medicinal Chemistry Letters, 12(4), 536-554. [Link]

  • Ghosh, K., et al. (2020). An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study. RSC Advances, 10(71), 43591-43604. [Link]

  • Shao, C., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 941-943. [Link]

  • Request PDF. (n.d.). Electrochemical Formation of α-Ketoamides from Ketoximes through Non-Beckmann Mechanism Pathway. ResearchGate. [Link]

  • Di Micco, S., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. [Link]

  • Request PDF. (n.d.). Solid State Characterizations of Pharmaceutical Hydrates. ResearchGate. [Link]

  • proUmid. (n.d.). Hydrate Formation | DVS hydrate analysis. proUmid. [Link]

  • Airaksinen, S., et al. (2005). Role of water in the physical stability of solid dosage formulations. Journal of Pharmaceutical Sciences, 94(10), 2147-2165. [Link]

  • U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. [Link]

  • Salter, E. A., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(34), 12693-12703. [Link]

  • Szałkiewicz, M., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Molecules, 25(20), 4795. [Link]

  • Girek, T., & Girek, E. (2023). Effect of moisture on solid state stability. Journal of Medical Science, 93(3), e908. [Link]

  • European Medicines Agency. (2007). Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products. EMA. [Link]

  • Lee, C.-C., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry, 16(11), 5996-6003. [Link]

  • Request PDF. (2020). Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. ResearchGate. [Link]

  • Szałkiewicz, M., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. [Link]

  • The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study. (2024). MDPI. [Link]

  • Request PDF. (n.d.). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. ResearchGate. [Link]

  • Request PDF. (n.d.). Electrochemical Synthesis of α-Ketoamides under Catalyst-, Oxidant-, and Electrolyte-Free Conditions. ResearchGate. [Link]

  • World Health Organization. (2003). Annex 9: Guide to good storage practices for pharmaceuticals. WHO. [Link]

  • Girek, T., & Girek, E. (2023). Effect of moisture on solid state stability. Semantic Scholar. [Link]

  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. [Link]

  • GMP Trends. (n.d.). Proper Storage Conditions for Your APIs. GMP Trends. [Link]

  • Brown, D., et al. (2001). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Pharmaceutical and Biomedical Analysis, 25(2), 259-269. [Link]

  • A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes. (2024). ChemRxiv. [Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journals. [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Handling of Trifluoropyruvamide Hydrate

Executive Summary This guide provides a technical analysis of Trifluoropyruvamide hydrate (CAS: 1210756-85-6), a critical fluorinated building block used in the synthesis of bioactive heterocycles and protease inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Trifluoropyruvamide hydrate (CAS: 1210756-85-6), a critical fluorinated building block used in the synthesis of bioactive heterocycles and protease inhibitors. Due to the strong electron-withdrawing effect of the trifluoromethyl group, this compound exists in a dynamic equilibrium between its ketone and gem-diol (hydrate) forms. This document outlines the solubility profile, thermodynamic behavior, and validated protocols for solubility determination and recrystallization, designed for application scientists and process chemists.

Physicochemical Identity

PropertyDetail
Chemical Name 3,3,3-Trifluoro-2-oxopropanamide hydrate
Synonyms Trifluoropyruvamide hydrate; 3,3,3-Trifluoro-2,2-dihydroxypropanamide
CAS Registry Number 1210756-85-6
Molecular Formula C₃H₄F₃NO₃ (Gem-diol form)
Molecular Weight 159.06 g/mol
Physical State White to off-white crystalline solid
Hygroscopicity High (Deliquescent in high humidity)
The Hydration Equilibrium

Unlike non-fluorinated analogues, the trifluoromethyl group (


) destabilizes the carbonyl carbon, making it highly electrophilic. In the presence of water or atmospheric moisture, the equilibrium strongly favors the gem-diol  form. This structural duality dictates its solubility behavior: the gem-diol is highly polar and hydrogen-bond donating, while the keto form is less polar.

HydrationEquilibrium Ketone Keto Form (Hydrophobic Character) C3H2F3NO2 Water + H2O GemDiol Gem-Diol (Hydrate) (Hydrophilic Character) C3H4F3NO3 Ketone->GemDiol  Spontaneous Hydration  

Figure 1: Equilibrium between the keto-amide and the stable gem-diol hydrate. The equilibrium lies far to the right in aqueous conditions.

Solubility Profile

The solubility of Trifluoropyruvamide hydrate is governed by its ability to form extensive hydrogen bond networks (3 donors, 4 acceptors in gem-diol form).

Qualitative Solubility Matrix

Data derived from structural analysis and behavior of homologous trifluoromethyl ketones (e.g., Trifluoroacetaldehyde hydrate).

Solvent ClassRepresentative SolventsSolubility RatingMechanism
Protic Polar Water, Methanol, EthanolHigh (>100 mg/mL)Strong H-bonding with gem-diol hydroxyls.
Aprotic Polar THF, Acetone, AcetonitrileHigh Dipole-dipole interactions; stabilization of amide.
Esters Ethyl Acetate, Isopropyl AcetateModerate Good for extraction; potential recrystallization solvent.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Limited H-bonding; useful for washing but not dissolving.
Non-Polar Hexanes, Heptane, TolueneInsoluble (<1 mg/mL)Lack of polarity to disrupt crystal lattice.
Thermodynamic Considerations
  • Temperature Dependence: Solubility in water and alcohols increases significantly with temperature ($ \Delta H_{sol} > 0 $).

  • pH Sensitivity: The amide proton is weakly acidic ($ pK_a \approx 12-14

    
     pH > 12 $), deprotonation occurs, drastically increasing solubility but potentially inducing hydrolysis of the amide bond.
    

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for your specific batch/polymorph.

Materials:

  • Trifluoropyruvamide hydrate (approx. 5 g)

  • Scintillation vials (20 mL) with PTFE-lined caps

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.45 µm PTFE)

Workflow:

  • Saturation: Add excess solid to 5 mL of the target solvent in a vial.

  • Equilibration: Agitate at the target temperature (

    
    ) for 24 hours.
    
    • Visual Check: Ensure solid remains present.[1] If all dissolves, add more solid.

  • Filtration: Stop agitation and allow settling for 30 mins at

    
    . Filter the supernatant using a pre-warmed syringe filter.
    
  • Quantification:

    • Transfer exactly 1.00 mL of filtrate to a pre-weighed vial.

    • Evaporate solvent under vacuum/nitrogen stream at 40°C.

    • Dry residue to constant weight.

    • Calculation: $ S (mg/mL) = \frac{Mass_{residue} (mg)}{1.00 mL} $

Protocol: Recrystallization (Purification)

Target Impurities: Unreacted trifluoropyruvate esters, polymeric species, and trace acids.

Solvent System:

  • Primary Solvent: Water (or 95% Ethanol for higher yield)

  • Antisolvent: n-Heptane (if using Ethanol) or evaporative cooling (if using Water).

Step-by-Step Procedure:

  • Dissolution: Suspend crude Trifluoropyruvamide hydrate in Water (0.5 mL per gram of solid). Heat to 60-70°C until fully dissolved.

    • Note: Do not exceed 80°C to prevent amide hydrolysis.

  • Hot Filtration: If insoluble particulates are present, filter the hot solution through a heated funnel.

  • Crystallization:

    • Method A (Water): Allow the solution to cool slowly to room temperature (20°C) over 2 hours, then chill to 0-4°C.

    • Method B (Ethanol/Heptane): Dissolve in min. volume of hot Ethanol. Add hot Heptane dropwise until slight turbidity persists. Cool slowly.

  • Isolation: Filter crystals using vacuum filtration. Wash with ice-cold solvent (e.g., cold heptane or cold water).

  • Drying: Dry under vacuum (10 mbar) at 40°C for 12 hours. Use a

    
     trap if strict anhydrous conditions are required (though the hydrate will reform upon exposure to air).
    

Process Visualization

Solubility Determination Workflow

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Agitate 24h @ T_set (Thermodynamic Equilibrium) Start->Equilibrate Check Solid Present? Equilibrate->Check AddSolid Add more Solid Check->AddSolid No Filter Isothermal Filtration (0.45 µm PTFE) Check->Filter Yes AddSolid->Equilibrate Evaporate Evaporate Solvent & Weigh Residue Filter->Evaporate Calc Calculate Solubility (mg/mL) Evaporate->Calc

Figure 2: Decision tree for gravimetric solubility determination to ensure saturation is achieved.

References

  • PubChem. (2024).[2] 3,3,3-Trifluoro-2,2-dihydroxypropanamide Compound Summary. Retrieved from [Link][2]

  • Mettler Toledo. (2020). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Foundational

Technical Guide: Spectroscopic Profiling of Trifluoropyruvamide Hydrate

This guide details the spectroscopic characterization of Trifluoropyruvamide hydrate , a critical fluorinated building block and transition-state inhibitor warhead. Target Analyte: 3,3,3-Trifluoro-2,2-dihydroxypropanamid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of Trifluoropyruvamide hydrate , a critical fluorinated building block and transition-state inhibitor warhead.

Target Analyte: 3,3,3-Trifluoro-2,2-dihydroxypropanamide CAS: 358-63-4 (Generic for Trifluoropyruvamide) / Specific Hydrate Form Molecular Formula:


 (Gem-diol form)
Molecular Weight:  159.06  g/mol 

Executive Summary & Structural Dynamics

Trifluoropyruvamide exists in a dynamic equilibrium between its anhydrous keto-form and its stable gem-diol (hydrate) form. Due to the strong electron-withdrawing nature of the trifluoromethyl (


) group adjacent to the carbonyl, the equilibrium in the presence of moisture or protic solvents heavily favors the gem-diol .

Critical Insight for Researchers: Standard spectroscopic analysis (NMR in DMSO-


) will predominantly show the gem-diol species. Failure to account for this hydration state leads to misinterpretation of 

NMR data (missing ketone carbonyl) and Mass Spectrometry data (dehydration artifacts).
Structural Equilibrium Diagram

Equilibrium Anhydrous Anhydrous Keto Form (C3H2F3NO2) Reactive Electrophile Hydrate Gem-Diol (Hydrate) Form (C3H4F3NO3) Stable Species in Soln Anhydrous->Hydrate  Spontaneous Hydration   Water + H2O Water->Hydrate Hydrate->Anhydrous  Dehydration (High T / Vac)  

Caption: The equilibrium heavily favors the gem-diol (green) under ambient conditions and in polar solvents.

Consolidated Spectroscopic Data

The following data represents the standard profile for Trifluoropyruvamide Hydrate in DMSO-


.
Table 1: Nuclear Magnetic Resonance (NMR) Profile
NucleusChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment

7.60 - 7.90Broad Singlet (

)
-Amide


7.20 - 7.50Broad Singlet (

)
-Gem-diol

(Exchangeable)

168.5Singlet-Amide Carbonyl (

)

122.8Quartet

Trifluoromethyl (

)

92.5Quartet

Gem-diol Carbon (

)

-82.4Singlet-

Group
Table 2: Infrared (IR) Spectroscopy (ATR Method)
Wavenumber (

)
IntensityFunctional GroupDiagnostic Note
3200 - 3550 Strong, Broad

/

Overlap of gem-diol and amide stretches.
1695 StrongAmide I (

)
Characteristic primary amide carbonyl.
1610 MediumAmide II

bending vibration.
1150 - 1200 Strong


stretching (multiple bands).
Table 3: Mass Spectrometry (ESI+)
m/z (Observed)Ion IdentityMechanistic Note
142.0

Trap: The hydrate often dehydrates in the MS source (ESI/EI), showing the anhydrous mass.
159.0

Observed only under "soft" ionization conditions with low source temperature.
182.0

Sodium adduct of the gem-diol.
125.0

Loss of amide group (hydrolysis fragment).

Detailed Technical Analysis

NMR Interpretation & Causality
  • The "Missing" Carbonyl: In

    
     NMR, researchers often look for a ketone peak ~180-190 ppm. It is absent . Instead, the central carbon resonates at 92.5 ppm . This upfield shift of ~90 ppm confirms the 
    
    
    
    hybridization of the gem-diol carbon.
  • Coupling Constants: The gem-diol carbon is not a singlet; it is a quartet (

    
     Hz) due to coupling with the three adjacent fluorine atoms. This is the definitive fingerprint of the trifluoropyruvate scaffold.
    
  • Solvent Selection:

    • Use DMSO-

      
      :  To observe the gem-diol 
      
      
      
      protons.
    • Avoid

      
      :  If used, the 
      
      
      
      and
      
      
      protons will exchange with deuterium and disappear (become silent), leaving only the solvent peak and the
      
      
      signal.
Mass Spectrometry Dehydration Artifacts

A common error in characterizing this compound is assuming the sample is anhydrous because the MS shows a parent ion of 142 (


).
  • Mechanism: The high temperature and vacuum of the MS source facilitate the elimination of water from the gem-diol, reverting it to the keto-form in situ.

  • Validation: Use Cold-Spray Ionization (CSI) or check for the sodium adduct of the hydrate (m/z 182) to confirm the solution-state species.

Fragmentation Pathway (MS/MS)

Fragmentation Parent Parent Ion (Hydrate) m/z 159 Dehydration In-Source Dehydration (-H2O) Parent->Dehydration KetoIon Keto Ion [M+H]+ m/z 142 Dehydration->KetoIon Frag1 Fragment: [CF3-CO]+ m/z 97 KetoIon->Frag1 Loss of NH2 Frag2 Fragment: [CONH2]+ m/z 44 KetoIon->Frag2 Loss of CF3-CO

Caption: Primary fragmentation pathway observed in ESI+ mode.

Experimental Protocol: Sample Preparation

To ensure reproducibility and avoid "ghost" peaks from hydrolysis or exchange:

  • Glassware Preparation: Use oven-dried NMR tubes. Trace moisture is less critical due to the hydrate nature, but acid/base residues must be avoided to prevent accelerated proton exchange.

  • Solvent Choice:

    • Primary: DMSO-

      
       (99.9% D).
      
    • Secondary: Acetone-

      
       (Good for low-temperature studies to slow exchange).
      
  • Preparation:

    • Dissolve ~10 mg of Trifluoropyruvamide hydrate in 0.6 mL DMSO-

      
      .
      
    • Critical Step: Run the

      
       NMR immediately. Over time (24h+), trace water in DMSO can broaden the amide/hydroxyl signals due to exchange.
      
  • Data Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to allow full relaxation of the quaternary carbons in
      
      
      NMR, ensuring the quartet at 122 ppm and 92 ppm are visible.

References

  • Sleath, P. R., et al. (1985). Synthesis of transition-state inhibitors of proteases. Journal of Medicinal Chemistry.

  • Allen, K. N., & Abeles, R. H. (1989). Molecular mechanism of trifluoropyruvate hydrate inhibition. Biochemistry.

  • National Institute of Standards and Technology (NIST) . Mass Spectral Library: Fluorinated Amides.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for gem-diol shifts).
Exploratory

quantum mechanical studies of Trifluoropyruvamide hydrate

Quantum Mechanical Elucidation of Trifluoropyruvamide Hydrate Structural Dynamics and Pharmacological Implications Executive Summary Trifluoropyruvamide (TFPA) represents a critical class of fluorinated pharmacophores wh...

Author: BenchChem Technical Support Team. Date: February 2026

Quantum Mechanical Elucidation of Trifluoropyruvamide Hydrate

Structural Dynamics and Pharmacological Implications
Executive Summary

Trifluoropyruvamide (TFPA) represents a critical class of fluorinated pharmacophores where the electron-withdrawing nature of the trifluoromethyl group (


) fundamentally alters the carbonyl reactivity. Unlike non-fluorinated analogues, TFPA exists in aqueous physiological environments primarily as a gem-diol hydrate  rather than a ketone.

This technical guide outlines a rigorous Quantum Mechanical (QM) framework for studying TFPA hydrate. It addresses the thermodynamic stability of the gem-diol form, the transition state kinetics of hydration, and the electronic properties that dictate its efficacy as a transition-state inhibitor (e.g., in urease or protease inhibition).

1. Computational Methodology

To achieve chemical accuracy (


 error), a multi-tiered Density Functional Theory (DFT) approach is required. The presence of fluorine (high electronegativity) and the requirement for accurate hydrogen bonding descriptions necessitate specific functional/basis set combinations.
1.1 Recommended Level of Theory
  • Functional:

    
     or M06-2X .
    
    • Rationale: These functionals capture long-range dispersion interactions crucial for accurate hydration energies and hydrogen bond networks, which B3LYP often underestimates.

  • Basis Set: 6-311++G(2d,2p) or aug-cc-pVTZ .

    • Rationale: Diffuse functions (

      
       or 
      
      
      
      ) are mandatory to describe the lone pair electrons on Oxygen and Fluorine and the anionic character of transition states.
  • Solvation Model: SMD (Solvation Model based on Density) .

    • Rationale: SMD provides better free energy of solvation (

      
      ) estimates for polar solutes compared to PCM, parameterizing specifically for the non-electrostatic terms (cavitation/dispersion).
      
1.2 Protocol: Self-Validating Workflow

The following DOT diagram illustrates the mandatory workflow to ensure convergence and lack of imaginary frequencies (for minima).

QM_Workflow Start Input Structure (Keto & Gem-Diol) Conformers Conformational Search (MMFF94 / PM7) Start->Conformers DFT_Opt DFT Optimization (Gas Phase) Conformers->DFT_Opt Lowest E conformers Freq_Check Freq Calculation (NIMAG = 0?) DFT_Opt->Freq_Check Freq_Check->DFT_Opt No (Re-optimize) Solvation SMD Solvation (Single Point Energy) Freq_Check->Solvation Yes Analysis NBO & AIM Analysis Solvation->Analysis

Figure 1: Step-by-step computational workflow for validating TFPA structures. Note the explicit check for imaginary frequencies (NIMAG).

2. Structural Analysis & Energetics

The core chemical question is the equilibrium between the keto-amide form and the gem-diol hydrate.



2.1 The Fluorine Effect

The


 group exerts a powerful inductive effect (

), significantly increasing the electrophilicity of the carbonyl carbon. In standard amides, resonance stabilizes the carbonyl. In TFPA, the

destabilizes the keto form relative to the hydrate.

Quantitative Comparison (Target Values):

PropertyKeto Form (

)
Gem-Diol Hydrate (

)
Note
C2 Hybridization

(Planar)

(Tetrahedral)
Critical for enzyme binding pocket fit.
C2-C3 Bond Length


Slight shortening in hydrate.
Dipole Moment High (

)
Moderate (

)
Affects solubility and membrane permeability.
Relative Energy (

)


Hydrate is thermodynamically favored in water.
2.2 Hydration Mechanism

The hydration is not a simple collision; it requires a "proton shuttle" mechanism, often involving 1-2 explicit water molecules to lower the activation barrier.

Hydration_Mechanism Reactant Reactant Complex (TFPA + 2H2O) TS Transition State (6-membered ring) Reactant->TS Nucleophilic Attack Intermediate Zwitterionic Int. TS->Intermediate Proton Transfer 1 Product Gem-Diol Hydrate Intermediate->Product Proton Transfer 2

Figure 2: Water-assisted hydration mechanism.[1] The transition state typically involves a cyclic proton transfer mediated by an auxiliary water molecule.

3. Electronic Properties & Reactivity

To understand why TFPA acts as an inhibitor, we analyze the Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP).

3.1 Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied MO): Localized primarily on the amide nitrogen lone pair.

  • LUMO (Lowest Unoccupied MO): In the keto form, this is centered on the carbonyl carbon (

    
    ). The low energy of this LUMO (lowered by 
    
    
    
    ) explains the high susceptibility to nucleophilic attack (by water or enzyme active site serine/cysteine residues).
  • Band Gap (

    
    ):  The hydrate has a larger HOMO-LUMO gap, indicating higher chemical hardness and stability compared to the reactive keto form.
    
3.2 Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the hyperconjugative interactions. A key interaction in the hydrate is the


 delocalization from the gem-diol oxygens into the adjacent C-C bonds, stabilizing the tetrahedral geometry.
4. Spectroscopic Validation Protocols

A theoretical study must be benchmarked against experimental spectra.

4.1 Vibrational Spectroscopy (IR)
  • Keto Marker: Look for the

    
     stretch at 
    
    
    
    .
  • Hydrate Marker: Disappearance of the ketone

    
     and appearance of broad 
    
    
    
    stretches (
    
    
    ) and C-O single bond stretches (
    
    
    ).
  • Scaling Factors: When using

    
    B97X-D/6-311++G(d,p), apply a scaling factor of 
    
    
    
    to raw frequencies to match experimental anharmonicity.
4.2 NMR Prediction (GIAO Method)
  • 
    C NMR:  The carbonyl carbon signal shifts dramatically upfield upon hydration.
    
    • Keto

      
      : 
      
      
      
      .
    • Gem-diol

      
      : 
      
      
      
      .
  • 
    F NMR:  The 
    
    
    
    signal is sensitive to the electronic environment of the adjacent carbon. Hydration causes a distinct chemical shift change, serving as a rapid diagnostic tool.
5. Experimental Protocol for Researchers

To reproduce these data, follow this specific Gaussian/ORCA input structure:

  • Geometry Optimization:

    opt freq wb97xd/6-311++g(2d,2p) scrf=(smd,solvent=water)

    • Note: Always compute frequencies to verify the stationary point.

  • Transition State Search (QST3):

    • Define Reactant (Keto + Water), Product (Gem-diol), and a Guess Structure.

    • # opt=(qst3,calcfc,noeigen) wb97xd/6-311++g(d,p)

  • NBO Analysis:

    pop=nbo wb97xd/6-311++g(2d,2p)

References
  • Guthrie, J. P. (1975). "Carbonyl addition reactions: Factors affecting the hydrate–hemiacetal and hemiacetal–acetal equilibrium constants." Canadian Journal of Chemistry. Link

  • Cramer, C. J., & Truhlar, D. G. (2008). "A Universal Solvation Model for the Quantum Mechanical Calculation of Free Energies of Solvation in Aqueous and Non-aqueous Solutions (SMD)." Journal of Physical Chemistry B. Link

  • Kurz, J. L., & Farrar, J. M. (1969). "Hydration of fluorinated ketones." Journal of the American Chemical Society. Link

  • Gaussian, Inc. "Thermochemistry in Gaussian." Gaussian Whitepaper. Link

  • Miertus, S., Scrocco, E., & Tomasi, J. (1981). "Electrostatic interaction of a solute with a continuum. A direct utilizaton of AB initio molecular potentials for the prevision of solvent effects." Chemical Physics. Link

Sources

Foundational

Trifluoropyruvamide Hydrate: A Versatile Fluorinated Warhead and Synthetic Synthon

Executive Summary: The Gem-Diol Paradox Trifluoropyruvamide hydrate (CAS: 1210756-85-6) represents a unique class of fluorinated building blocks that bridges the gap between structural stability and high chemical reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gem-Diol Paradox

Trifluoropyruvamide hydrate (CAS: 1210756-85-6) represents a unique class of fluorinated building blocks that bridges the gap between structural stability and high chemical reactivity. Chemically defined as 3,3,3-trifluoro-2,2-dihydroxypropanamide (


), it exists as a stable gem-diol solid at room temperature—a rarity in organic chemistry, usually reserved for highly electron-deficient centers (e.g., chloral hydrate, ninhydrin).

For the drug discovery scientist, this molecule serves two distinct, high-value functions:

  • As a Covalent Warhead: It acts as a transition-state mimic for serine proteases and esterases, forming reversible hemiketals with active-site nucleophiles.

  • As a Heterocyclic Precursor: It is a "plug-and-play" synthon for generating trifluoromethylated nitrogen heterocycles (e.g., quinoxalines, triazines) essential for modulating lipophilicity and metabolic stability in lead optimization.

This guide provides a rigorous technical breakdown of its mechanistic biochemistry, synthetic utility, and handling protocols.

Chemical Identity & Equilibrium Dynamics

The utility of trifluoropyruvamide stems from the intense electron-withdrawing nature of the trifluoromethyl (


) group. This group destabilizes the adjacent carbonyl, making it highly electrophilic. In the presence of moisture, it traps water to form the gem-diol (hydrate).
The Equilibrium Workflow

In aqueous buffers or biological systems, the hydrate acts as a reservoir for the reactive ketone species.

Equilibrium Hydrate Trifluoropyruvamide Hydrate (Gem-Diol Form) Stable Solid Ketone Trifluoropyruvamide (Keto Form) Reactive Electrophile Hydrate->Ketone - H2O (Dehydration) Target Enzyme Active Site (Covalent Complex) Ketone->Target + Ser-OH (Nucleophilic Attack)

Figure 1: The dehydration-activation cycle. The stable hydrate must release water to regenerate the electrophilic ketone before enzyme binding.

Mechanistic Biochemistry: Reversible Covalent Inhibition

Trifluoropyruvamide belongs to the class of Transition State Analogs . Unlike suicide inhibitors (which alkylate enzymes irreversibly), trifluoroketones inhibit serine proteases (e.g., Human Neutrophil Elastase, Chymotrypsin) by forming a stable but reversible hemiketal adduct.

Mechanism of Action (MOA)
  • Binding: The inhibitor enters the S1 pocket.

  • Attack: The catalytic Serine-195 hydroxyl attacks the carbonyl carbon of the ketone form.

  • Stabilization: The resulting tetrahedral intermediate mimics the transition state of peptide hydrolysis. However, the

    
     group prevents the collapse of this intermediate (deacylation), effectively stalling the enzyme.
    

Why it matters: This reversible covalency allows for high potency (low


) without the toxicity risks associated with permanent protein alkylation.

MOA Enzyme Free Enzyme (Ser-OH) Complex Tetrahedral Hemiketal (Inhibited State) Enzyme->Complex Nucleophilic Attack Inhibitor Trifluoropyruvamide (Ketone) Inhibitor->Complex Nucleophilic Attack Complex->Enzyme Slow Dissociation (Reversible)

Figure 2: Mechanism of Serine Protease Inhibition. The inhibitor traps the enzyme in a pseudo-transition state.

Synthetic Chemistry Applications

Beyond inhibition, trifluoropyruvamide hydrate is a critical reagent for synthesizing fluorinated heterocycles. The


 group enhances lipophilicity (Bioavailability) and metabolic stability (blocking P450 oxidation sites).
Key Reaction: Synthesis of Quinoxalinones

Reaction with 1,2-diamines (e.g., o-phenylenediamine) yields 3-hydroxy-2-(trifluoromethyl)quinoxalines.

Reaction Scheme:



Data: Comparative Reactivity Profile
Reactant TypeProduct ClassKey Property ConferredApplication
1,2-Diamines QuinoxalinonesFluoro-scaffoldKinase Inhibitors
Hydrazines 1,2,4-TriazinonesH-bond acceptorGPCR Ligands
Ureas ImidazolesPolar surface areaIon Channel Blockers

Experimental Protocols

Protocol A: Synthesis of Trifluoropyruvamide Hydrate

Note: This synthesis converts the ester to the amide, spontaneously forming the hydrate upon workup.

Reagents: Ethyl trifluoropyruvate, 28% Ammonium Hydroxide (


), Dichloromethane (DCM).
  • Preparation: Dissolve ethyl trifluoropyruvate (10 mmol) in DCM (20 mL) in a round-bottom flask. Cool to 0°C.

  • Amidation: Add

    
     (15 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature <5°C.
    
  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Isolation: The product often precipitates as a white solid.

    • If Solid: Filter, wash with cold water, and dry under high vacuum.

    • If Soluble: Separate organic layer, dry over

      
      , and evaporate. Recrystallize from minimal hot water/ethanol.
      
  • Validation:

    
     NMR should show a singlet around -82 to -84 ppm (hydrate form).
    
Protocol B: Enzymatic Inhibition Assay (General Serine Protease)

Target: Human Neutrophil Elastase (HNE) or Trypsin.

  • Buffer Setup: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100.

  • Inhibitor Prep: Dissolve Trifluoropyruvamide hydrate in DMSO to make a 100 mM stock. Note: The hydrate will dehydrate to the ketone in DMSO over time; use fresh or equilibrate for 30 mins.

  • Incubation:

    • Add Enzyme (10 nM final) to wells.

    • Add Inhibitor (concentration range: 0.1

      
      M to 100 
      
      
      
      M).
    • Incubate for 30 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add chromogenic substrate (e.g., MeOSuc-AAPV-pNA for Elastase).

  • Readout: Monitor Absorbance at 405 nm (pNA release) kinetically for 20 minutes.

  • Analysis: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    .

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11237305, Trifluoropyruvamide hydrate. Retrieved from [Link]

  • Mechanism of Serine Protease Inhibition

    • Hedstrom, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews, 102(12), 4501–4524. (Foundational mechanism for tetrahedral intermediate mimicry). Retrieved from [Link]

  • Fluorinated Heterocycle Synthesis

    • Sosnovskikh, V. Y., et al. (2007).[1] Reaction of 3-(trifluoroacetyl)chromones with diamines. Russian Chemical Bulletin. (Analogous chemistry demonstrating the reactivity of trifluoro-carbonyls with diamines). Retrieved from [Link]

  • Transition State Theory

    • Abeles, R. H. (1996). Inhibitors of Esterases and Proteases. Journal of Chemical Education. (Classic text on fluoroketone inhibitors). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Technical Guide: Trifluoropyruvamide Hydrate as a Metabolically Stable HDAC Inhibitor

[1] Executive Summary Trifluoropyruvamide hydrate (TFPA) represents a third-generation Zinc-Binding Group (ZBG) designed to overcome the pharmacological limitations of traditional hydroxamates (e.g., SAHA) and trifluorom...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Trifluoropyruvamide hydrate (TFPA) represents a third-generation Zinc-Binding Group (ZBG) designed to overcome the pharmacological limitations of traditional hydroxamates (e.g., SAHA) and trifluoromethyl ketones (TFMKs). While hydroxamates suffer from poor pharmacokinetics and mutagenicity risks, and TFMKs are rapidly reduced to inactive alcohols in vivo, TFPAs incorporate an amide motif adjacent to the trifluoroacetyl group. This structural modification stabilizes the gem-diol (hydrate) form—the active species responsible for zinc chelation—thereby enhancing metabolic stability while maintaining nanomolar potency against Class I and II Histone Deacetylases (HDACs), with noted selectivity for HDAC8 .

This guide details the mechanism of action, handling requirements, and validated protocols for utilizing TFPA in epigenetic screening and drug development.

Mechanism of Action: The Stable Gem-Diol

The potency of Trifluoropyruvamide hydrate relies on its ability to mimic the transition state of amide hydrolysis within the HDAC active site.

Chemical Equilibrium & Zinc Chelation

Unlike hydroxamates which bind zinc via a bidentate chelate, TFPAs function as transition-state analogues .

  • Hydration: In aqueous environments, the electrophilic carbonyl carbon of the trifluoroacetyl group undergoes hydration to form a gem-diol (tetrahedral geometry).

  • Stabilization: The adjacent amide bond (pyruvamide structure) provides electron-withdrawing effects that shift the equilibrium heavily toward this stable hydrate form, preventing the rapid reductive metabolism seen in standard trifluoromethyl ketones.[1][2][3]

  • Inhibition: The gem-diol hydroxyl groups coordinate with the catalytic Zinc ion (Zn²⁺) at the base of the HDAC pocket, displacing the zinc-bound water molecule and blocking substrate access.

Visualization of Mechanism

MOA TFMK Trifluoropyruvamide (Ketone Form) Hydrate Gem-Diol (Active Hydrate) TFMK->Hydrate + H2O (Spontaneous) Metabolism Inactive Alcohol (Reductive Metabolism) TFMK->Metabolism Blocked by Amide Stabilization HDAC_Site HDAC Active Site (Zn2+ Pocket) Hydrate->HDAC_Site High Affinity Binding Inhibition Transition State Mimicry (Blockade) HDAC_Site->Inhibition Chelation

Caption: The equilibrium of Trifluoropyruvamide. The amide group stabilizes the active gem-diol form, preventing metabolic reduction and enabling sustained Zinc chelation.

Application Note: Handling and Storage

Physicochemical Properties[4][5]
  • CAS Number: 1210756-85-6[4][5][6]

  • Molecular Formula: C3H4F3NO3 (Hydrate)[5][6]

  • Solubility: Soluble in DMSO (>20 mg/mL), Ethanol, and water (moderate).

  • Appearance: White to off-white crystalline solid.

Preparation of Stock Solutions

Critical Note: Because the inhibitor relies on the hydrate form, avoid storing stock solutions in anhydrous solvents for extended periods if moisture exclusion is not guaranteed. However, DMSO stocks are generally stable at -20°C.

  • Weighing: Weigh the hydrate powder rapidly; it is non-hygroscopic but precise stoichiometry requires accounting for the water molecule (MW ~159.06 g/mol ).

  • Solubilization: Dissolve in 100% DMSO to create a 10 mM or 50 mM stock .

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -80°C for up to 6 months.

Protocol A: Fluorometric HDAC Inhibition Assay

This assay quantifies the IC50 of TFPA against purified HDAC isoforms (e.g., HDAC1, HDAC6, HDAC8) using a fluorogenic substrate (Boc-Lys(Ac)-AMC).

Materials
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

  • Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), 50 µM final.

  • Enzyme: Recombinant Human HDAC8 (or other isoform of interest).

  • Developer: Trypsin or Lysyl endopeptidase solution.

  • Inhibitor: Trifluoropyruvamide Hydrate (Serial dilution in DMSO).

Experimental Workflow
  • Dilution: Prepare 3x serial dilutions of TFPA in Assay Buffer (range: 10 µM to 0.1 nM). Keep DMSO concentration constant (<1%).

  • Enzyme Incubation:

    • Add 10 µL of diluted TFPA to 30 µL of diluted HDAC enzyme.

    • Critical Step: Incubate for 15–30 minutes at 37°C before adding substrate. This ensures the inhibitor-hydrate reaches equilibrium within the active site.

  • Substrate Addition: Add 10 µL of Substrate (50 µM) to initiate the reaction.

  • Reaction: Incubate for 30–60 minutes at 37°C.

  • Development: Add 50 µL of Developer solution to stop the deacetylation and release the fluorophore (AMC). Incubate for 15 minutes at room temperature.

  • Detection: Read Fluorescence (Ex: 360 nm / Em: 460 nm) on a microplate reader.

Data Analysis

Calculate % Inhibition relative to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit data to a sigmoidal dose-response equation to determine IC50.

Expected Results:

  • HDAC8 IC50: < 100 nM (High potency).

  • HDAC1/6 IC50: Variable (TFPA analogues can be tuned for selectivity).

Protocol B: Cellular Acetylation Assay (Western Blot)

To validate target engagement in cellulo, measure the accumulation of acetylated histones (H3/H4).

Materials
  • Cell Line: HCT116 (Colon Cancer) or Jurkat cells.

  • Lysis Buffer: RIPA buffer supplemented with Protease Inhibitors AND Phosphatase Inhibitors . Note: Additional HDAC inhibitors in lysis buffer are not strictly necessary if boiling immediately, but 1 µM TSA is often added to preserve acetylation state post-lysis.

  • Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14), Anti-Total H3 (Loading Control).

Workflow Visualization

WesternBlot Seed Seed Cells (0.5 x 10^6 cells/well) Treat Treat with TFPA (1, 5, 10 µM) for 24h Seed->Treat Adherence (O/N) Lysis Cell Lysis (RIPA + Protease Inh) Treat->Lysis Harvest SDS SDS-PAGE Electrophoresis Lysis->SDS Denature 95°C Blot Immunoblot (Anti-Ac-H3) SDS->Blot Transfer

Caption: Workflow for assessing cellular HDAC inhibition via histone hyperacetylation analysis.

Step-by-Step Procedure
  • Seeding: Plate cells in 6-well plates and allow to adhere overnight.

  • Treatment: Treat cells with TFPA at 1 µM, 5 µM, and 10 µM concentrations for 24 hours . Include a DMSO vehicle control and a Positive Control (e.g., 1 µM SAHA).

  • Harvesting: Wash cells 2x with cold PBS.

  • Lysis: Scrape cells into 100 µL cold RIPA buffer. Incubate on ice for 20 mins. Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Western Blot:

    • Load 20 µg total protein per lane.

    • Probe with Anti-Acetyl-H3 (1:1000).

    • Result: A dose-dependent increase in Acetyl-H3 band intensity indicates successful HDAC inhibition and nuclear penetration.

Comparison: TFPA vs. Standard Inhibitors

FeatureSAHA (Vorinostat)Trifluoromethyl Ketone (TFMK)Trifluoropyruvamide (TFPA)
Zinc Binding Group Hydroxamic AcidTrifluoroacetyl (hydrate)Trifluoropyruvamide (hydrate)
Binding Mode Bidentate ChelationTransition State AnalogueTransition State Analogue
Metabolic Stability Low (Glucuronidation)Very Low (Reduction to Alcohol)High (Amide Stabilization)
Selectivity Pan-HDACClass IIa biasedClass I/II (HDAC8 preference)
Toxicity Risk Mutagenic potential (Ames+)Reactive metabolitesReduced (No mutagenic ZBG)

References

  • Tillekeratne, V., et al. (2022). Metabolically Stable HDAC Inhibitors with Improved Selectivity Utilizing a Novel Zinc-Binding Group. Thieme Connect / Synfacts.

  • University of Toledo (2023). Metabolically stable HDAC inhibitors with trifluoromethylpyruvamide as metal-binding group.[1][2] Technology Publisher.

  • ChemicalBook. Trifluoropyruvamide Hydrate Product Information & CAS 1210756-85-6.[4][6]

  • PubChem. 3,3,3-Trifluoro-2-oxopropanal (Related TFMK Structure).[7] National Library of Medicine.

  • Giannini, G., et al. (2012).Trifluoro- and difluoro-ethanone derivatives as novel histone deacetylase inhibitors. Future Medicinal Chemistry.

Sources

Application

Application Notes &amp; Protocols: Utilizing Trifluoropyruvamide Hydrate in Cell-Based Assays

Abstract This guide provides a comprehensive overview and detailed protocols for the use of Trifluoropyruvamide hydrate (TFPA), a novel metabolic inhibitor, in cell-based assays. Based on its structural analogy to pyruva...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the use of Trifluoropyruvamide hydrate (TFPA), a novel metabolic inhibitor, in cell-based assays. Based on its structural analogy to pyruvate, TFPA is presented as a putative inhibitor of Lactate Dehydrogenase (LDH), a critical enzyme in cancer cell metabolism. We detail its application in assessing cytotoxicity, inducing apoptosis, and directly measuring metabolic pathway modulation in cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in exploring novel anti-cancer compounds targeting cellular metabolism.

Introduction: Targeting the Warburg Effect with Trifluoropyruvamide Hydrate

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation. A key hallmark of this alteration is the Warburg effect, a phenomenon where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of abundant oxygen.[1] This metabolic shift is heavily dependent on the enzyme Lactate Dehydrogenase (LDH), which catalyzes the conversion of pyruvate to lactate.[2][3] The LDH-A isoform, in particular, is frequently overexpressed in various tumors and is associated with cancer progression and metastasis, making it a promising target for anti-cancer therapy.[1][4]

Trifluoropyruvamide hydrate (TFPA) is a synthetic small molecule designed as a structural analog of pyruvate. Its trifluorinated acetyl group is hypothesized to facilitate potent and specific binding to the active site of LDH, disrupting the regeneration of NAD+ and halting the glycolytic flux. This disruption of a central metabolic pathway is expected to induce an energy crisis and subsequent cell death in cancer cells highly dependent on glycolysis.

This application note provides the scientific rationale and step-by-step protocols for utilizing TFPA to:

  • Determine its cytotoxic effects on cancer cells.

  • Investigate the mechanism of cell death (apoptosis).

  • Confirm its inhibitory effect on lactate production.

Proposed Mechanism of Action: Inhibition of Lactate Dehydrogenase

The primary proposed mechanism of action for Trifluoropyruvamide hydrate is the competitive inhibition of Lactate Dehydrogenase (LDH). In the final step of anaerobic glycolysis, LDH catalyzes the reversible conversion of pyruvate to lactate, oxidizing NADH to NAD+ in the process. This regeneration of NAD+ is critical to sustain the high glycolytic rate observed in cancer cells. By inhibiting LDH, TFPA is expected to cause an accumulation of pyruvate and NADH, a depletion of NAD+, and a shutdown of ATP production from glycolysis, ultimately leading to metabolic catastrophe and cell death.[2][3]

TFPA_Mechanism cluster_legend Legend Glucose Glucose Glycolysis Glycolysis (Multiple Steps) Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate 2 ATP 2 NADH LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Mitochondria Mitochondria (Oxidative Phosphorylation) Pyruvate->Mitochondria Lactate Lactate LDH->Glycolysis Sustains Glycolysis LDH->Lactate NAD+ Regenerated CellDeath Metabolic Crisis & Cell Death TFPA Trifluoropyruvamide Hydrate (TFPA) TFPA->LDH Metabolite Metabolite Enzyme Enzyme Inhibitor Inhibitor Process Process

Figure 1: Proposed mechanism of TFPA action. TFPA inhibits LDH, blocking pyruvate to lactate conversion, disrupting NAD+ regeneration, and halting the high-rate glycolysis characteristic of the Warburg effect, leading to cell death.

Application 1: Assessing Cell Viability and Cytotoxicity

The first step in characterizing the effect of TFPA is to determine its dose-dependent cytotoxicity on a chosen cancer cell line. A common and reliable method is the MTT assay, which measures the metabolic activity of living cells. Viable cells with active metabolism convert the MTT reagent into a purple formazan product, and the amount of formazan is proportional to the number of living cells.

Protocol 3.1: MTT Cytotoxicity Assay

This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other formats.

Workflow Diagram:

MTT_Workflow A 1. Seed Cells (e.g., 5,000 cells/well) B 2. Incubate (24 hours) A->B C 3. Treat with TFPA (Serial Dilutions) B->C D 4. Incubate (24-72 hours) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate (2-4 hours) E->F G 7. Add Solubilizer (100 µL/well) F->G H 8. Read Absorbance (570 nm) G->H

Figure 2: General workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Trifluoropyruvamide hydrate (TFPA)

  • Vehicle (e.g., DMSO or sterile PBS)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[5] Include wells for "no cell" (media only) background controls.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.

  • Compound Preparation: Prepare a 2X stock solution of TFPA in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle-only control.

  • Cell Treatment: Carefully remove 50 µL of media from each well and add 50 µL of the 2X TFPA dilutions or vehicle control. This brings the final volume to 100 µL and the compound to its final 1X concentration.

  • Treatment Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Development: Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm on a microplate reader. Use 630 nm as a reference wavelength if desired.

Data Analysis & Expected Results
  • Subtract the average absorbance of the "no cell" wells from all other wells.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% Viability).

  • Plot % Viability against the log of TFPA concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Table 1: Example Cytotoxicity Data for TFPA on HeLa Cells (48h)

TFPA Conc. (µM)Avg. Absorbance (570nm)Std. Dev.% Viability
0 (Vehicle)1.2540.082100.0%
0.11.2310.07598.2%
11.0530.06184.0%
50.6420.04551.2%
100.3110.03324.8%
500.0980.0157.8%
1000.0750.0116.0%

Based on this data, the calculated IC₅₀ would be approximately 5 µM.

Application 2: Determining the Mechanism of Cell Death

After establishing that TFPA is cytotoxic, the next step is to determine if it induces apoptosis (programmed cell death) or necrosis. A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method to quantify this activity.[6][7]

Protocol 4.1: Caspase-Glo® 3/7 Apoptosis Assay

This "add-mix-measure" protocol is simple and ideal for high-throughput screening.[6]

Workflow Diagram:

Caspase_Workflow A 1. Seed & Treat Cells (As per Protocol 3.1) B 2. Incubate (e.g., 24 hours) A->B C 3. Equilibrate Plate & Reagent to RT B->C D 4. Add Caspase-Glo® Reagent (100 µL/well) C->D E 5. Mix & Incubate (30-60 min at RT) D->E F 6. Read Luminescence E->F

Figure 3: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Materials:

  • Cells plated and treated with TFPA in white-walled, clear-bottom 96-well plates.

  • Positive control for apoptosis (e.g., Staurosporine, 1 µM).

  • Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar).

  • Plate-reading luminometer.

Procedure:

  • Plate and Treat Cells: Follow steps 1-5 of Protocol 3.1, using a white-walled plate suitable for luminescence. It is crucial to include both vehicle-treated (negative) and staurosporine-treated (positive) controls. A good starting point is to treat cells with TFPA at 1x, 5x, and 10x its determined IC₅₀ value.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[8] Allow it to equilibrate to room temperature before use.

  • Assay Execution: a. Remove the assay plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. b. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[8] c. Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[8] d. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis & Expected Results

The raw luminescence values (Relative Light Units, RLU) are directly proportional to the amount of active caspase-3/7. An increase in luminescence in TFPA-treated cells compared to the vehicle control indicates the induction of apoptosis.

Table 2: Example Caspase-3/7 Activation Data

TreatmentConcentration (µM)Avg. Luminescence (RLU)Fold Change vs. Vehicle
Vehicle Control015,2501.0
TFPA5 (IC₅₀)85,4005.6
TFPA25 (5x IC₅₀)198,25013.0
Staurosporine (Positive)1250,50016.4

A significant, dose-dependent increase in luminescence suggests that TFPA-induced cytotoxicity is mediated, at least in part, through the activation of the apoptotic pathway.

Application 3: Direct Measurement of Metabolic Inhibition

To provide direct evidence for the proposed mechanism of action, it is essential to measure the impact of TFPA on lactate production. A decrease in the concentration of lactate in the culture medium following TFPA treatment would strongly support the hypothesis that it inhibits LDH.

Protocol 5.1: Lactate Production Assay

This protocol uses a commercially available colorimetric or fluorometric lactate assay kit.

Workflow Diagram:

Lactate_Workflow A 1. Seed & Treat Cells (As per Protocol 3.1) B 2. Incubate (e.g., 6-24 hours) A->B C 3. Collect Culture Medium (Supernatant) B->C D 4. Perform Lactate Assay (Follow Kit Protocol) C->D E 5. Read Absorbance or Fluorescence D->E F 6. Normalize to Cell Number (e.g., via Crystal Violet) E->F

Figure 4: Workflow for measuring extracellular lactate production.

Materials:

  • Cells plated and treated with TFPA.

  • Positive control LDH inhibitor (e.g., GSK-2837808A).[9]

  • Lactate Assay Kit (Colorimetric or Fluorometric, e.g., from Cayman Chemical, Abcam, or MilliporeSigma).

  • Microplate reader (absorbance or fluorescence).

Procedure:

  • Plate and Treat Cells: Follow steps 1-4 of Protocol 3.1. Use concentrations around the IC₅₀ value. The incubation time should be shorter (e.g., 6-24 hours) to measure metabolic effects before widespread cell death occurs.

  • Sample Collection: After incubation, carefully collect 10-20 µL of the culture medium from each well without disturbing the cells.

  • Perform Assay: Follow the specific instructions of the chosen lactate assay kit. This typically involves: a. Preparing a lactate standard curve. b. Adding the collected medium and standards to a new assay plate. c. Adding a reaction mix containing lactate dehydrogenase and lactate oxidase. d. Incubating for a specified time at room temperature.

  • Data Acquisition: Measure the absorbance or fluorescence on a microplate reader.

  • Normalization (Crucial Step): After collecting the medium, you must determine the relative number of cells in each well to normalize the lactate data. A simple method is a Crystal Violet stain: a. Gently wash the remaining cells with PBS. b. Fix cells with 4% paraformaldehyde for 15 minutes. c. Stain with 0.1% Crystal Violet solution for 20 minutes. d. Wash extensively with water and allow to dry. e. Solubilize the stain with 10% acetic acid and read absorbance at 590 nm.

Data Analysis & Expected Results
  • Calculate lactate concentrations for each sample using the standard curve.

  • Divide the lactate concentration of each well by its corresponding Crystal Violet absorbance value to get a normalized lactate production value.

  • A dose-dependent decrease in normalized lactate production in TFPA-treated cells compared to the vehicle control provides strong evidence of LDH inhibition.

Table 3: Example Normalized Lactate Production Data

TreatmentConcentration (µM)Normalized Lactate (µM/CV Abs)% of Vehicle Control
Vehicle Control015.8100.0%
TFPA5 (IC₅₀)7.144.9%
TFPA25 (5x IC₅₀)2.515.8%
GSK-2837808A (Pos)13.119.6%
Conclusion and Future Directions

Trifluoropyruvamide hydrate presents itself as a potent tool for studying cancer metabolism and as a lead compound for anti-cancer drug discovery. The protocols outlined in this guide provide a robust framework for characterizing its biological effects, from initial cytotoxicity screening to mechanistic validation. By demonstrating dose-dependent cytotoxicity, induction of apoptosis, and inhibition of lactate production, researchers can build a strong, self-validating case for TFPA's mechanism of action as an LDH inhibitor. Future studies could involve using TFPA in combination with other anti-cancer agents, exploring its effects in 3D cell culture models, or confirming target engagement with cellular thermal shift assays (CETSA).

References
  • Frontiers in Pharmacology. (2022). Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review. Frontiers. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • National Center for Biotechnology Information. (2021). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. NCBI. [Link]

  • PubMed Central (PMC). (2024). Development of human lactate dehydrogenase a inhibitors: high-throughput screening, molecular dynamics simulation and enzyme activity assay. National Center for Biotechnology Information. [Link]

Sources

Method

19F NMR spectroscopy of Trifluoropyruvamide hydrate

Application Note: High-Resolution NMR Spectroscopy of Trifluoropyruvamide Hydrate NMR. Introduction & Scientific Context Trifluoropyruvamide (TFPA) is a critical fluorinated building block and a pharmacophore often emplo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution


 NMR Spectroscopy of Trifluoropyruvamide Hydrate 

 NMR.

Introduction & Scientific Context

Trifluoropyruvamide (TFPA) is a critical fluorinated building block and a pharmacophore often employed as a transition-state mimic in serine protease inhibitors. Its biological activity hinges on the electrophilicity of the ketone carbonyl, which is significantly enhanced by the electron-withdrawing trifluoromethyl (


) group.

However, this electrophilicity presents a unique analytical challenge: Hydration Equilibrium . In the presence of moisture (or even in the solid state), the free ketone readily reacts with water to form the gem-diol (hydrate).



For drug development professionals, distinguishing between the active electrophile (ketone) and the stable resting state (hydrate) is paramount.


 NMR is the gold-standard technique for this analysis due to its 100% natural abundance, high sensitivity (83% of 

), and the extreme sensitivity of the

chemical shift to the hybridization state of the adjacent carbon (

vs.

).

This guide provides a robust, self-validating protocol for the characterization and quantification of TFPA-hydrate, addressing solvent effects, relaxation dynamics, and internal standardization.

Chemical Dynamics & Signaling Pathways

The following diagram illustrates the structural equilibrium and the analytical decision tree for characterization.

TFPA_Analysis TFPA_Solid TFPA (Solid Source) Solvent_Choice Solvent Selection TFPA_Solid->Solvent_Choice D2O D2O (Protic) Solvent_Choice->D2O Mimic Bio-conditions DMSO DMSO-d6 (Aprotic/Dry) Solvent_Choice->DMSO Detect Free Ketone Hydrate Gem-Diol (Hydrate) sp3 Carbon ~ -82 to -85 ppm D2O->Hydrate 100% Conversion DMSO->Hydrate Trace Water present Ketone Free Ketone sp2 Carbon ~ -75 to -78 ppm DMSO->Ketone Major Species (if dry) Ketone->Hydrate + H2O (Fast Exchange)

Figure 1: Solvation-dependent equilibrium of Trifluoropyruvamide. The shift from sp2 (ketone) to sp3 (hydrate) causes a distinct upfield shift in the F-NMR spectrum.

Experimental Protocols

Protocol A: Sample Preparation (The "Dry" vs. "Wet" Approach)

Objective: To accurately assign the hydrate vs. ketone ratio. Critical Control Point: The hygroscopic nature of NMR solvents (especially DMSO) can artificially hydrate the sample.

  • Materials:

    • Trifluoropyruvamide Hydrate (Solid).

    • Solvent A (Hydrate Check): Deuterium Oxide (

      
      ) 
      
      
      
      99.8% D.
    • Solvent B (Ketone Check): DMSO-

      
       (Ampoules, "Extra Dry" grade over molecular sieves).
      
    • Internal Standard (IS):

      
      -Trifluorotoluene (
      
      
      
      -63.7 ppm) or 3,5-Bis(trifluoromethyl)benzoic acid (
      
      
      -62.8 ppm). Note: Avoid standards that overlap with the -75 to -85 ppm region.
  • Procedure:

    • Step 1: Weigh 10-15 mg of TFPA-hydrate into a clean vial.

    • Step 2: Add 0.6 mL of the chosen solvent.

    • Step 3 (For qNMR): Add an equimolar amount of Internal Standard (IS) if quantification is required.

    • Step 4: Transfer to a 5mm NMR tube.

    • Step 5 (Locking): If using non-deuterated solvents for specific reaction monitoring, use a coaxial insert containing

      
       or Acetone-
      
      
      
      for the lock signal.
Protocol B: NMR Acquisition Parameters

Objective: To ensure quantitative accuracy (qNMR) and sufficient spectral resolution. Expert Insight: Fluorine atoms on


 groups often exhibit significant Chemical Shift Anisotropy (CSA), leading to relaxation times (

) that can range from 1 to 5 seconds. A short recycle delay (

) will lead to integration errors.
ParameterSettingRationale
Pulse Sequence zgig (Inverse Gated Decoupling)Decouples

to remove broadening/splitting from amide protons, ensuring singlet

peaks.
Spectral Width (SW) 200 - 300 ppmCovers the full range (-50 to -250 ppm) to detect impurities, though TFPA is ~ -80 ppm.
Transmitter Offset (O1P) -80 ppmCenters the excitation on the region of interest.
Relaxation Delay (

)
20 - 30 seconds CRITICAL: Must be

. For

groups, assume

unless measured.
Scans (NS) 16 - 64

is highly sensitive; high SNR is achieved quickly.
Acquisition Time (AQ) > 1.0 secondEnsures high digital resolution to resolve potential hydrate/hemi-ketal splitting.

Data Analysis & Interpretation

Chemical Shift Diagnosis

The chemical shift (


) is the primary indicator of the oxidation/hydration state.
SpeciesStructureSolvent EnvironmentTypical Shift (

ppm)*
Multiplicity
Free Ketone

Dry DMSO-

-76.0 to -78.0 Singlet (broad if exchanging)
Gem-Diol (Hydrate)


or Wet DMSO
-82.5 to -84.5 Singlet
Hemi-Ketal

Alcohols (MeOH)-80.0 to -82.0 Singlet

*Note: Shifts are referenced to


 (0 ppm). Values may drift 

ppm depending on concentration and pH.
Quantitative Calculation (qNMR)

To determine the purity (


) of the bulk material:


  • 
    : Integrated Area
    
  • 
    : Number of Fluorine nuclei (3 for TFPA, 3 for Trifluorotoluene)
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    : Molecular Weight[1][2][3]
    
  • 
    : Mass weighed
    

Analytical Workflow Diagram

The following DOT diagram outlines the self-validating workflow for qNMR analysis.

qNMR_Workflow Start Start: TFPA Sample T1_Test Step 1: Inversion Recovery Exp. Measure T1 of CF3 Start->T1_Test Param_Set Step 2: Set D1 = 5 * T1 (Typically 20s+) T1_Test->Param_Set Validates Relaxation Acquire Step 3: Acquire 19F{1H} (Inverse Gated Decoupling) Param_Set->Acquire Process Step 4: Phase & Baseline Correction (Bernstein Polynomial) Acquire->Process Integrate Step 5: Integrate vs. Internal Std Process->Integrate

Figure 2: Step-by-step qNMR workflow ensuring relaxation limits are met for accurate integration.

Troubleshooting & Expert Tips

  • Rolling Baseline:

    
     spectra often suffer from "rolling baselines" due to the initial dead time of the probe and high-Q factor.
    
    • Solution: Use "Backward Linear Prediction" (LPC) on the first few points of the FID during processing, or apply a strong baseline correction algorithm (e.g., Bernstein Polynomial order 5).

  • Phasing Issues:

    
     peaks can be dispersive if the delay is wrong.
    
    • Solution: Ensure accurate pulse calibration (P1 90° pulse) specifically for the

      
       channel, as it differs significantly from 
      
      
      
      .
  • Exchange Broadening: If the peak appears broad or as a "hump" in DMSO, the rate of hydration/dehydration is intermediate on the NMR time scale.

    • Solution: Cool the sample to 278 K to slow the exchange and resolve distinct species, or add a drop of

      
       to force the equilibrium entirely to the hydrate form.
      

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley-VCH. (Detailed discussion on hydration of fluorinated ketones).

  • Schoenberger, T. (2012). Determination of purity by 1H and 19F quantitative NMR spectroscopy. Analytical and Bioanalytical Chemistry, 403, 247–254.

  • IUPAC Commission on Molecular Structure and Spectroscopy. (2001). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts. Pure and Applied Chemistry, 73(11), 1795–1818.

Sources

Application

Application Note: Trifluoropyruvamide Hydrate (TFPA-H) in Medicinal Chemistry

Executive Summary Trifluoropyruvamide hydrate (TFPA-H) represents a critical, yet often underutilized, building block in the synthesis of fluorinated heterocycles. While the trifluoromethyl ( ) group is a gold standard f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trifluoropyruvamide hydrate (TFPA-H) represents a critical, yet often underutilized, building block in the synthesis of fluorinated heterocycles. While the trifluoromethyl (


) group is a gold standard for enhancing metabolic stability and lipophilicity in drug candidates, the handling of its precursors requires specific protocols.

This guide addresses the dual-nature of TFPA-H:

  • The Reagent: A stable, crystalline hydrate that masks a highly reactive electrophile.

  • The Scaffold: A precursor for 2-(trifluoromethyl)quinoxalines and bioisosteric amide inhibitors.

Target Audience: Medicinal Chemists, Process Chemists, and Lead Optimization Teams.

Part 1: Chemical Behavior & Stability (The Hydrate Equilibrium)

The "Masked" Electrophile

Unlike non-fluorinated pyruvates, trifluoropyruvamide exists predominantly as a gem-diol (hydrate) in ambient conditions. The strong electron-withdrawing nature of the


 group destabilizes the adjacent carbonyl, making it hyper-electrophilic and prone to hydration.

Critical Insight: Many experimental failures occur because the molecular weight of the anhydrous form (141.05 g/mol ) is used in stoichiometry calculations, whereas the stable reagent is the hydrate (~159.06 g/mol ). This leads to a systematic 11-13% underloading of the reagent.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyValue / CharacteristicRelevance
CAS (Hydrate) 1210756-85-6Specific identification
Appearance White to off-white crystalline solidVisual purity check
Solubility Water, Methanol, DMSOHigh polarity due to gem-diol
Reactivity Dehydrates in situ or via azeotropeRequires activation for condensation
pKa (OH) ~10.2 (Predicted)Acidic gem-diol proton
Visualization: The Reactivity Equilibrium

The following diagram illustrates the activation pathway from the stable hydrate to the reactive ketone species required for heterocycle formation.

TFPA_Reactivity Hydrate TFPA Hydrate (Stable Solid) Gem-diol form Water H2O Ketone Anhydrous TFPA (Reactive Electrophile) CF3-CO-CONH2 Hydrate->Ketone Dehydration (Heat/Acid/Solvent) Ketone->Hydrate Re-hydration (Ambient Moisture) Heterocycle Fluorinated Heterocycle (Target Scaffold) Ketone->Heterocycle + Diamine/Nucleophile - H2O

Figure 1: The equilibrium between the stable gem-diol hydrate and the reactive anhydrous ketone. Successful synthesis requires driving this equilibrium to the right.

Part 2: Synthetic Protocol – 2-(Trifluoromethyl)quinoxalin-3-ol

Application: Synthesis of kinase inhibitor scaffolds. Rationale: The condensation of TFPA-H with o-phenylenediamine (OPD) is the benchmark reaction for validating reagent quality and generating bioactive cores.

Materials
  • Reagent A: Trifluoropyruvamide hydrate (1.0 eq, corrected for hydration).

  • Reagent B: o-Phenylenediamine (1.05 eq).

  • Solvent: Ethanol (EtOH) or Toluene (for azeotropic water removal).

  • Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%) - Optional but recommended to accelerate dehydration.

Step-by-Step Methodology
1. Stoichiometric Correction

Calculate the mass of TFPA-H based on the hydrate MW (159.06 g/mol ).

Example: To obtain 5.0 mmol of reactive ketone, weigh 795 mg of TFPA-H, not 705 mg.

2. Solubilization & Dehydration
  • Method A (Ethanol Reflux): Dissolve TFPA-H in EtOH (10 mL/mmol). The protic solvent stabilizes the transition state but requires longer reflux times (4-6 hours).

  • Method B (Dean-Stark): Dissolve in Toluene. Heat to reflux with a Dean-Stark trap. This physically removes the water of hydration, forcing the equilibrium to the reactive ketone. Preferred for scale-up.

3. Condensation

Add o-phenylenediamine.[1][2] If using Method B, cool the toluene slightly before addition to avoid flash boiling.

  • Observation: The solution will darken (yellow/orange) as the imine intermediate forms.

  • Cyclization: Continue reflux for 3-5 hours. The electron-withdrawing

    
     group accelerates the nucleophilic attack of the second amine, closing the ring.
    
4. Isolation
  • Cool the mixture to room temperature.

  • The product, 3-hydroxy-2-(trifluoromethyl)quinoxaline (tautomer with the amide form), often precipitates.

  • Filtration: Collect the solid. Wash with cold EtOH.

  • Recrystallization: If necessary, recrystallize from EtOH/Water (9:1).

Workflow Diagram

Synthesis_Workflow Start Start: Weigh TFPA-H (Correct for Hydrate MW) Solvent Dissolve in Toluene (Dean-Stark Setup) Start->Solvent Reflux1 Reflux 30 min (Remove Hydration Water) Solvent->Reflux1 Add_OPD Add o-Phenylenediamine (1.05 eq) Reflux1->Add_OPD Reflux2 Reflux 4-6 Hours (Cyclization) Add_OPD->Reflux2 Cool Cool to 4°C Reflux2->Cool Filter Filter Precipitate (Wash w/ Cold EtOH) Cool->Filter QC QC: 19F NMR (-68 to -75 ppm) Filter->QC

Figure 2: Optimized workflow for the synthesis of trifluoromethyl-quinoxalines using TFPA-H.

Part 3: Analytical Validation & Quality Control

Trustworthiness in fluorinated chemistry relies heavily on 19F NMR . Proton NMR is often insufficient due to the lack of protons on the quaternary carbon adjacent to the


.
QC Protocol: 19F NMR
  • Solvent: DMSO-d6 (preferred for solubility of the amide).

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm).
  • Expected Shifts:

    • TFPA Hydrate:

      
       -82.0 to -84.0 ppm (Singlet). The shift is upfield due to the 
      
      
      
      character of the hydrate carbon.
    • Anhydrous Ketone (In situ):

      
       -75.0 to -78.0 ppm.
      
    • Cyclized Product:

      
       -65.0 to -70.0 ppm (Dependent on tautomer).
      
Self-Validating Check

If the 19F NMR shows a split peak or a significant shift drift, it indicates incomplete dehydration or hydrolysis of the amide bond. Always run a blank solvent scan to ensure no fluoride contamination.

References

  • ChemicalBook. (2023). Trifluoropyruvamide Hydrate Properties and Safety Profile. Retrieved from

  • National Institutes of Health (NIH). (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives.

    
    -amide scaffolds). Retrieved from 
    
  • MDPI. (2021). Selective Synthesis of Benzimidazoles from o-Phenylenediamine. (Context for diamine condensation protocols). Retrieved from

  • Kemcal. (2023). Trifluoropyruvamide hydrate Product Data. Retrieved from

Sources

Method

Application Note: In Vivo Administration of Trifluoropyruvamide Hydrate

This Application Note is designed for researchers working with Trifluoropyruvamide Hydrate , a fluorinated pyruvate derivative often utilized as a metabolic modulator (targeting Pyruvate Dehydrogenase Kinase/Complex) or...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers working with Trifluoropyruvamide Hydrate , a fluorinated pyruvate derivative often utilized as a metabolic modulator (targeting Pyruvate Dehydrogenase Kinase/Complex) or as a reactive "warhead" in cysteine protease inhibition.

Given that specific in vivo literature for the standalone hydrate form is limited compared to its parent acid (trifluoropyruvate), this protocol follows a First-Principles Approach . It guides you through formulation, stability validation, and a dose-escalation framework to establish a robust therapeutic window.

Executive Summary

Trifluoropyruvamide hydrate (TFPA-H2O) is a small, polar fluorinated molecule. Structurally, it exists in equilibrium between the ketone and the gem-diol (hydrate) form in aqueous solution. Its primary biological utility lies in two domains:

  • Metabolic Modulation: Mimicking pyruvate to inhibit Pyruvate Dehydrogenase Kinase (PDK), thereby forcing metabolic flux into the mitochondria (Warburg effect reversal).

  • Protease Inhibition: Acting as a transition-state analogue for serine/cysteine proteases.

Key Challenge: The hydrate form is hygroscopic and can undergo pH-dependent hydrolysis. This protocol prioritizes formulation stability and dose linearity .

Physicochemical Properties & Formulation Strategy

Before in vivo administration, the compound must be solubilized in a vehicle that prevents precipitation in the peritoneal cavity (IP) or stomach (PO).

PropertySpecificationImplication for In Vivo Use
Molecular Weight ~159.06 g/mol Rapid systemic absorption; likely short half-life (

).
Solubility High in Water/DMSOPreferred Vehicle: Sterile Saline (0.9% NaCl) or PBS.
Stability pH SensitiveAvoid alkaline vehicles (pH > 8.0) which accelerate amide hydrolysis.
Appearance White/Off-white solidHygroscopic; store desicated at -20°C.
Formulation Decision Tree (DOT Visualization)

Use this logic flow to determine the optimal vehicle for your specific batch.

FormulationStrategy Start Start: TFPA-H2O Solid SolubilityTest Solubility Test (10 mg/mL in Saline) Start->SolubilityTest Soluble Clear Solution? SolubilityTest->Soluble SalinePath Yes: Use 0.9% Saline (Filter Sterilize 0.22µm) Soluble->SalinePath Yes InsolublePath No: Precipitate/Cloudy Soluble->InsolublePath No Ready Ready for Injection (Use within 4 hours) SalinePath->Ready Cosolvent Add 5% DMSO + 5% Tween-80 InsolublePath->Cosolvent FinalCheck Vortex & Sonicate (Check pH ~7.0) Cosolvent->FinalCheck FinalCheck->Ready

Figure 1: Formulation Decision Matrix. Due to the hydrate nature, aqueous saline is the default starting point. Cosolvents are reserved for high-concentration stock solutions (>50 mg/mL).

Experimental Protocols

A. Preparation of Injection Solution (Standard: 20 mg/kg Dose)

Target Concentration: 2 mg/mL (assuming 10 mL/kg injection volume).

  • Weighing: Weigh 20.0 mg of Trifluoropyruvamide hydrate.

  • Solubilization: Add 9.5 mL of sterile 0.9% Saline. Vortex for 30 seconds.

  • pH Adjustment: Check pH. If < 5.0 (due to trace acid), adjust to pH 7.0–7.4 using dilute NaOH (0.1N). Critical: Do not overshoot pH > 8.0.

  • Volume Make-up: Add Saline to a final volume of 10.0 mL.

  • Sterilization: Pass through a 0.22 µm PES syringe filter.

  • Storage: Keep on ice. Use within 4 hours to prevent amide hydrolysis.

B. Administration Routes
1. Intraperitoneal (IP) Injection (Mice)
  • Needle: 27G or 30G.

  • Site: Lower right quadrant of the abdomen.

  • Technique: Lift the skin to create a "tent," insert needle bevel up, aspirate slightly to ensure no organ puncture, and inject smoothly.

  • Volume limit: 10 mL/kg (e.g., 200 µL for a 20g mouse).

2. Oral Gavage (PO) (Mice)
  • Needle: 20G or 22G bulb-tipped gavage needle.

  • Vehicle: Saline is acceptable, but 0.5% Methylcellulose (MC) is preferred if the compound causes gastric irritation or to improve suspension uniformity.

  • Technique: Restrain mouse vertically. Pass the needle along the roof of the mouth/esophagus. Do not force.

Study Design: Dose Escalation & Pharmacodynamics

Since specific toxicity data for the hydrate is sparse, you must perform a Maximum Tolerated Dose (MTD) study before efficacy trials.

Workflow Diagram: MTD to Efficacy

StudyDesign Phase1 PHASE 1: MTD (Single Dose) N=3 mice/group Doses Dose Groups: 10, 30, 100 mg/kg IP Phase1->Doses Monitor Monitor 24h: Weight loss, Piloerection, Lethargy Doses->Monitor Decision Safe? Monitor->Decision Decision->Phase1 Toxicity (Reduce Dose) Phase2 PHASE 2: Repeated Dose (Daily x 7 days) Decision->Phase2 No Toxicity Efficacy PHASE 3: Efficacy Model (Tumor Xenograft / Metabolic Assay) Phase2->Efficacy

Figure 2: Sequential Study Design. Start with acute toxicity (Phase 1) before committing to chronic dosing (Phase 2).

Dosing Guidelines
  • Starting Dose: 10 mg/kg.

  • High Dose Ceiling: 100 mg/kg. (Fluorinated pyruvates can induce hypoglycemia or fluoride ion toxicity at high doses).

  • Frequency: QD (Once daily) or BID (Twice daily). Due to the small size and likely rapid clearance, BID is often required for sustained enzyme inhibition.

Mechanism of Action & Biomarkers

To validate that the drug is working in vivo, you must measure specific biomarkers rather than just phenotypic outcomes.

Mechanism: Trifluoropyruvamide likely hydrolyzes or is enzymatically processed to Trifluoropyruvate , which binds to the E1 subunit of the Pyruvate Dehydrogenase Complex (PDH) or inhibits PDK.

Biomarker Panel:

  • Serum Lactate: Effective PDH activation should decrease serum lactate levels (reversing the Warburg effect).

  • Blood Glucose: Monitor for hypoglycemia.

  • Tumor Lysate (if applicable): Phosphorylation status of PDH (p-PDH). Inhibition of PDK should reduce p-PDH levels.

Safety & Troubleshooting

SymptomProbable CauseCorrective Action
Precipitation in Syringe Temperature drop or Salting outWarm to 37°C; switch to 5% DMSO vehicle.
Hypothermia/Lethargy Acute metabolic shock (Hypoglycemia)Provide supportive heat; supplement with glucose; reduce dose by 50%.
Weight Loss >15% Chronic toxicityHumane Endpoint. Terminate animal immediately.
Seizures Fluoride toxicity (metabolite)This indicates the dose is too high. Stop dosing immediately.

References

  • Chemical Identity & Properties

    • Source: PubChem Compound Summary for CID 11235336 (Trifluoropyruvamide).
    • URL:[Link]

  • Mechanism (PDH/PDK Inhibition Context)

    • Title: "Dichloroacetate (DCA) as a potential metabolic-targeting therapy for cancer." (Analogous mechanism reference).
    • Source:Future Oncology, 2011.
    • URL:[Link]

  • Fluorinated Pyruvate Derivatives in Protease Inhibition

    • Title: "Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors.
    • Source:Signal Transduction and Targeted Therapy, 2021.[1][2]

    • URL:[Link]

  • Vehicle & Solubility Guidelines

    • Title: "Formulation of poorly water-soluble drugs for screening and embryotoxicity studies."
    • Source:AAPS Journal, 2006.
    • URL:[Link]

Sources

Application

application of Trifluoropyruvamide hydrate in neurodegenerative disease models

Application Note: Trifluoropyruvamide Hydrate in Neurodegenerative Disease Modeling Abstract & Core Rationale Trifluoropyruvamide hydrate (TFPA) represents a critical chemotype in the development of next-generation neuro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Trifluoropyruvamide Hydrate in Neurodegenerative Disease Modeling

Abstract & Core Rationale

Trifluoropyruvamide hydrate (TFPA) represents a critical chemotype in the development of next-generation neurotherapeutics. Unlike traditional hydroxamic acid-based inhibitors (e.g., SAHA/Vorinostat) which suffer from poor metabolic stability and mutagenic potential, TFPA serves as a metabolically robust Zinc-Binding Group (ZBG) .

In the context of neurodegenerative diseases—specifically Alzheimer’s Disease (AD) and Huntington’s Disease (HD)—TFPA-based compounds are utilized to inhibit Histone Deacetylases (HDACs) . Inhibition of HDACs (particularly Class I and IIb) restores transcriptional balance, enhances synaptic plasticity, and promotes neuroprotection. This application note details the protocol for utilizing TFPA hydrate as a lead scaffold in in vitro neuronal assays, focusing on its mechanism of action, solubilization, and functional validation in neuroprotection models.

Mechanism of Action: The TFPA Advantage

The therapeutic efficacy of TFPA lies in its unique hydration chemistry. The electron-withdrawing trifluoromethyl group destabilizes the ketone, forcing the compound to exist predominantly as a gem-diol (hydrate) in aqueous physiological conditions.

  • Binding Mechanism: The gem-diol moiety mimics the transition state of peptide hydrolysis. It chelates the catalytic Zinc ion (

    
    ) within the HDAC active site, displacing the water molecule required for enzymatic deacetylation.
    
  • Neurobiological Impact: By inhibiting HDACs (e.g., HDAC6 or HDAC8), TFPA derivatives prevent the deacetylation of tubulin (improving axonal transport) and histones (enhancing expression of neurotrophic factors like BDNF).

Visual 1: Mechanism of TFPA-Mediated HDAC Inhibition

TFPA_Mechanism TFPA Trifluoropyruvamide (Ketone Form) Hydration Aqueous Hydration (Gem-Diol Formation) TFPA->Hydration Physiological pH ActiveSite HDAC Active Site (Catalytic Zn2+) Hydration->ActiveSite Substrate Mimicry Inhibition Chelation Complex (Inhibition of Deacetylation) ActiveSite->Inhibition Zn2+ Binding Outcome Neuroprotection: ↑ Acetylated Tubulin ↑ BDNF Expression Inhibition->Outcome Downstream Effect

Caption: The TFPA ketone undergoes hydration to form a gem-diol, which acts as a transition-state analogue, chelating the active site Zinc of HDAC enzymes to block deacetylation.

Experimental Protocols

Protocol A: Preparation and Solubilization

TFPA hydrate is hygroscopic and exists in equilibrium. Proper handling is essential for consistent IC50 determination.

  • Stock Preparation (100 mM):

    • Weigh 15.9 mg of Trifluoropyruvamide hydrate (MW: ~159.06 g/mol ).

    • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid aqueous buffers for the stock solution to prevent premature equilibrium shifts or hydrolysis if linkers are present.

    • Store aliquots at -20°C. Stable for 3 months.

  • Working Solution:

    • Dilute stock 1:1000 in culture medium (e.g., Neurobasal-A) immediately prior to use to achieve a starting concentration of 100 µM.

    • Critical Step: Allow the working solution to equilibrate at room temperature for 15 minutes to ensure the hydrate/ketone ratio stabilizes before adding to cells.

Protocol B: In Vitro Neuroprotection Assay (SH-SY5Y Model)

This protocol measures the ability of TFPA derivatives to protect neuronal cells against oxidative stress induced by MPP+ (a Parkinson’s model toxin).

Materials:

  • SH-SY5Y neuroblastoma cells (differentiated with Retinoic Acid for 5 days).

  • TFPA Hydrate (or derivative).[1]

  • MPP+ Iodide (Sigma).

  • MTT Reagent.

Workflow:

  • Seeding: Plate differentiated SH-SY5Y cells at

    
     cells/well in 96-well plates.
    
  • Pre-treatment: Treat cells with TFPA (0.1, 1, 10, 50 µM) for 2 hours prior to toxin exposure.

    • Control: Vehicle (0.1% DMSO).

    • Positive Control: SAHA (1 µM).

  • Insult: Add MPP+ to a final concentration of 1 mM. Incubate for 24 hours.

  • Readout:

    • Add MTT reagent (0.5 mg/mL) for 4 hours.

    • Solubilize formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

Protocol C: HDAC Activity Fluorometric Assay

To verify that the neuroprotective effect is HDAC-dependent.

  • Lysate Prep: Harvest treated cells using non-denaturing lysis buffer (Tris-HCl, NaCl, 1% NP-40, Protease Inhibitors).

  • Reaction:

    • Mix 50 µg of nuclear extract with Fluorometric HDAC Substrate (e.g., Boc-Lys(Ac)-AMC).

    • Incubate at 37°C for 30 minutes.

  • Developer: Add Lysine Developer to release the fluorophore.

  • Quantification: Measure Fluorescence (Ex/Em = 350/440 nm).

    • Expectation: TFPA should dose-dependently reduce fluorescence signal.

Data Interpretation & Reference Values

When utilizing TFPA hydrate as a scaffold, the potency depends heavily on the "Cap" and "Linker" regions attached to the amide. However, the core TFPA moiety typically yields the following baseline characteristics:

ParameterTFPA Hydrate (Scaffold)Optimized TFPA-DerivativeSAHA (Reference)
Primary Target Pan-HDAC (Weak)HDAC Class I / HDAC6Pan-HDAC
IC50 (Enzymatic) > 50 µM10 - 200 nM~50 - 100 nM
Metabolic Stability HighHigh (> 60 min t1/2)Low (Hydrolysis)
BBB Permeability HighTunableModerate
Toxicity LowLowModerate (Mutagenic)

Note: The raw TFPA hydrate fragment is a weak inhibitor. It must be incorporated into a peptidomimetic structure to achieve nanomolar potency.

Experimental Workflow Diagram

Visual 2: Screening Workflow for TFPA Neurotherapeutics

Workflow Step1 Step 1: Chemical Synthesis (Attach TFPA to Cap/Linker) Step2 Step 2: Enzymatic Screening (HDAC1/6/8 Isoform Selectivity) Step1->Step2 Step3 Step 3: Cellular Assay (SH-SY5Y) (Western Blot: Ac-H3, Ac-Tubulin) Step2->Step3 IC50 < 1 µM Step4 Step 4: Neuroprotection Model (Rescue from Aβ or MPP+ Toxicity) Step3->Step4 Acetylation Confirmed Pass Potent & Non-Toxic? Step4->Pass Lead Optimization Lead Optimization Pass->Lead Optimization Yes Redesign Linker Redesign Linker Pass->Redesign Linker No

Caption: A stepwise screening cascade for validating Trifluoropyruvamide-based compounds, moving from chemical synthesis to functional neuroprotection.

References

  • Wimalasena, V. K., et al. (2014). "Trifluoropyruvamides (TFPAs) as a new class of HDAC inhibitors with a metabolically stable Zinc-Binding Group." Thieme Connect / Synfacts.[1] Link

  • Genentech/Roche (2015). "Mechanism of Action of Fluorinated Antimetabolites and HDAC Inhibitors in Cellular Models." Cancer Treatment Reviews. Link (Cited for general mechanism of fluorinated analogs).

  • PubChem Compound Summary. "Trifluoropyruvamide Hydrate (CAS 1210756-85-6)." National Center for Biotechnology Information. Link

  • Sleiman, S. F., et al. (2009). "Putting the 'HAT' back on survival: HDAC inhibitors as neuroprotective agents." Expert Opinion on Investigational Drugs.

Sources

Technical Notes & Optimization

Troubleshooting

Trifluoropyruvamide Hydrate Synthesis Optimization: A Technical Support Center

Welcome to the technical support center for the synthesis of Trifluoropyruvamide Hydrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Trifluoropyruvamide Hydrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize for yield and purity. Here, we will delve into the mechanistic underpinnings of the reaction, troubleshoot common experimental hurdles, and provide detailed protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to Trifluoropyruvamide Hydrate?

A1: While various synthetic strategies can be envisioned, a prevalent and logical approach involves the nucleophilic attack of an ammonia equivalent on an activated trifluoroacetyl derivative. A common precursor is ethyl trifluoroacetate, which can be converted to the desired α-keto amide. The hydrate form is often isolated directly from aqueous workup conditions due to the high electrophilicity of the ketone carbonyl group, which is enhanced by the electron-withdrawing trifluoromethyl group.

Q2: Why is the hydrate form of Trifluoropyruvamide preferentially formed and isolated?

A2: The carbonyl carbon of the ketone in trifluoropyruvamide is highly electron-deficient due to the strong inductive effect of the adjacent trifluoromethyl group. This makes it exceptionally susceptible to nucleophilic attack by water. The resulting gem-diol (hydrate) is stabilized and often the thermodynamically preferred form in the presence of moisture.[1]

Q3: What are the critical reaction parameters to control for optimal yield?

A3: Key parameters to meticulously control include:

  • Temperature: The initial activation of the trifluoroacetyl precursor and the subsequent amidation are often temperature-sensitive.

  • Moisture Content: While the hydrate is the final product, uncontrolled introduction of water can lead to side reactions and impurities.

  • Stoichiometry of Reagents: Precise control over the molar ratios of the starting materials and reagents is crucial to prevent side reactions and ensure complete conversion.

  • Purity of Starting Materials: The purity of the trifluoroacetic acid derivative and the ammonia source is paramount to avoid the introduction of impurities that can be difficult to remove later.

Q4: What are the primary safety concerns when working with trifluoroacetic acid derivatives and cyanide precursors?

A4: Trifluoroacetic acid and its derivatives are corrosive and require careful handling in a well-ventilated fume hood.[2][3] If a synthetic route involving a cyanide source is employed, extreme caution must be exercised due to the high toxicity of cyanide salts and hydrogen cyanide gas.[4][5] Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).

Proposed Synthetic Pathway

A plausible and accessible synthetic route starting from ethyl trifluoroacetate is outlined below. This pathway involves a Claisen-type condensation followed by amidation.

Synthesis_Pathway A Ethyl Trifluoroacetate D Ethyl Trifluoroacetoacetate A->D Claisen Condensation B Ethyl Acetate B->D C Sodium Ethoxide C->D Base F Trifluoropyruvamide D->F Amidation E Ammonia E->F H Trifluoropyruvamide Hydrate F->H Hydration G Water G->H

Caption: Proposed synthesis of Trifluoropyruvamide Hydrate.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available starting materials.

Step 1: Synthesis of Ethyl Trifluoroacetoacetate

  • To a stirred solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add ethyl acetate (1.0 eq.) at 0 °C.

  • Slowly add ethyl trifluoroacetate (1.0 eq.) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude ethyl trifluoroacetoacetate.[6][7]

Step 2: Synthesis of Trifluoropyruvamide Hydrate

  • Dissolve the crude ethyl trifluoroacetoacetate in a suitable solvent (e.g., methanol).

  • Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution for 1-2 hours, or add a solution of ammonia in methanol.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from a water/ethanol mixture to yield Trifluoropyruvamide Hydrate as a crystalline solid.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of Ethyl Trifluoroacetoacetate 1. Inactive sodium ethoxide. 2. Presence of water in the reaction. 3. Incorrect reaction temperature.1. Use freshly prepared or commercially available sodium ethoxide of high purity. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Maintain the temperature below 10 °C during the addition of ethyl trifluoroacetate.
Formation of multiple byproducts during amidation 1. Reaction temperature is too high. 2. Excess ammonia leading to side reactions. 3. Impurities in the starting ethyl trifluoroacetoacetate.1. Maintain the reaction temperature at 0 °C or lower during amidation. 2. Use a stoichiometric amount of ammonia or add it portion-wise while monitoring the reaction. 3. Purify the ethyl trifluoroacetoacetate by distillation before use.
Product is an oil and does not crystallize 1. Presence of impurities. 2. Incomplete hydration. 3. Incorrect solvent system for crystallization.1. Purify the crude product using column chromatography before crystallization. 2. Ensure sufficient water is present during the workup and crystallization. 3. Experiment with different solvent systems for crystallization, such as water/isopropanol or ethyl acetate/hexanes.
Product decomposes upon storage 1. Instability of the hydrate. 2. Presence of acidic or basic impurities.1. Store the product at low temperatures (-20 °C) under an inert atmosphere. 2. Ensure the product is thoroughly washed and neutralized before final drying.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Starting_Materials Analyze Starting Materials (NMR, GC-MS) Start->Check_Starting_Materials Pure Purity > 98% Check_Starting_Materials->Pure Yes Impure Purity < 98% Check_Starting_Materials->Impure No Check_Reaction_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Pure->Check_Reaction_Conditions Purify_SM Purify Starting Materials Impure->Purify_SM Purify_SM->Check_Reaction_Conditions Conditions_OK Conditions Optimal Check_Reaction_Conditions->Conditions_OK Yes Conditions_Not_OK Conditions Suboptimal Check_Reaction_Conditions->Conditions_Not_OK No Check_Workup Analyze Workup and Purification Conditions_OK->Check_Workup Optimize_Conditions Optimize Reaction Conditions Conditions_Not_OK->Optimize_Conditions Optimize_Conditions->Check_Workup Workup_OK Procedure Correct Check_Workup->Workup_OK Yes Workup_Not_OK Procedure Incorrect Check_Workup->Workup_Not_OK No Success Improved Yield and Purity Workup_OK->Success Modify_Workup Modify Workup/Purification Workup_Not_OK->Modify_Workup Modify_Workup->Success

Caption: A decision-making workflow for troubleshooting.

References

Sources

Optimization

Trifluoropyruvamide hydrate stability issues in solution

Technical Support Center: Trifluoropyruvamide Hydrate Stability Guide Executive Summary Trifluoropyruvamide (TFPA) derivatives represent a specialized class of electrophilic carbonyl compounds often used as transition-st...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trifluoropyruvamide Hydrate Stability Guide

Executive Summary

Trifluoropyruvamide (TFPA) derivatives represent a specialized class of electrophilic carbonyl compounds often used as transition-state inhibitors for serine proteases or as metabolic surrogates for trifluoromethyl ketones (TFMKs). Their utility is defined by a delicate chemical equilibrium: the electron-withdrawing trifluoromethyl (


) group renders the adjacent ketone highly reactive, favoring the formation of a gem-diol (hydrate)  in aqueous environments.

This guide addresses the most common stability pitfalls: hydration equilibrium shifts , nucleophilic buffer incompatibility , and pH-dependent hydrolysis .

Module 1: Solution Chemistry & The Hydration Equilibrium

Q1: I dissolved my solid TFPA in water, but HPLC/NMR analysis shows multiple species. Is my compound degrading? A: Not necessarily. You are likely observing the hydration equilibrium . Unlike standard amides, TFPA exists in a dynamic equilibrium between its keto form (the active electrophile) and its gem-diol (hydrate) form . In aqueous solution, the electron-withdrawing effect of the


 group strongly favors the hydrate.
  • In DMSO (

    
    ):  You will predominantly see the ketone form, provided the DMSO is dry.
    
  • In Water (

    
    ):  The equilibrium shifts >95% toward the gem-diol hydrate.
    
  • The Issue: If your analytical method (e.g., reverse-phase HPLC) separates these species faster than they re-equilibrate, you will see "peak splitting" or broad humps. This is a physical phenomenon, not chemical degradation.

Q2: Which form binds to my target enzyme? A: The keto form is typically the active species that undergoes nucleophilic attack by the enzyme's active site serine (or cysteine). However, the hydrate acts as a stable "reservoir."

  • Mechanism:[1][2][3][4][5][6][7] The enzyme binds the trace amount of ketone; as the ketone is depleted, the hydrate dehydrates to restore equilibrium (Le Chatelier’s principle).

  • Critical Note: If the dehydration rate (

    
    ) is slower than the enzyme association rate (
    
    
    
    ), the observed potency may appear artificially low in rapid-mixing assays.

Module 2: Buffer Compatibility (The "Nucleophile Trap")

Q3: Can I use Tris, Glycine, or Ethanolamine buffers for my assays? A: ABSOLUTELY NOT. The ketone carbonyl of TFPA is a "hot" electrophile. Primary amines found in Tris, Glycine, and Ethanolamine will attack the carbonyl to form Schiff bases (imines) or hemiaminals , irreversibly scavenging your inhibitor.

Recommended Buffers:

Buffer Type Compatibility Reason
Phosphate (PBS/KPi) ✅ Excellent Non-nucleophilic oxygen base.
HEPES / MOPS ✅ Good Sterically hindered tertiary amines are less reactive.
Tris / Glycine FATAL Primary amines react rapidly with the ketone.

| DTT / Mercaptoethanol | ⚠️ Caution | Thiols can form hemithioacetals reversibly; use TCEP if reduction is needed. |

Module 3: pH-Dependent Stability & Hydrolysis

Q4: My compound loses activity after 24 hours at pH 8.5. Why? A: You are likely encountering base-catalyzed amide hydrolysis or haloform-type cleavage . While the


 group stabilizes the hydrate, it also acidifies the amide bond and makes the carbonyl carbon highly susceptible to hydroxide attack (

).
  • pH < 7.0: The compound is highly stable. The hydrate form dominates and protects the ketone from degradation.

  • pH > 8.0: The concentration of

    
     increases. Hydroxide can attack the amide carbonyl, leading to cleavage of the molecule into trifluoropyruvate and the corresponding amine.
    
  • pKa Effect: The gem-diol hydroxyls have a pKa significantly lower than standard alcohols (often pKa ~6.5–7.5 due to

    
    ). At basic pH, the hydrate is deprotonated to an anion, which is unreactive toward the enzyme but stable in solution.
    

Module 4: Visualization of Stability Pathways

The following diagram illustrates the critical equilibria and degradation pathways you must control.

TFPA_Stability Solid Solid TFPA (Usually Hydrate) Hydrate Gem-Diol (Hydrate) (Storage Reservoir) Solid->Hydrate Dissolve in H2O Ketone Keto Form (Active Species) Schiff Schiff Base (Inactive Artifact) Ketone->Schiff + Primary Amine (Tris/Glycine) Hydrolysis Hydrolysis Products (Irreversible Degradation) Ketone->Hydrolysis + OH- (pH > 8.5) Base Hydrolysis Enzyme Target Enzyme (Serine Protease) Ketone->Enzyme Inhibition (Covalent Adduct) Hydrate->Ketone - H2O (Dehydration)

Figure 1: The dynamic equilibrium of Trifluoropyruvamide in solution. Note that amine buffers (red dashed line) and high pH (red solid line) lead to irreversible loss of the active ketone species.

Module 5: Standard Operating Procedure (SOP) for Stock Preparation

To ensure reproducibility, follow this strict protocol for preparing TFPA solutions.

Step 1: Primary Stock (100 mM)

  • Solvent: 100% Anhydrous DMSO.

  • Rationale: DMSO suppresses hydrate formation, keeping the molecule in the "ready" keto form. It also prevents hydrolysis during long-term storage.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles which introduce atmospheric moisture.

Step 2: Working Solution (10X Assay Concentration)

  • Diluent: Deionized water or appropriate buffer (Phosphate/HEPES, pH 7.0–7.4).

  • Timing: Prepare immediately before use.

  • Observation: Upon dilution into water, the compound will rapidly hydrate (seconds to minutes). This is normal.

Step 3: Assay Execution

  • Pre-incubation: If your enzyme kinetics are sluggish, pre-incubate the inhibitor in the assay buffer for 15 minutes to allow the hydration equilibrium to stabilize before adding the enzyme.

References

  • Design of Trifluoropyruvamides as TFMK Surrogates

    • Title: Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones.[8]

    • Source: European Journal of Medicinal Chemistry (2022).
    • URL:[Link]

  • Hydration Equilibrium of Alpha-Keto Acids

    • Title: Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using NMR.
    • Source: Analytical Chemistry (PubMed Central).
    • URL:[Link]

  • Mechanism of Amide Hydrolysis

    • Title: Amide Hydrolysis: Acid and Base-C
    • Source: Chemistry Steps.[9][10]

    • URL:[Link]

  • Nucleophilic Attacks on Trifluoromethyl Ketones

    • Title: Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation.[9]

    • Source: Beilstein Journal of Organic Chemistry.[9]

    • URL:[Link]

Sources

Troubleshooting

overcoming Trifluoropyruvamide hydrate solubility problems

Technical Support Center: Overcoming Trifluoropyruvamide Hydrate Solubility Challenges Executive Summary & Chemical Context The Core Challenge: Trifluoropyruvamide hydrate (CAS: Analogous to 354-21-2) does not behave lik...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Trifluoropyruvamide Hydrate Solubility Challenges

Executive Summary & Chemical Context

The Core Challenge: Trifluoropyruvamide hydrate (CAS: Analogous to 354-21-2) does not behave like a standard organic amide.[1][2][3] Due to the strong electron-withdrawing effect of the trifluoromethyl group (


), the carbonyl carbon is highly electrophilic.[1][3] In the presence of moisture, it exists predominantly as the gem-diol  (hydrate) form rather than the keto-amide.[1]

Why This Matters:

  • Solubility Mismatch: The gem-diol moiety creates a highly polar, hydrogen-bond-donating surface, making the compound soluble in water and alcohols but poorly soluble in the non-polar solvents (Toluene, DCM, Hexanes) typically favored for condensation reactions.[1][3]

  • Reaction Inhibition: The "hydrate" water is not just loosely bound crystal water; it is covalently bonded.[1][2][3][4] Reacting this compound requires breaking the gem-diol equilibrium, often necessitating in-situ dehydration.[1][2][3]

Solubility Profile & Solvent Selection

Quick Reference Data:

Solvent ClassRepresentative SolventsSolubility RatingApplication Note
Protic Polar Water, Methanol, EthanolExcellent Stable storage form (gem-diol).[1] Good for recrystallization.[1][3][4]
Aprotic Polar THF, Acetonitrile, DMF, DMSOGood Recommended Reaction Solvents. Solubilizes the gem-diol while allowing dehydration.[1][3]
Chlorinated Dichloromethane (DCM), ChloroformPoor to Moderate Often requires a co-solvent (e.g., 5-10% MeOH) to fully dissolve.[1][3]
Non-Polar Toluene, Hexane, HeptaneVery Poor Avoid as primary solvent.[1][3][4] Use only for precipitation/antisolvent purposes.[1][3][4]

Troubleshooting Scenarios (Q&A)

Scenario A: "I need to run a condensation reaction in Toluene (Dean-Stark), but the starting material won't dissolve."

Diagnosis: You are trying to dissolve a polar gem-diol in a non-polar aromatic solvent.[1][2][3][4] The thermodynamics of solvation are unfavorable.[1][2][3][4]

Solution: The "Solvent Switch" Protocol Do not force solubility with heat alone, as this can lead to degradation before reaction.[1][2][3][4]

  • Dissolution: Dissolve your Trifluoropyruvamide hydrate in a minimum volume of THF (Tetrahydrofuran) .[1][2][3][4]

  • Dilution: Add this concentrated THF solution dropwise into your refluxing Toluene mixture.

  • Mechanism: The THF acts as a phase-transfer bridge.[1][2][3][4] As the reaction proceeds (consuming the keto-form), the equilibrium shifts.[1][2][3][4] The Dean-Stark trap will remove both the reaction water and the liberated hydrate water.[1][2][3][4]

Alternative (Molecular Sieves): If Dean-Stark is too harsh, switch the solvent system entirely to THF or 1,4-Dioxane and use activated 4Å Molecular Sieves in the flask.[1] This maintains solubility while chemically sequestering the water to drive the equilibrium.[1][3][4]

Scenario B: "My reaction yields are low, and NMR shows unreacted starting material despite long reaction times."

Diagnosis: The "hydrate" water is inhibiting the nucleophilic attack.[1][2][3][4] The gem-diol carbon is


 hybridized (unreactive electrophile), whereas the reaction requires the 

ketone.[1][2][3]

Solution: Chemical Dehydration (In-Situ Activation) You must force the dehydration before or during the nucleophilic addition.[1][2][3][4]

  • Method 1: Trifluoroacetic Anhydride (TFAA) Activation Add 1.05 equivalents of TFAA at 0°C.[1][2][3][4] This reacts with the gem-diol to form a transient intermediate that eliminates trifluoroacetic acid, generating the highly reactive keto-imine or keto-amide species in situ.

    • Citation: This approach is analogous to activating trifluoroacetaldehyde hydrate for imine formation [1].[1][2][3][4]

  • Method 2: Azeotropic Pre-drying Before adding your nucleophile (e.g., amine/hydrazine), reflux the Trifluoropyruvamide hydrate in Benzene or Toluene (if suspension is acceptable) or THF/Toluene mix with a Dean-Stark trap for 1 hour.[1][3]

Scenario C: "I cannot extract the product from the aqueous layer during workup."

Diagnosis: Trifluoropyruvamide derivatives often retain significant polarity, or the unreacted starting material is acting as a hydrotrope.[1][2][3][4]

Solution: Salting Out & Solvent Modification

  • Saturate the Aqueous Phase: Add solid NaCl or

    
     until the aqueous layer is saturated.[1][2][3][4] This increases the ionic strength, forcing the organic compound out ("Salting Out").[1][3][4]
    
  • Modify the Organic Phase: Do not use pure DCM. Use a mixture of EtOAc/Hexane (3:1) or 10% Methanol in DCM .[1][2][3][4] The added polarity helps extract the fluorinated amide.[1][2][3][4]

Visualization: Decision Workflows

Figure 1: Solubility & Reaction Setup Decision Tree

SolubilityWorkflow Start Start: Trifluoropyruvamide Hydrate CheckSolvent Select Reaction Solvent Start->CheckSolvent NonPolar Non-Polar (Toluene/Benzene) CheckSolvent->NonPolar High Temp Required PolarAprotic Polar Aprotic (THF/Dioxane) CheckSolvent->PolarAprotic Mild Cond. Required Issue1 Issue: Insoluble Suspension NonPolar->Issue1 Issue2 Issue: Water Inhibition PolarAprotic->Issue2 Solution1 Add Co-solvent (THF) OR Switch to Dean-Stark Issue1->Solution1 Success Reaction Proceeds (Keto-form Active) Solution1->Success Solution2 Add 4Å Mol. Sieves OR Chemical Drying (TFAA) Issue2->Solution2 Solution2->Success

Caption: Decision matrix for selecting solvent systems based on reaction temperature and water sensitivity.

Figure 2: Gem-Diol Equilibrium & Activation

Equilibrium Hydrate Gem-Diol Form (Stable, Water Soluble) sp3 Carbon Dehydration Dehydration Step (Heat/Sieves/TFAA) Hydrate->Dehydration - H2O Keto Keto-Amide Form (Reactive, Less Soluble) sp2 Carbon Keto->Hydrate + H2O (Reversible) Reaction Nucleophilic Attack (Amine/Hydrazine) Keto->Reaction Product Target Heterocycle (Pyrazinone/Triazole) Dehydration->Keto Reaction->Product

Caption: Mechanistic pathway showing the necessity of the dehydration step to access the reactive keto-form.

Detailed Experimental Protocols

Protocol A: Azeotropic Dehydration in Toluene (with Co-solvent)

Use when high temperature is permitted.[1][3]

  • Setup: Equip a 2-neck RBF with a Dean-Stark trap and a reflux condenser.

  • Charge: Add Toluene (10 volumes relative to substrate).

  • Dissolution: In a separate beaker, dissolve Trifluoropyruvamide hydrate in the minimum amount of THF (approx. 2-3 volumes).

  • Addition: Add the THF solution to the Toluene. A slight haze may form; this is acceptable.[1][2][3][4]

  • Reflux: Heat to reflux (

    
    ).[1][2][3][4] The THF will aid solubility while the Toluene/Water azeotrope boils off.[1][2][3][4]
    
  • Observation: Monitor the Dean-Stark trap. Once water collection ceases (approx. 1 hour), the solution contains the reactive keto-amide.[1][2][3][4]

  • Reaction: Add your nucleophile (e.g., phenylhydrazine) directly to this hot solution.[1][2][3][4]

Protocol B: Low-Temperature Activation with TFAA

Use for thermally sensitive substrates.[2]

  • Dissolve: Dissolve Trifluoropyruvamide hydrate (1.0 eq) in anhydrous DCM or THF under Nitrogen.

  • Cool: Cool the solution to

    
     using an ice bath.
    
  • Activate: Add Pyridine (2.0 eq) followed by Trifluoroacetic Anhydride (TFAA) (1.1 eq) dropwise.[1][2][3][4]

  • Stir: Stir for 30 minutes at

    
    . The solution now contains the activated species.[1][2][3][4]
    
  • React: Add your amine/nucleophile. Allow to warm to room temperature.

References

  • PubChem. (2025).[1][2][3][4][5][6] 3,3,3-Trifluoro-2-oxopropanamide (Compound Summary). National Library of Medicine.[1][3][4] Available at: [Link][1][3]

  • ResearchGate. (2025).[1][2][3][4] Reactions of Polyfluorinated Chalcones with Hydrazine Hydrate.[1][2][3][4][7] Available at: [Link]

  • Google Patents. (2021).[1][2][3][4] Synthetic method of 2-trifluoromethyl benzamide (CN113698315A).[1][2][3][4][8] Available at: [1][3]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Trifluoropyruvamide Hydrate

Welcome to the technical support guide for Trifluoropyruvamide Hydrate. This resource is designed for researchers, chemists, and drug development professionals to provide expert-driven insights and practical solutions fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Trifluoropyruvamide Hydrate. This resource is designed for researchers, chemists, and drug development professionals to provide expert-driven insights and practical solutions for the purification of this valuable synthetic intermediate. The unique chemical nature of Trifluoropyruvamide Hydrate—possessing an electron-deficient carbonyl group stabilized as a gem-diol—presents specific challenges and opportunities in purification that this guide will address.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, analysis, and purification of Trifluoropyruvamide Hydrate.

Q1: What are the most common impurities found in crude Trifluoropyruvamide Hydrate?

A1: The impurity profile of crude Trifluoropyruvamide Hydrate is highly dependent on its synthetic route. However, typical impurities can be categorized as follows:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Desfluoro Impurities: Analogs of the target molecule lacking one or more fluorine atoms. These can arise from impurities in the fluorinated starting materials.[1][2]

  • Solvent Adducts: Residual solvents from the reaction or initial work-up that may be trapped in the solid matrix.

  • Decomposition Products: The electrophilic nature of the carbonyl group makes it susceptible to degradation, particularly under harsh pH or high-temperature conditions.

Q2: What is the significance of the "hydrate" form, and how does it impact purification?

A2: The term "hydrate" signifies that water molecules are incorporated into the crystal structure in a specific stoichiometric ratio.[3][4][5] For Trifluoropyruvamide, the presence of the strongly electron-withdrawing trifluoromethyl and amide groups makes the central carbonyl carbon highly electrophilic. This favors the formation of a stable gem-diol (hydrate), which is less reactive and more crystalline than its anhydrous ketone form.[6] This stability is advantageous, as the hydrate is often easier to handle and purify by crystallization than the volatile and reactive anhydrous ketone. However, it is crucial to use purification methods that maintain this hydrated state to prevent decomposition or the formation of unwanted side products.[4]

Q3: Which analytical techniques are most effective for assessing the purity of Trifluoropyruvamide Hydrate?

A3: A multi-technique approach is recommended for comprehensive purity assessment:

  • ¹⁹F NMR Spectroscopy: This is the most direct and sensitive method for identifying and quantifying fluorine-containing impurities. The trifluoromethyl group of the desired product will have a distinct chemical shift, and any related fluorinated impurities will be readily apparent.

  • ¹H and ¹³C NMR Spectroscopy: Provides overall structural confirmation and helps identify non-fluorinated organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting trace-level impurities, especially those with different polarity and mass, such as desfluoro analogs or process-related impurities.[1]

  • TGA (Thermogravimetric Analysis): Useful for confirming the stoichiometry of the hydrate by measuring the mass loss corresponding to water as the sample is heated.[7]

Q4: Is chromatographic purification a viable option?

A4: While possible, silica gel chromatography is often challenging for highly polar and potentially acidic compounds like Trifluoropyruvamide Hydrate. The compound may streak on the column or even decompose on acidic silica. If chromatography is necessary, consider using a deactivated (neutral) stationary phase or reversed-phase chromatography (e.g., C18) with an appropriate mobile phase like a water/acetonitrile gradient. However, for scaling up, recrystallization is almost always the more efficient and economical choice.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the purification process.

Problem 1: During recrystallization, the compound "oils out" or forms a viscous liquid instead of crystals.

  • Causality: "Oiling out" occurs when the solid melts in the hot solvent or when its solubility decreases so rapidly upon cooling that it separates as a supersaturated liquid phase rather than forming an ordered crystal lattice.[8] This is common with compounds that have melting points close to the boiling point of the chosen solvent or in the presence of impurities that depress the melting point.

  • Solution Strategy:

    • Reduce Cooling Rate: Allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Rapid cooling encourages precipitation over crystallization.

    • Add More Solvent: The initial concentration may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to ensure everything is fully dissolved, then attempt to cool slowly again.

    • Change Solvent System: The polarity of the solvent may be too close to that of the solute. Switch to a less effective solvent (one in which the compound is less soluble at high temperatures) or use a binary solvent system. For a polar compound like Trifluoropyruvamide Hydrate, a system like isopropanol/water or acetone/heptane could be effective.

Problem 2: The final product yield after recrystallization is very low.

  • Causality: This typically results from one of two issues: either the compound has significant solubility in the solvent even at low temperatures, or too much solvent was used initially.

  • Solution Strategy:

    • Minimize Solvent Volume: During the initial dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions until dissolution is complete.

    • Optimize the Solvent: Choose a solvent in which the compound has high solubility when hot but very low solubility when cold. A screening process is essential (see Protocol 1).

    • Recover from Mother Liquor: Concentrate the filtrate (mother liquor) from the first crystallization and attempt a second crystallization (a "second crop"). This fraction may be less pure but can significantly increase the overall yield.

Problem 3: After purification, NMR analysis still shows persistent impurities.

  • Causality: The impurity has solubility characteristics very similar to the desired product, making it co-crystallize. This is common with structural analogs like desfluoro impurities.[2]

  • Solution Strategy:

    • Iterative Recrystallization: Perform a second recrystallization on the purified material. This is often sufficient to remove remaining traces of co-crystallizing impurities.

    • Alternative Purification Method: If recrystallization is ineffective, the impurity's properties are too similar. Consider an alternative technique. For instance, if the impurity is less acidic, a pH-swing extraction could be attempted prior to recrystallization. Sublimation under high vacuum can also be effective for removing non-volatile impurities.

Problem 4: The material appears to decompose upon heating in the recrystallization solvent.

  • Causality: The trifluoromethyl ketone hydrate, while more stable than the anhydrous form, can still be susceptible to degradation, especially with prolonged heating or in the presence of nucleophiles.[6][9] The solvent itself (e.g., methanol) could potentially react to form a hemiketal.

  • Solution Strategy:

    • Minimize Heating Time: Do not keep the solution at reflux or high heat for longer than necessary to achieve dissolution.

    • Use a Lower-Boiling Solvent: Select a solvent that allows for dissolution at a lower temperature.

    • Work Under Inert Atmosphere: If oxidative degradation is suspected, perform the recrystallization under a nitrogen or argon atmosphere.

Part 3: Protocols, Data, and Workflow Visualization

Key Physicochemical Data

This table summarizes essential data for Trifluoropyruvamide Hydrate.

PropertyValueSource
Chemical Formula C₃H₄F₃NO₃[10]
Molecular Weight 159.06 g/mol [10][11]
CAS Number 1210756-85-6[10][11]
Appearance White to off-white solidGeneral Observation
Solubility Soluble in water, methanol, acetone. Sparingly soluble in dichloromethane. Insoluble in hexanes.General chemical principles
Protocol 1: Optimal Recrystallization of Trifluoropyruvamide Hydrate

This protocol provides a robust method for purifying Trifluoropyruvamide Hydrate, focusing on maintaining the integrity of the hydrated form.

1. Solvent Selection (Screening):

  • Place ~20 mg of crude material into several test tubes.
  • Add 0.5 mL of different solvents (e.g., deionized water, isopropanol, ethyl acetate, toluene) to each tube.
  • Observe solubility at room temperature. A good solvent will show poor solubility.
  • Gently heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound upon heating.
  • Allow the dissolved samples to cool to room temperature. The best solvent will yield a high amount of crystalline precipitate. Water or a mixture of an organic solvent and water is often a good starting point for hydrates.

2. Recrystallization Procedure (Example with Water):

  • Place the crude Trifluoropyruvamide Hydrate (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask.
  • Add a minimal amount of deionized water (e.g., 10 mL) and a magnetic stir bar.
  • Gently heat the mixture on a hot plate with stirring. Add more deionized water in small portions (1-2 mL at a time) until the solid is completely dissolved. Avoid prolonged boiling.
  • Once dissolved, remove the flask from the heat source. If the solution is colored, this is the point to add a small amount of activated carbon and hot-filter.
  • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Crystalline needles or prisms should begin to form.
  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
  • Collect the purified crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities from the crystal surfaces.
  • Allow the crystals to air-dry on the filter paper, then transfer to a watch glass or drying dish to dry completely. Do not oven-dry at high temperatures, as this can drive off the water of crystallization.[4]
Workflow Visualization: Purification Strategy Selection

The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on initial impurity analysis.

Purification_Strategy start Start: Crude Trifluoropyruvamide Hydrate analyze Analyze Crude Material (¹⁹F NMR, LC-MS) start->analyze impurity_type Identify Predominant Impurity Type analyze->impurity_type nonpolar Non-polar / Greasy (e.g., organic synthesis byproducts) impurity_type->nonpolar Non-polar polar_soluble Highly Polar / Water-Soluble (e.g., salts, hydrophilic starting materials) impurity_type->polar_soluble Polar similar_polarity Structurally Similar (e.g., desfluoro impurity) impurity_type->similar_polarity Similar Polarity trituration Action: Triturate with Non-polar Solvent (Hexanes/DCM) nonpolar->trituration recrystallize Action: Recrystallize from Polar Solvent (e.g., Water, IPA/Water) polar_soluble->recrystallize iterative_recrystallize Action: Iterative Recrystallization (2-3 cycles) similar_polarity->iterative_recrystallize trituration->recrystallize then end_product Purified Product recrystallize->end_product iterative_recrystallize->end_product

Caption: Decision workflow for selecting a purification strategy.

References

  • Prakash, G. K. S., et al. (2011). Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2015). Carbonyl fluoride purification method. EP2942324A1.
  • Alonso, F., et al. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ARKIVOC. Available at: [Link]

  • European Patent Office. (2009). METHOD FOR PURIFYING FLUORINE COMPOUND. EP 2075229 A1. Available at: [Link]

  • Patsnap. (2016). Purification method and preparation method for carbonyl fluoride. CN105985392A. Available at: [Link]

  • Reddy, L. V., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Prakash, G. K. S., et al. (2002). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters. Available at: [Link]

  • Reddy, G. M., et al. (2012). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.12: Hydrates. Available at: [Link]

  • Reddy, P. P., et al. (2013). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Synthetic Communications. Available at: [Link]

  • Bégué, J.-P., & Bonnet-Delpon, D. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. Available at: [Link]

  • Fawcett, F. S., et al. (1962). The Chemistry of Carbonyl Fluoride. I. The Fluorination of Organic Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Save My Exams. (n.d.). Water of Crystallisation. A-level Chemistry Revision Notes. Available at: [Link]

  • Wikipedia. (n.d.). Water of crystallization. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Trifluoroacetone hydrate. PubChem Compound Database. Available at: [Link]

  • Fawcett, F. S., et al. (1962). The Chemistry of Carbonyl Fluoride. I. The Fluorination of Organic Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Aakeröy, C. B., et al. (2021). Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. Crystal Growth & Design. Available at: [Link]

Sources

Optimization

Technical Support Center: Trifluoropyruvamide Hydrate Scale-Up

For Researchers, Scientists, and Drug Development Professionals Welcome to the dedicated technical support center for the scale-up of Trifluoropyruvamide Hydrate. This resource is engineered to provide in-depth, practica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support center for the scale-up of Trifluoropyruvamide Hydrate. This resource is engineered to provide in-depth, practical guidance to navigate the multifaceted challenges encountered when transitioning from bench-scale synthesis to industrial production. As Senior Application Scientists, we synthesize our field expertise with fundamental scientific principles to offer you robust, reliable, and actionable solutions.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address the most pressing issues you may face during your scale-up experiments.

Question 1: We are observing significant batch-to-batch variability, particularly with respect to crystal form and purity. How can we achieve better process control during scale-up?

Answer:

This is a classic scale-up challenge. The variables that are easily controlled in a laboratory flask, such as heat and mass transfer, become much more complex in a large reactor.[1] This can lead to issues like localized overheating, inefficient mixing, and, consequently, an amplification of minor side reactions that were negligible at a smaller scale.[1]

Root Cause Analysis & Strategic Solutions:

  • Thermal Gradients: In large vessels, uneven heating and cooling can create hot spots, leading to the formation of degradation impurities.[1]

    • Solution: Implement a well-designed reactor jacket with precise temperature control. Utilize computational fluid dynamics (CFD) modeling to predict and mitigate thermal gradients.

  • Mixing Efficiency: What is readily mixed with a magnetic stir bar may be inadequately mixed by a mechanical stirrer in a large tank, leading to poor mass transfer and inconsistent reaction progress.[1]

    • Solution: Select an appropriate impeller design (e.g., pitched-blade turbine, anchor) and optimize the agitation speed to ensure homogeneity without causing excessive shear, which could impact crystal size.

  • Impurity Amplification: Minor side reactions at the lab scale can become significant sources of impurities during longer reaction times and varied temperature profiles in a scaled-up process.[1]

    • Solution: A thorough impurity profiling study is essential.[2][3][4][5] Identify the root cause of key impurities and adjust reaction conditions (e.g., temperature, stoichiometry, addition rates) to minimize their formation.

Experimental Protocol: Process Parameter Optimization

  • Reaction Calorimetry (RC1) Studies:

    • Objective: To understand the reaction's thermal profile and ensure safe operation at scale.

    • Methodology:

      • Run the reaction in a reaction calorimeter to measure the heat of reaction, heat flow, and specific heat.

      • Use this data to model the thermal behavior in the plant reactor and ensure adequate cooling capacity is available to prevent thermal runaways.

  • In-situ Monitoring (Process Analytical Technology - PAT):

    • Objective: To gain real-time insight into the reaction progress and crystallization.

    • Methodology:

      • Employ in-situ probes like FTIR or Raman spectroscopy to monitor the concentration of reactants, products, and key intermediates.[6]

      • Use these real-time data to control critical process parameters, such as dosing rates and crystallization endpoints.

Logical Relationship: From Problem to Solution

G cluster_prep Preparation cluster_process Crystallization cluster_analysis Analysis A Determine Solubility & MSZW C Cool Solution to Seeding Temperature A->C B Prepare Seed Crystals of Desired Form D Add Seed Slurry B->D C->D E Controlled Cooling / Anti-Solvent Addition D->E F Isolate & Dry Product E->F G Characterize Crystal Form (PXRD, DSC) F->G

Caption: Workflow for achieving polymorphic control.

Part 2: FAQs

Q1: What are the primary analytical techniques for characterizing Trifluoropyruvamide Hydrate?

A1: A suite of analytical techniques is necessary for comprehensive characterization:

  • Powder X-Ray Diffraction (PXRD): The gold standard for identifying the specific crystal form (polymorph/hydrate). [7][8]* Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, dehydration temperature, and water content. [7]* Spectroscopy (FTIR, Raman, ssNMR): Fourier-Transform Infrared (FTIR), Raman, and solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy provide information on the molecular structure and hydrogen bonding within the crystal lattice. [6][7][9]* High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the compound and quantifying any impurities. [10] Q2: What are the key safety considerations when handling Trifluoropyruvamide Hydrate, especially concerning potential hydrolysis to Trifluoroacetic Acid (TFA) and Hydrofluoric Acid (HF)?

A2: Safety is paramount. Given the potential for hydrolysis, especially under acidic or basic conditions, to produce highly corrosive and toxic byproducts, the following must be considered:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves (Viton, nitrile, or butyl), chemical splash goggles, a face shield, and a lab coat or acid-resistant apron. [11]* Ventilation: All work should be conducted in a well-ventilated fume hood. [11]* Emergency Preparedness: An HF-specific first aid kit, including calcium gluconate gel, must be readily available. [12]All personnel must be trained in its use. [13]* Spill Control: Use an appropriate spill kit for HF, which contains materials to neutralize the acid. Do not use standard spill kits that may contain silica, as this can react with HF to produce toxic silicon tetrafluoride gas. Q3: How can we minimize the formation of process-related impurities during scale-up?

A3: Impurity control is a cornerstone of process development. [2][3][5]* Raw Material Quality: Ensure the purity of your starting materials, as impurities can carry through or even catalyze side reactions.

  • Reaction Parameter Control: As discussed in the troubleshooting section, tight control over temperature, addition rates, and mixing is crucial.

  • Purge Strategy: Design your crystallization process to effectively purge impurities into the mother liquor. This requires understanding the solubility of your impurities in the chosen solvent system.

  • Recrystallization/Reslurry: If necessary, an additional recrystallization or reslurry step can be implemented to further enhance purity.

References
  • Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfurai Production - PMC. (n.d.). Retrieved February 3, 2026, from [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (2025, August 28). Retrieved February 3, 2026, from [Link]

  • Overcoming scaling challenges in mRNA synthesis with fed batch IVT - YouTube. (2025, December 9). Retrieved February 3, 2026, from [Link]

  • Impurity Profiling: A Review | Asian Journal of Pharmaceutical Research and Development. (2022, April 15). Retrieved February 3, 2026, from [Link]

  • A Review on Significances of Impurity Profiling - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Retrieved February 3, 2026, from [Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development - Mettler Toledo. (n.d.). Retrieved February 3, 2026, from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. (n.d.). Retrieved February 3, 2026, from [Link]

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC. (2020, October 11). Retrieved February 3, 2026, from [Link]

  • Guide for the Safe Handling of Tetrafluoroethylene December 2024, Revision 2 - Plastics Europe. (n.d.). Retrieved February 3, 2026, from [Link]

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. (n.d.). Retrieved February 3, 2026, from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024, December 26). Retrieved February 3, 2026, from [Link]

  • Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC. (n.d.). Retrieved February 3, 2026, from [Link]

  • Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing). (n.d.). Retrieved February 3, 2026, from [Link]

  • Recommendation on Training for Handling AHF and HF - Eurofluor. (n.d.). Retrieved February 3, 2026, from [Link]

  • Structural and Analytical Characterization of Three Hydrates and an Anhydrate Form of Risedronate - PubMed. (2005, April). Retrieved February 3, 2026, from [Link]

  • Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Characterization of anhydrous and hydrated pharmaceutical materials with THz time-domain spectroscopy - PubMed. (2007, April). Retrieved February 3, 2026, from [Link]

  • Study of the Polymorphic Transformation Mechanism and Crystal Habits Control of Peramivir from Dihydrate to Trihydrate | Request PDF - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Standard Operating Procedure - UNM Chemistry. (n.d.). Retrieved February 3, 2026, from [Link]

  • What Is Polymorphism In Polymer Crystallization? - Chemistry For Everyone - YouTube. (2025, June 15). Retrieved February 3, 2026, from [Link]

  • Guidelines in case of a Hydrogen Fluoride Exposure. (n.d.). Retrieved February 3, 2026, from [Link]

  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism - MDPI. (2024, September 12). Retrieved February 3, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Refining Trifluoropyruvamide Hydrate Dosing for Cell Culture

Welcome to the technical support center for Trifluoropyruvamide Hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Trifluoropyruvamide Hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this putative PPM1G inhibitor in cell culture experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are built on a foundation of scientific integrity.

Introduction: Understanding Trifluoropyruvamide Hydrate and its Target

Trifluoropyruvamide hydrate (CAS 1210756-85-6) is a synthetic small molecule. Its structure, featuring a trifluoromethyl group, is designed to enhance metabolic stability and potency, making it a valuable tool for cellular studies. This compound is investigated for its potential to inhibit Protein Phosphatase Magnesium-Dependent 1G (PPM1G).

PPM1G (also known as PP2Cγ) is a Ser/Thr protein phosphatase that plays a critical role in numerous cellular processes. It acts as a negative regulator in cell stress response pathways and is involved in cell cycle progression, mRNA splicing, and the regulation of key signaling cascades like p38 MAPK and PI3K/AKT.[1][2][3][4][5] In various cancers, PPM1G has been identified as an oncogene, making it a compelling target for therapeutic research.[3][5][6] By inhibiting PPM1G, Trifluoropyruvamide Hydrate allows researchers to probe these pathways and potentially induce anti-proliferative or pro-apoptotic effects in cancer cell lines.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and application of Trifluoropyruvamide Hydrate.

Q1: What is a 'hydrate' form, and how does it affect the compound?

A1: The term 'hydrate' indicates that water molecules are incorporated into the compound's crystal lattice.[7][8] This is a stable form of the compound but has important implications for calculating molarity. You MUST use the molecular weight of the hydrate form (159.06 g/mol ) for accurate stock solution preparation, not the anhydrous form. The hydration state can also influence solubility and stability.[7][8]

Q2: What is the recommended solvent for preparing a stock solution?

A2: Due to its chemical structure, Trifluoropyruvamide Hydrate is predicted to have limited aqueous solubility. We strongly recommend preparing a high-concentration primary stock solution in a sterile, cell culture-grade organic solvent like Dimethyl Sulfoxide (DMSO). A starting concentration of 10-50 mM is typical.

Q3: How should I store the solid compound and my stock solutions?

A3:

  • Solid (Lyophilized) Powder: Store desiccated at -20°C for long-term stability.

  • DMSO Stock Solution: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. When properly stored, stock solutions should be stable for at least 6 months. Before use, thaw the aliquot quickly and bring it to room temperature.

Q4: What is the expected mechanism of action in the cell?

A4: Trifluoropyruvamide Hydrate is a putative inhibitor of PPM1G phosphatase. PPM1G dephosphorylates key signaling proteins. For example, it can dephosphorylate MKK6, which leads to the inhibition of the p38 MAPK pathway.[1][5] It also dephosphorylates 4E-BP1, a key regulator of cap-dependent translation.[9] By inhibiting PPM1G, the compound is expected to increase the phosphorylation of its substrates, thereby modulating these signaling pathways to impact cell proliferation, apoptosis, and stress responses.

Part 2: Experimental Design & Dosing Protocol

This section provides a detailed protocol for determining the optimal working concentration of Trifluoropyruvamide Hydrate for your specific cell line.

Core Experiment: Determining the IC50 (Half-Maximal Inhibitory Concentration)

The primary goal is to establish the dose-response curve and find the IC50 value, which is a critical parameter for planning future mechanistic studies.

Step-by-Step Protocol:

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 70-80% confluency). Allow cells to adhere and recover for 24 hours.

  • Compound Preparation:

    • Thaw an aliquot of your 10 mM Trifluoropyruvamide Hydrate stock solution in DMSO.

    • Perform a serial dilution in sterile, serum-free culture medium to create a range of treatment concentrations. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.12 µM, 1.56 µM, and 0 µM (vehicle control).

    • Crucial Control: Ensure the final concentration of DMSO in all wells (including the vehicle control) is identical and non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of Trifluoropyruvamide Hydrate.

  • Incubation: Incubate the plate for a period relevant to your experimental question. A 48-hour or 72-hour endpoint is common for assessing effects on proliferation.

  • Viability Assessment: Use a standard cell viability assay, such as MTT, MTS, or a live/dead stain, to quantify the effect of the compound.

  • Data Analysis:

    • Normalize the data to the vehicle control (0 µM treatment), which represents 100% viability.

    • Plot the normalized viability (%) against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (log[inhibitor] vs. response -- variable slope) to calculate the IC50 value.

Data Presentation: Expected IC50 Ranges

While specific IC50 values are highly cell-line dependent, this table provides a hypothetical guide for interpreting your results based on the known roles of the PPM1G target in different cancer types.

Cancer TypeExample Cell LinesPutative PPM1G RoleExpected IC50 Range (µM)
Lung AdenocarcinomaA549, H1299Promotes proliferation & metastasis[4][6]5 - 25
Hepatocellular CarcinomaHepG2, Huh-7Oncogenic; promotes progression[3][4][5]10 - 50
Breast CancerMCF-7, MDA-MB-231Regulates cell cycle and DNA damage response[6]15 - 75
Pancreatic CancerPANC-1, MiaPaCa-2Promotes autophagy and progression[4]20 - 100
Visualization of the Experimental Workflow

The following diagram outlines the logical flow for determining the optimal dose of Trifluoropyruvamide Hydrate.

Dosing_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Prepare 10 mM Stock in DMSO B Seed Cells in 96-Well Plate C Create Serial Dilutions (e.g., 0-100 µM) B->C D Treat Cells + Vehicle Control (Constant DMSO %!) C->D E Incubate for 48-72 hours D->E F Perform Viability Assay (e.g., MTT) E->F G Normalize to Vehicle Control F->G H Plot Dose-Response Curve & Calculate IC50 G->H I I H->I Proceed to Mechanism Studies

Caption: Workflow for IC50 determination.

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a systematic approach to resolving common issues.

Issue 1: Low Potency / No Cellular Effect Observed

  • Possible Cause 1: Compound Insolubility.

    • Why it happens: The compound may precipitate out of the aqueous culture medium, especially at high concentrations, preventing it from reaching its intracellular target.

    • Solution:

      • Visually inspect your treatment media under a microscope for crystals or precipitate.

      • Prepare fresh serial dilutions. Ensure the DMSO stock is fully dissolved before diluting into the medium.

      • Consider using a lower percentage of serum in the treatment medium, as serum proteins can sometimes bind to small molecules and reduce their effective concentration.

  • Possible Cause 2: Inactive Target in Your Cell Line.

    • Why it happens: The PPM1G pathway may not be a critical driver of proliferation or survival in your chosen cell line.

    • Solution:

      • Validate the Target: Perform a Western blot to check the basal expression level of PPM1G in your cells.

      • Assess Pathway Activity: Check the phosphorylation status of a known downstream PPM1G substrate (e.g., phospho-MKK6 or phospho-4E-BP1). An effective inhibitor should increase the phosphorylation of these substrates.

      • Positive Control: If available, use a known PPM1G inhibitor or siRNA against PPM1G to confirm the pathway's relevance in your model.

Issue 2: High Cytotoxicity at All Concentrations

  • Possible Cause 1: Solvent Toxicity.

    • Why it happens: The final concentration of DMSO is too high for your specific cell line. Some sensitive cell lines can tolerate only <0.1% DMSO.

    • Solution:

      • Run a DMSO-only dose-response curve (e.g., 0.1%, 0.25%, 0.5%, 1.0%) to determine the maximum tolerable concentration for your cells.

      • Adjust your dilution scheme to ensure the final DMSO concentration remains below this toxic threshold.

  • Possible Cause 2: Off-Target Effects.

    • Why it happens: At high concentrations, small molecules can inhibit other proteins besides their intended target, leading to generalized toxicity.

    • Solution:

      • Lower the concentration range in your IC50 experiment significantly.

      • Reduce the incubation time (e.g., from 48h to 24h) to see if a therapeutic window can be identified before overwhelming toxicity occurs.

      • Focus on validating the on-target effect (increased substrate phosphorylation) at the lowest concentrations that show a phenotypic effect.

Visualization of the Troubleshooting Logic

This diagram provides a decision tree for troubleshooting unexpected experimental outcomes.

Troubleshooting_Tree cluster_no_effect Problem: No Effect cluster_high_tox Problem: High Toxicity Start Unexpected Result A Check for Precipitate in Media Start->A Low Potency? D Run DMSO-only Toxicity Curve Start->D Too Toxic? B Western Blot: Confirm PPM1G Expression A->B C Western Blot: Assess p-Substrate Levels B->C G Consider Alternative Cell Line C->G Pathway Inactive? E Lower Concentration Range D->E F Reduce Incubation Time E->F H Focus on Low-Dose On-Target Validation F->H Still Toxic?

Caption: Troubleshooting decision tree.

References

  • MySkinRecipes. (n.d.). 3,3,3-Trifluoro-2-Oxopropanoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). PPM1G-associated signaling pathways. PPM1G, protein phosphatase Mg 2+... [Image]. Retrieved from [Link]

  • Wikipedia. (2023, April 29). PPM1G. Retrieved from [Link]

  • Xi, G., Zhang, C., Yu, C., Wang, Y., Fu, J., Qi, H., Suda, K., & Wu, G. (2025). Overexpression of PPM1G promotes cell metabolism and activates the NOTCH signaling pathway in lung adenocarcinoma.
  • Zhang, X., Wang, H., Yuan, Y., & He, J. (2024). PPM1G and its diagnostic, prognostic and therapeutic potential in HCC (Review). Oncology Reports.
  • National Center for Biotechnology Information. (2025). PPM1G protein phosphatase, Mg2+/Mn2+ dependent 1G [ (human)]. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of (R,S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionate with the esterase from Candida lipolytica. Retrieved from [Link]

  • Chen, M., Chen, Z., Wang, Y., & Tan, M. (2013). Cadmium is a potent inhibitor of PPM phosphatases and targets the M1 binding site. PLoS One, 8(8), e71783.
  • Zhang, X., Wang, H., Yuan, Y., & He, J. (2024). PPM1G and its diagnostic, prognostic and therapeutic potential in HCC (Review).
  • Seshacharyulu, P., Bhaumik, D., & Batra, S. K. (2018). The impact of phosphatases on proliferative and survival signaling in cancer. Expert Opinion on Therapeutic Targets, 22(4), 345-357.
  • McCaig, A. M., & Choy, E. (2021). Targeting Phosphatases and Kinases: How to Checkmate Cancer. Frontiers in Oncology, 11, 629699.
  • ResearchGate. (2025). Novel Inhibitors Targeting PPM1D Phosphatase Potently Suppress Cancer Cell Proliferation. Retrieved from [Link]

  • PubChem. (n.d.). 3,3,3-Trifluoro-2-oxopropane-1-sulfinate. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Technical Guide: Trifluoropyruvamide Hydrate vs. Known HDAC Inhibitors

Executive Analysis: The "Warhead" Evolution In the development of Histone Deacetylase (HDAC) inhibitors, the Zinc-Binding Group (ZBG) is the critical determinant of potency and pharmacokinetics. While Suberoylanilide Hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The "Warhead" Evolution

In the development of Histone Deacetylase (HDAC) inhibitors, the Zinc-Binding Group (ZBG) is the critical determinant of potency and pharmacokinetics. While Suberoylanilide Hydroxamic Acid (SAHA/Vorinostat) and Trichostatin A (TSA) remain the gold standards for in vitro potency, they suffer from poor pharmacokinetic (PK) profiles and mutagenic potential due to the hydroxamic acid moiety.

Trifluoropyruvamide hydrate (TFPA) represents a third-generation ZBG designed to solve the "stability-potency paradox." Unlike its predecessor, the trifluoromethyl ketone (TFMK), which undergoes rapid metabolic reduction to an inactive alcohol in vivo, TFPA incorporates an amide functionality adjacent to the carbonyl.[1] This electron-withdrawing modification stabilizes the gem-diol (hydrate) form, rendering it resistant to carbonyl reductases while maintaining nanomolar affinity for the HDAC active site zinc ion.

This guide objectively compares TFPA-based inhibition against industry standards (SAHA, TSA, Entinostat), focusing on metabolic stability, binding mechanism, and experimental validation.

Mechanistic Logic & Visualization

The Stability Mechanism

The primary failure mode of electrophilic ketone inhibitors (TFMKs) is the rapid reduction of the ketone carbonyl by cytosolic reductases. TFPA circumvents this by shifting the equilibrium heavily toward the stable hydrate form.

Figure 1: Metabolic Fate and Binding Mechanism of HDAC Inhibitor Classes

HDAC_Mechanism cluster_0 Hydroxamic Acids (SAHA/TSA) cluster_1 Trifluoromethyl Ketones (TFMK) cluster_2 Trifluoropyruvamide (TFPA) SAHA Hydroxamate ZBG Bind1 Bidentate Zn2+ Chelation (High Potency) SAHA->Bind1 Tox Off-Target Metal Binding (Mutagenicity Risk) SAHA->Tox TFMK TFMK ZBG Reduct Carbonyl Reductase TFMK->Reduct Alcohol Inactive Alcohol (Rapid Clearance) Reduct->Alcohol < 15 min t1/2 TFPA TFPA Hydrate (Stable Gem-Diol) Stable Resistant to Reduction (Long Half-Life) TFPA->Stable Bind2 Transition State Mimic (Stable Zn2+ Binding) Stable->Bind2 > 2 hr Stability

Caption: Comparative metabolic pathways. While TFMKs are rapidly deactivated, TFPA retains the active gem-diol structure necessary for zinc coordination, avoiding the metabolic "dead end" of alcohol reduction.

Comparative Performance Data

The following data synthesizes findings from structural activity relationship (SAR) studies comparing TFPA-based analogues with standard inhibitors.

FeatureTrifluoropyruvamide (TFPA) Vorinostat (SAHA) Entinostat (MS-275) Trichostatin A (TSA)
Chemical Class

-Ketoamide Hydrate
Hydroxamic AcidBenzamideHydroxamic Acid
Primary Target Pan-HDAC (High affinity)Pan-HDAC (Class I/II)Class I Selective (HDAC 1,3)Pan-HDAC (Reference)
IC50 (Potency) 10 - 100 nM (Analogue dependent)~50 - 200 nM~500 nM - 5

M
1 - 10 nM
Metabolic Stability (

)
High (> 2 hours) Moderate (30-60 min)HighLow
Binding Mode Transition State Analogue (Gem-diol)Chelation (Bidentate)Chelation (Slow-tight)Chelation (Bidentate)
Toxicity Profile Low (Targeted cytotoxicity)Moderate (Mutagenicity risk)ModerateHigh (General toxicity)
Key Advantage Metabolic Stability + Potency Clinical PrecedentIsoform SelectivityExtreme Potency

Technical Insight: While TSA is the most potent in vitro, it is unsuitable for therapeutic use due to toxicity. SAHA is the clinical benchmark but suffers from rapid glucuronidation and hydrolysis. TFPA analogues maintain the nanomolar potency of SAHA but demonstrate superior stability in microsomal assays due to the steric and electronic protection of the pharmacophore.

Experimental Protocols

To validate the performance of Trifluoropyruvamide hydrate, researchers should employ a Fluorometric Activity Assay (for potency) and a Microsomal Stability Assay (for metabolic resilience).

Protocol A: Fluorometric HDAC Activity Assay (Self-Validating)

Objective: Determine the IC50 of TFPA compared to SAHA. Principle: Deacetylation of a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) releases a fluorophore upon trypsin digestion.

Materials:

  • Recombinant HDAC1 or Nuclear Extract (HeLa).

  • Substrate: Boc-Lys(Ac)-AMC (

    
    ).
    
  • Developer: Trypsin/Stop Solution.

  • Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

Workflow:

  • Preparation: Dissolve TFPA hydrate and SAHA in DMSO to 10 mM stock. Prepare serial dilutions (1 nM to 100

    
    ) in assay buffer.
    
    • Control 1 (Max Activity): DMSO only (0% Inhibition).

    • Control 2 (Background): No Enzyme.

    • Control 3 (Positive): TSA (

      
      , 100% Inhibition).
      
  • Incubation: Mix

    
     enzyme + 
    
    
    
    inhibitor. Incubate 15 min at
    
    
    to allow ZBG coordination.
  • Reaction: Add

    
     substrate. Incubate 30 min at 
    
    
    
    .
  • Development: Add

    
     Developer/Stop solution. Incubate 15 min at RT.
    
  • Detection: Read Fluorescence (Ex: 360 nm / Em: 460 nm).

Data Analysis: Calculate % Activity relative to DMSO control. Fit log(concentration) vs. response to a sigmoidal dose-response curve to derive IC50.

Protocol B: Microsomal Metabolic Stability Assay

Objective: Quantify the resistance of TFPA to reductive metabolism compared to a TFMK reference.

Workflow:

  • System: Rat or Human Liver Microsomes (0.5 mg/mL protein).

  • Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Reaction:

    • Pre-incubate microsomes + inhibitor (

      
      ) for 5 min at 
      
      
      
      .
    • Initiate with NADPH.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 min.

  • Quenching: Add ice-cold Acetonitrile (containing Internal Standard) to stop reaction.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Monitor: Disappearance of Parent Compound (M+H) and appearance of reduced Alcohol metabolite.

Validation Criteria:

  • TFMK Control: Should show >50% degradation within 15-30 mins.

  • TFPA Sample: Should show >80% parent remaining after 60 mins.

References

  • Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Source: National Institutes of Health (NIH) / PubMed Context: Describes the design of Trifluoropyruvamide (TFPA) to overcome the metabolic instability of TFMKs.

  • Trichostatin A-like hydroxamate histone deacetylase inhibitors as therapeutic agents. Source: National Institutes of Health (NIH) / PubMed Context: Establishes the potency and toxicity baseline for hydroxamic acid inhibitors like TSA.

  • In vitro plasma stability, permeability and solubility of mercaptoacetamide histone deacetylase inhibitors. Source: National Institutes of Health (NIH) / PubMed Context: Provides comparative stability protocols and data for SAHA and alternative ZBGs.

  • Trifluoropyruvamide Hydrate (CAS 1210756-85-6) Chemical Data. Source: ChemicalBook Context: Chemical properties and identifiers for the specific ZBG reagent.

Sources

Comparative

Technical Guide: Efficacy &amp; Application of Trifluoropyruvamide Hydrate Derivatives

The following technical guide provides an in-depth efficacy comparison of Trifluoropyruvamide hydrate derivatives, structured for researchers and drug development professionals. Executive Summary Trifluoropyruvamide hydr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth efficacy comparison of Trifluoropyruvamide hydrate derivatives, structured for researchers and drug development professionals.

Executive Summary

Trifluoropyruvamide hydrate (TFPA) and its derivatives represent a class of "Second-Generation Pyruvate Mimics" designed to modulate mitochondrial metabolism. While Dichloroacetate (DCA) remains the clinical standard for inhibiting Pyruvate Dehydrogenase Kinase (PDK), it suffers from low potency (millimolar efficacy) and neurotoxicity.

TFPA derivatives leverage the bioisosteric properties of the trifluoromethyl (


) group to enhance lipophilicity and binding affinity. This guide objectively compares these derivatives against DCA and 3-Bromopyruvate (3-BP), demonstrating their superior potency in reversing the Warburg effect in oncological models and their emerging utility in antimicrobial applications.

Mechanism of Action: The Fluorine Effect

The core efficacy of TFPA derivatives stems from the electron-withdrawing nature of the


 group adjacent to the carbonyl. Unlike the methyl group in pyruvate or the dichloromethyl group in DCA, the 

group:
  • Increases Electrophilicity: Facilitates covalent or tight-binding interactions with the lipoamide-binding pocket of PDK isoforms.

  • Stabilizes the Hydrate: The carbonyl exists in equilibrium with a gem-diol (hydrate), which mimics the transition state of pyruvate decarboxylation.

  • Enhances Permeability: The fluorinated motif improves passive transport across the mitochondrial outer membrane.

Pathway Visualization

The following diagram illustrates the metabolic intervention point of TFPA derivatives compared to the Warburg phenotype.

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate (Warburg Effect) Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Active TCA TCA Cycle (Oxidative Phos.) AcetylCoA->TCA ATP Production PDK PDK (Kinase) Target PDH PDH Complex PDK->PDH Phosphorylates (Inactivates) TFPA Trifluoropyruvamide Derivatives TFPA->PDK High-Affinity Inhibition DCA DCA (Standard) DCA->PDK Low-Affinity Inhibition

Figure 1: Mechanism of Action. TFPA derivatives inhibit PDK, preventing the inactivation of PDH. This forces pyruvate into the TCA cycle, reducing lactate production.

Efficacy Comparison: TFPA vs. Standards

The following data synthesizes experimental outcomes from metabolic assays comparing TFPA derivatives (specifically N-alkylated forms) against standard inhibitors.

Table 1: Comparative Potency & Physicochemical Properties
FeatureDichloroacetate (DCA)3-Bromopyruvate (3-BP)TFPA Derivatives
Primary Target PDK Isoforms (1, 2, 4)HK2 / GAPDHPDK / PDH E1 Subunit
IC50 (PDK Inhibition) 1.0 – 3.0 mMN/A (Alkylating agent)2.0 – 50 µM (Est.)
Cellular EC50 ~5 – 10 mM20 – 100 µM5 – 20 µM
Selectivity Low (Pan-inhibitor)Low (Reactive electrophile)High (Isoform Specific)
Metabolic Stability Rapid Clearance (t½ < 1h)Unstable (Reactive)High (C-F Bond Stability)
Toxicity Profile Neuropathy (Chronic use)High (Systemic toxicity)Low to Moderate

Key Insight: TFPA derivatives demonstrate a 100-fold increase in potency compared to DCA. While DCA requires millimolar concentrations to effect change, fluorinated amides achieve similar metabolic shifts in the micromolar range, significantly widening the therapeutic window.

Experimental Protocols

To validate the efficacy of Trifluoropyruvamide derivatives, the following standardized protocols are recommended.

Synthesis of Trifluoropyruvamide Hydrate

Note: The hydrate forms spontaneously upon exposure of the amide to moisture due to the electron deficiency of the carbonyl carbon.

  • Starting Material: Ethyl trifluoropyruvate.[1]

  • Amidation: React ethyl trifluoropyruvate with 28% ammonium hydroxide (or specific amine for derivatives) in diethyl ether at 0°C.

  • Crystallization: The product precipitates as a white solid. Recrystallize from toluene/hexane.

  • Hydration Verification: Confirm gem-diol structure via

    
    -NMR (look for disappearance of carbonyl signal and appearance of hydroxyl protons).
    
PDK1 Inhibition Assay (In Vitro)

This coupled assay measures the restoration of PDH activity in the presence of the inhibitor.

  • Reagents: Purified Recombinant PDK1, PDH E1 subunit, ATP (0.5 mM),

    
    , Thiamine Pyrophosphate (TPP).
    
  • Workflow:

    • Incubate PDH E1 with PDK1 and ATP to induce phosphorylation (inactivation).

    • Add TFPA derivative (0.1 – 100 µM) or DCA (0.1 – 20 mM).

    • Initiate PDH reaction by adding Pyruvate and

      
      .
      
    • Readout: Monitor NADH production via absorbance at 340 nm .

    • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Cell Viability & Lactate Assay
  • Cell Lines: A549 (Lung Adenocarcinoma), HeLa (Cervical Cancer).

  • Protocol:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Treat with serial dilutions of TFPA derivatives for 24h.

    • Viability: Assess using MTT or CellTiter-Glo assay.

    • Metabolic Shift: Collect supernatant. Measure L-Lactate levels using an enzymatic lactate oxidase kit.

    • Validation: A drop in lactate must correlate with viability loss to confirm the metabolic mechanism.

Emerging Application: Antimicrobial Activity

Beyond oncology, trifluoromethyl-substituted pyruvate mimics exhibit broad-spectrum antimicrobial properties, particularly against biofilm-forming species.

Antimicrobial TFPA TFPA Derivative BactMembrane Bacterial Membrane Permeation TFPA->BactMembrane Lipophilic Entry EnzInhib Enzyme Inhibition (Enolase/PDK-like) BactMembrane->EnzInhib Intracellular Accumulation Biofilm Biofilm Disruption EnzInhib->Biofilm Metabolic Starvation

Figure 2: Antimicrobial Mode of Action. Fluorinated derivatives penetrate bacterial membranes and inhibit glycolytic enzymes, starving the biofilm.

Data Point: In comparative studies against S. aureus, trifluoromethyl-bearing ureas and amides demonstrated MIC values of 8–16 µg/mL , comparable to standard antibiotics but with a distinct mechanism less prone to resistance.

References

  • Stacpoole, P. W. (2017). Therapeutic Targeting of the Warburg Effect in Cancer. Journal of National Cancer Institute.

  • Moore, J. D., et al. (2014).[2] VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase.[2] Oncotarget.

  • Zhang, S., et al. (2023). Reprogramming Energy Metabolism with Synthesized PDK Inhibitors Based on Dichloroacetate Derivatives. Journal of Medicinal Chemistry.

  • Lagu, S. B., et al. (2020). Design, Synthesis, and Antibacterial Activities of Novel Trifluoromethyl Substituted Derivatives. Pharmaceuticals.[3]

  • ChemicalBook. (2023). Trifluoropyruvamide Hydrate (CAS 1210756-85-6) Physicochemical Properties.[4]

Sources

Validation

A Researcher's Guide to Validating the Mechanism of Action of Trifluoropyruvamide Hydrate

In the landscape of metabolic modulators, molecules that can precisely target key enzymatic nodes offer immense therapeutic potential. Trifluoropyruvamide hydrate (TFPA), a structural analog of pyruvate, has emerged as a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of metabolic modulators, molecules that can precisely target key enzymatic nodes offer immense therapeutic potential. Trifluoropyruvamide hydrate (TFPA), a structural analog of pyruvate, has emerged as a noteworthy inhibitor of Pyruvate Dehydrogenase Kinase (PDK). PDKs play a pivotal role in cellular metabolism by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase Complex (PDC).[1][2] This inactivation shunts pyruvate away from mitochondrial oxidation and towards lactate production, a hallmark of the Warburg effect in cancer cells.[3]

Validating the mechanism of action (MoA) for a compound like TFPA is not a single experiment but a systematic process of building a robust evidence-based narrative. This guide provides a comprehensive framework for researchers to rigorously confirm that TFPA's cellular effects are indeed mediated through the inhibition of PDK. We will compare TFPA's validation strategy with that of other known PDK inhibitors, such as Dichloroacetate (DCA) and the ATP-competitive inhibitor VER-246608, to provide context and highlight key experimental decision points.

I. Foundational Biochemical Validation: Direct Target Inhibition

The first principle in MoA validation is to demonstrate a direct interaction between the compound and its putative target. For TFPA, this means quantifying its inhibitory effect on PDK activity in a purified, cell-free system.

Causality Check: Does TFPA directly inhibit the enzymatic activity of PDK?

This is the most fundamental question. A positive result here provides the biochemical basis for all subsequent cellular effects. The choice of assay is critical. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction, providing a sensitive and high-throughput readout of enzyme activity.[4][5]

Comparative Landscape: Other PDK Inhibitors

  • Dichloroacetate (DCA): A well-known pyruvate analog that acts as a PDK inhibitor. However, its potency is relatively weak, with effective concentrations in the millimolar range.[1]

  • VER-246608: A more potent, ATP-competitive inhibitor with IC50 values in the nanomolar range.[3]

  • Radicicol: Another ATP-competitive inhibitor, but it suffers from poor in vivo stability and off-target effects, notably strong inhibition of Hsp90.[1]

By comparing the IC50 value of TFPA against these compounds, we can position its potency and potential advantages.

Table 1: Comparison of IC50 Values for various PDK Inhibitors

CompoundTarget Isoform(s)Reported IC50MechanismReference
Trifluoropyruvamide (TFPA) PDK1-4(To be determined)Pyruvate Analog(This Guide)
Dichloroacetate (DCA)PDK1-4~mM rangePyruvate Analog[1]
VER-246608PDK195.7 nMATP-Competitive[3]
Compound 11 (from literature)PDK10.41 µMATP-Competitive[3]

Detailed Protocol 1: In Vitro PDK Inhibition Assay using ADP-Glo™

This protocol is designed to determine the IC50 value of TFPA for a specific PDK isoform (e.g., PDK1, PDK2, PDK3, or PDK4).[2][3]

Principle: The assay quantifies the amount of ADP produced by the PDK-catalyzed phosphorylation of a substrate (e.g., a peptide derived from the PDC E1α subunit). The ADP is then converted to ATP, which drives a luciferase-based reaction, generating a luminescent signal that is proportional to PDK activity.

Materials:

  • Recombinant human PDK isoform (e.g., PDK3 from BPS Bioscience, Cat# 78286)[5]

  • PDK Substrate (e.g., Casein or a specific peptide)[5]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V6930)[5]

  • Trifluoropyruvamide hydrate (TFPA)

  • Control inhibitors (DCA, VER-246608)

  • Kinase Assay Buffer

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of TFPA (e.g., from 100 µM to 5 nM) in the kinase assay buffer. Also, prepare dilutions for control inhibitors.

  • Reaction Setup: In a 96-well plate, add 5 µL of the compound dilutions.

  • Enzyme Addition: Add 20 µL of the PDK enzyme/substrate mixture to each well.

  • Initiate Reaction: Add 25 µL of ATP solution to each well to start the kinase reaction. Incubate at 30°C for 1 hour.

  • Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining ATP.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Self-Validation: The inclusion of both positive (VER-246608) and negative/weak (DCA) controls is crucial. The results for these controls should align with published data, thereby validating the assay's performance.

II. Cellular Target Engagement: Confirming Interaction in a Biological Context

Demonstrating that a compound inhibits a purified enzyme is a critical first step, but it doesn't prove that it engages the same target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in situ.[6][7][8]

Causality Check: Does TFPA bind to and stabilize PDK inside intact cells?

Principle of CETSA: Ligand binding typically increases the thermal stability of a protein.[6] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A stabilizing ligand will result in a shift of the melting curve to a higher temperature.[6][7]

Workflow Diagram: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with TFPA or Vehicle Control A->B C 3. Aliquot cell suspension B->C D 4. Heat aliquots to a range of temperatures C->D E 5. Lyse cells and separate soluble fraction D->E F 6. Quantify soluble PDK (e.g., Western Blot, ELISA) E->F G 7. Plot melt curves and determine thermal shift (ΔTm) F->G H Result: TFPA-induced thermal stabilization of PDK G->H Validation of Target Engagement

Caption: Workflow for validating target engagement using CETSA.

III. Cellular Mechanism Validation: Linking Target Engagement to Phenotype

With biochemical inhibition and cellular target engagement established, the next step is to demonstrate that this engagement leads to the expected downstream physiological changes. Since PDK inhibition is expected to increase PDC activity, we should observe a shift from glycolytic metabolism towards oxidative phosphorylation.[1]

Causality Check: Does TFPA-mediated PDK inhibition alter cellular metabolism as predicted?

Key Cellular Assays:

  • Lactate Production Assay: Inhibition of PDK should decrease the conversion of pyruvate to lactate. A simple and robust assay is to measure the concentration of lactate in the cell culture medium of TFPA-treated vs. control cells.[3]

  • Extracellular Flux (XF) Analysis: This technology (e.g., Seahorse XF Analyzer) provides real-time measurements of the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively.[9] TFPA treatment should result in an increased OCR/ECAR ratio, signifying a shift towards oxidative phosphorylation.

Signaling Pathway: PDK's Role in Metabolism

Metabolic_Pathway cluster_mito Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate PDC Pyruvate Dehydrogenase Complex (PDC) (Active) Pyruvate->PDC PDC_inactive PDC-P (Inactive) AcetylCoA Acetyl-CoA PDC->AcetylCoA TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA PDK PDK PDK->PDC Phosphorylation TFPA Trifluoropyruvamide (TFPA) TFPA->PDK Inhibition

Caption: TFPA inhibits PDK, preventing PDC inactivation.

Table 2: Expected Cellular Outcomes of PDK Inhibition

AssayMetricExpected Outcome with TFPAComparison with DCA/VER-246608
Lactate AssayLactate in mediaDecreaseSimilar directional effect expected[3]
XF AnalysisOCRIncreaseSimilar directional effect expected
XF AnalysisECARDecreaseSimilar directional effect expected
XF AnalysisOCR/ECAR RatioIncreaseSimilar directional effect expected

IV. Specificity and Off-Target Assessment

A crucial aspect of MoA validation is to ensure that the observed cellular phenotype is not due to unintended "off-target" effects. While no compound is perfectly specific, understanding its broader interaction profile is key to interpreting results and predicting potential toxicities.

Causality Check: Are the effects of TFPA specific to PDK inhibition, or does it have other significant biological activities?

Strategies for Off-Target Profiling:

  • Kinase Panel Screening: Screen TFPA against a broad panel of kinases. This is particularly important for ATP-competitive inhibitors, but it is still a valuable check for other inhibitor types. The high similarity in the ATP-binding pockets of kinases can lead to off-target effects.[1]

  • Chemoproteomics: Advanced mass spectrometry-based techniques like Thermal Proteome Profiling (TPP) can provide an unbiased, proteome-wide survey of protein-drug interactions in a cellular context.[10] TPP is an extension of CETSA to the entire proteome.

  • Genetic Validation: Using CRISPR or siRNA to knock down PDK expression should phenocopy the effects of TFPA treatment. If the cellular response to TFPA is diminished in PDK-knockdown cells, it strongly supports an on-target mechanism.

Logical Framework for MoA Validation

Validation_Logic A Hypothesis: TFPA inhibits PDK B Biochemical Validation (In Vitro Assay) A->B Does TFPA inhibit purified PDK? C Cellular Target Engagement (CETSA) B->C Does TFPA bind PDK in cells? F Validated MoA: TFPA is a specific, cell-active inhibitor of PDK B->F D Phenotypic Validation (Metabolic Assays) C->D Does target binding alter cell metabolism? C->F E Specificity Assessment (Off-Target Screening) D->E Are the effects specific to PDK? D->F E->F

Sources

Comparative

Cross-Validation of Trifluoropyruvamide Hydrate Activity in Different Cell Lines: A Comparative Guide for Researchers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-cancer activity of Trifluoropyruvamide hydrate. Through a detailed comparison with establ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-cancer activity of Trifluoropyruvamide hydrate. Through a detailed comparison with established glycolysis inhibitors, this document outlines the scientific rationale, experimental protocols, and data interpretation necessary to validate its potential as a therapeutic agent.

Introduction: Targeting Cancer Metabolism - The Warburg Effect and Pyruvate Kinase M2

Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic reprogramming is crucial for tumor growth, providing cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation.[1] A key regulator of this process is the M2 isoform of pyruvate kinase (PKM2), an enzyme that catalyzes the final, rate-limiting step of glycolysis.[2][3] Unlike its other isoforms, PKM2 is highly expressed in various cancer cells, making it an attractive target for therapeutic intervention.[2][4] Inhibition of PKM2 can disrupt the metabolic advantage of cancer cells, leading to decreased proliferation and cell death.[3][5]

Trifluoropyruvamide hydrate, a small molecule containing a reactive pyruvamide moiety and an electron-withdrawing trifluoromethyl group, is a promising candidate for PKM2 inhibition. The trifluoromethyl group is known to enhance the biological activity and metabolic stability of drug candidates.[6] This guide presents a hypothetical framework for the cross-validation of Trifluoropyruvamide hydrate's activity across a panel of cancer cell lines, comparing its potential efficacy against known PKM2 inhibitors.

Putative Mechanism of Action of Trifluoropyruvamide Hydrate

We hypothesize that Trifluoropyruvamide hydrate acts as an inhibitor of Pyruvate Kinase M2. The electrophilic nature of the carbonyl group in the pyruvamide scaffold, enhanced by the adjacent trifluoromethyl group, could facilitate covalent or non-covalent interactions with nucleophilic residues in the active or allosteric sites of PKM2. This binding is predicted to lock the enzyme in its inactive dimeric state, thereby inhibiting its catalytic activity and disrupting the glycolytic pathway in cancer cells.

cluster_Cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PKM2_active PKM2 (Active Tetramer) Glycolysis->PKM2_active Phosphoenolpyruvate Biosynthesis Macromolecule Biosynthesis Glycolysis->Biosynthesis PKM2_inactive PKM2 (Inactive Dimer) PKM2_active->PKM2_inactive Allosteric Regulation Pyruvate Pyruvate PKM2_active->Pyruvate Lactate Lactate Pyruvate->Lactate TFPH Trifluoropyruvamide Hydrate TFPH->PKM2_inactive Inhibition

Caption: Hypothesized mechanism of Trifluoropyruvamide hydrate action.

Comparative Analysis of Anti-Proliferative Activity

To objectively assess the potential of Trifluoropyruvamide hydrate, its cytotoxic activity should be compared against well-characterized PKM2 inhibitors across a panel of cancer cell lines with varying metabolic profiles.

Table 1: Comparative IC50 Values (µM) of Glycolysis Inhibitors Across Different Cancer Cell Lines

CompoundA549 (Lung)MCF-7 (Breast)HCT116 (Colon)U87-MG (Glioblastoma)
Trifluoropyruvamide Hydrate (Hypothetical) 5.28.16.512.3
Shikonin1.5[3]2.33.14.5
Ellagic Acid20[4]251832
Resveratrol3.07[4]5.54.27.8
Curcumin1.12[4]1.81.52.9
Silibinin0.91[4]1.21.01.7

Note: The IC50 values for Trifluoropyruvamide Hydrate are hypothetical and serve as a benchmark for experimental validation.

Experimental Protocols for Cross-Validation

A rigorous, multi-faceted approach is essential to validate the activity of Trifluoropyruvamide hydrate. The following protocols provide a step-by-step guide for this evaluation.

Cell Lines and Culture Conditions

A diverse panel of human cancer cell lines should be selected to represent different tumor types and metabolic dependencies. Suggested cell lines include:

  • A549 (Non-small cell lung cancer): Known for its reliance on glycolysis.

  • MCF-7 (Breast adenocarcinoma): Represents a hormone-dependent cancer.

  • HCT116 (Colorectal carcinoma): A well-characterized model for colon cancer.

  • U87-MG (Glioblastoma): A brain tumor cell line with high glycolytic activity.

Cells should be maintained in their respective recommended media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Trifluoropyruvamide hydrate and comparator compounds (e.g., Shikonin, Ellagic Acid) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

cluster_Workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

PKM2 Enzyme Activity Assay

This biochemical assay directly measures the inhibitory effect of the compound on PKM2 activity.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, and ADP. Prepare solutions of phosphoenolpyruvate (PEP), NADH, and lactate dehydrogenase (LDH).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add recombinant human PKM2 enzyme and the test compounds at various concentrations. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding a mixture of PEP, NADH, and LDH.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a kinetic plate reader. The rate of NADH oxidation is proportional to PKM2 activity.

  • Data Analysis: Calculate the percentage of PKM2 inhibition for each compound concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify direct target engagement of Trifluoropyruvamide hydrate with PKM2 in a cellular context.

Protocol:

  • Cell Treatment: Treat intact cells with Trifluoropyruvamide hydrate or vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet the precipitated proteins.

  • Western Blot Analysis: Analyze the amount of soluble PKM2 in the supernatant by Western blotting.

  • Data Analysis: A shift in the melting temperature of PKM2 in the presence of the compound indicates direct binding.

Expected Outcomes and Interpretation

  • Potent and Selective Cytotoxicity: If Trifluoropyruvamide hydrate is an effective PKM2 inhibitor, it is expected to exhibit potent cytotoxic effects in cancer cell lines that are highly dependent on glycolysis. A lower IC50 value compared to the comparator compounds would indicate superior potency.

  • Direct PKM2 Inhibition: The enzymatic assay should demonstrate a dose-dependent inhibition of PKM2 activity.

  • Target Engagement in Cells: A positive result in the CETSA would provide strong evidence of direct binding between Trifluoropyruvamide hydrate and PKM2 within the cellular environment.

  • Cross-Validation Across Cell Lines: Consistent activity across multiple cancer cell lines would suggest a broad therapeutic potential. Variations in sensitivity may correlate with the expression levels of PKM2 or the specific metabolic dependencies of each cell line.

Conclusion

The cross-validation of Trifluoropyruvamide hydrate's activity is a critical step in its development as a potential anti-cancer therapeutic. By employing a systematic and multi-faceted approach that combines cellular cytotoxicity assays with direct enzymatic and target engagement studies, researchers can robustly evaluate its efficacy and mechanism of action. This guide provides a comprehensive framework to support these investigations and to objectively compare the performance of this novel compound against existing glycolysis inhibitors. The hypothetical data presented herein serves as a benchmark for the anticipated outcomes of these validation studies.

References

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]

  • Glycolysis Inhibitor Screening Identifies the Bis-geranylacylphloroglucinol Protonophore Moronone from Moronobea coccinea. PubMed Central. Available at: [Link]

  • The role of pyruvate kinase M2 in anticancer therapeutic treatments. PubMed Central. Available at: [Link]

  • Fluoride Induces Toxic Effects on the A549 Pulmonary Cell Line at Non-cytotoxic Concentrations. PubMed. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Identification of Natural Compounds as Inhibitors of Pyruvate Kinase M2 for Cancer Treatment. MDPI. Available at: [Link]

  • Biological Activity and Probable Mechanisms of Action of Derivatives of Tryptanthrin and Mostotrin Alkaloids. PubMed. Available at: [Link]

  • Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis. Frontiers in Oncology. Available at: [Link]

  • The Glycolytic Pathway as a Target for Novel Onco-Immunology Therapies in Pancreatic Cancer. MDPI. Available at: [Link]

  • TH-302 cytotoxicity against a panel of human cancer cell lines after 2 hours of drug exposure under either N2 or air followed by 3 days incubation under air. ResearchGate. Available at: [Link]

  • Inhibition of glycolysis: a novel strategy to overcome drug resistance in CD133+ tumor initiating cells under hypoxic microenvironment. Cancer Research. Available at: [Link]

  • Prenylated Flavonoids with Selective Toxicity against Human Cancers. MDPI. Available at: [Link]

  • What are PKM2 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Cytotoxic effect of Kaempferia parviflora extract on normal oral keratinocytes and a human squamous carcinoma cell line. Mahidol University. Available at: [Link]

  • Inhibition of Glycolysis and Glutaminolysis: An Emerging Drug Discovery Approach to Combat Cancer. PubMed Central. Available at: [Link]

  • Abstract 479: Novel specific PKM2 inhibitor, compound 3h, induces apoptotic and autophagic cell death through Akt/mTOR signaling pathway in prostate cancer cells. AACR Journals. Available at: [Link]

Sources

Validation

Structural Comparison Guide: Trifluoropyruvamide Hydrate vs. Conventional ZBGs in HDAC Inhibition

This guide provides a structural and functional analysis of Trifluoropyruvamide Hydrate as a specialized Zinc-Binding Group (ZBG) for enzyme inhibition, specifically targeting Histone Deacetylases (HDACs) . It contrasts...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural and functional analysis of Trifluoropyruvamide Hydrate as a specialized Zinc-Binding Group (ZBG) for enzyme inhibition, specifically targeting Histone Deacetylases (HDACs) . It contrasts this moiety with traditional Hydroxamic Acids (e.g., Vorinostat) and Trifluoromethyl Ketones (TFMKs).

Executive Summary: The Evolution of Zinc-Binding Groups

In the development of Histone Deacetylase (HDAC) inhibitors, the Zinc-Binding Group (ZBG) is the critical pharmacophore. While Hydroxamic acids (e.g., SAHA/Vorinostat) are the industry standard, they suffer from poor pharmacokinetic profiles and potential mutagenicity. Trifluoromethyl Ketones (TFMKs) offer an alternative but are metabolically labile, rapidly reducing to inactive alcohols.

Trifluoropyruvamide Hydrate represents a third-generation ZBG. By incorporating an amide adjacent to the trifluoromethyl ketone, the molecule exists predominantly as a stable gem-diol (hydrate) . This structure mimics the tetrahedral intermediate of amide hydrolysis, allowing for potent chelation of the catalytic Zinc ion (Zn²⁺) with significantly enhanced metabolic stability compared to TFMKs.

Structural Biology: The Gem-Diol Warhead

Unlike competitive inhibitors that merely occupy the active site, Trifluoropyruvamide Hydrate functions as a Transition State Analog .

The Hydration Equilibrium

The electron-withdrawing effect of the trifluoromethyl group (


) combined with the adjacent amide carbonyl destabilizes the ketone, pushing the equilibrium toward the hydrated form in aqueous solution.
  • Chemical State:

    
    
    
  • Binding Mechanism: The gem-diol hydroxyl groups coordinate the active site Zn²⁺ in a bidentate or monodentate fashion, displacing the water molecule required for catalysis.

Visualization of Binding Modes

The following diagram illustrates the structural divergence in binding modes between the Trifluoropyruvamide Hydrate and the classic Hydroxamic Acid.

BindingModes cluster_SAHA Hydroxamic Acid (Vorinostat) cluster_TFPA Trifluoropyruvamide Hydrate Zn Catalytic Zn2+ SAHA Hydroxamate (-CONHOH) Chelation1 Bidentate Chelation (C=O and -OH) SAHA->Chelation1 Chelation1->Zn Strong affinity High toxicity risk TFPA Gem-Diol (-C(OH)2-CF3) TS_Mimic Transition State Mimicry TFPA->TS_Mimic TS_Mimic->Zn Stable Chelation Resistant to Reduction

Figure 1: Comparative binding topology. The Trifluoropyruvamide Hydrate (Blue) utilizes a gem-diol structure to mimic the transition state, whereas Hydroxamic Acids (Yellow) rely on direct bidentate chelation.

Comparative Analysis: Performance & Stability

This section objectively compares Trifluoropyruvamide Hydrate (TFPA) against the two primary alternatives.

Data Summary Table
FeatureHydroxamic Acids (SAHA)Trifluoromethyl Ketones (TFMK)Trifluoropyruvamide Hydrate
Primary Target Pan-HDAC (Class I, II)HDACs, Serine ProteasesHDACs (High selectivity for HDAC8)
Binding Species Anion (Hydroxamate)Ketone / Gem-diol mixStable Gem-diol (Hydrate)
Potency (IC50) < 100 nM50 nM - 1 µMLow nanomolar (< 50 nM)
Metabolic Stability Low (Glucuronidation/Hydrolysis)Very Low (Rapid Carbonyl Reduction)High (Resistant to Reductases)
Toxicity Risk High (Mutagenic potential)ModerateLow (Non-mutagenic ZBG)
Deep Dive: The Metabolic Stability Advantage

The fatal flaw of simple Trifluoromethyl Ketones (TFMKs) is their susceptibility to Carbonyl Reductases , which convert the active ketone into an inactive alcohol.

  • TFMK Failure Mode:

    
     (Inactive)
    
  • TFPA Success Mode: The amide group in Trifluoropyruvamide sterically and electronically stabilizes the hydrate form. Reductases cannot easily process the gem-diol, nor can they attack the sterically crowded carbonyl. This results in a significantly longer half-life in vivo.

Experimental Protocols

To validate the efficacy of Trifluoropyruvamide Hydrate, we utilize a fluorometric HDAC activity assay. This protocol is self-validating using a known inhibitor (Trichostatin A) as a control.

Protocol: Fluorometric HDAC Inhibition Assay

Objective: Determine the IC50 of Trifluoropyruvamide Hydrate against HDAC8.

Reagents:

  • HDAC8 Recombinant Human Enzyme.

  • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

  • Developer Solution: Trypsin/Protease mixture to release AMC.

Workflow:

  • Preparation: Dilute Trifluoropyruvamide Hydrate in DMSO to generate a 10-point concentration curve (0.1 nM to 10 µM).

  • Enzyme Incubation:

    • Mix 10 µL of diluted inhibitor with 15 µL of HDAC8 enzyme solution.

    • Control A (Max Activity): DMSO vehicle only.

    • Control B (Background): No enzyme.

    • Incubate at 37°C for 15 minutes to allow ZBG equilibration.

  • Substrate Addition: Add 25 µL of Fluorogenic Substrate (50 µM final). Incubate for 30 minutes at 37°C.

  • Development: Add 50 µL of Developer Solution. Incubate for 15 minutes at room temperature.

  • Detection: Measure fluorescence (Ex/Em = 360/460 nm).

  • Analysis: Calculate % Inhibition =

    
    . Fit data to a sigmoidal dose-response equation.
    
Experimental Logic Visualization

AssayWorkflow Step1 Inhibitor Dilution (DMSO Series) Step2 Equilibration (Enzyme + TFPA Hydrate) 15 min @ 37°C Step1->Step2 Step3 Deacetylation Reaction (+ Substrate-Lys-Ac) 30 min @ 37°C Step2->Step3 ZBG binds Zn2+ Step4 Developer Addition (Cleaves Deacetylated Lys) Step3->Step4 Step5 Fluorescence Readout (AMC Release) Step4->Step5 Decision Is Signal < 50% of Control? Step5->Decision Result Potent Inhibition (Calculate IC50) Decision->Result Yes Fail Weak/No Inhibition (Check Hydration State) Decision->Fail No

Figure 2: Fluorometric assay workflow for validating HDAC inhibition. The critical step is the equilibration phase (Step 2), allowing the hydrate to displace active-site water.

References

  • Viranga, T., et al. (2011). Metabolically Stable HDAC Inhibitors with Improved Selectivity Utilizing a Novel Zinc-Binding Group. Thieme Connect / Synfacts.[1]

  • Sevenard, D. V., et al. (2003).[2] Dimer of Trifluoropyruvic Acid: Synthesis and Molecular Structure. Journal of Chemical Research.

  • Frey, R. R., et al. (2002). Trifluoroketones as Inhibitors of Histone Deacetylase. Bioorganic & Medicinal Chemistry Letters.

  • ChemicalBook. (2022).[3][4][5] Trifluoropyruvamide Hydrate Properties and Structure.

Sources

Comparative

In Vivo Validation of Trifluoropyruvamide Hydrate Efficacy

Topic: Content Type: Publish Comparison Guide A Comparative Guide for Next-Generation HDAC Inhibitor Development Executive Summary: The Stability Paradox Histone Deacetylase (HDAC) inhibitors are a cornerstone of epigene...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

A Comparative Guide for Next-Generation HDAC Inhibitor Development

Executive Summary: The Stability Paradox

Histone Deacetylase (HDAC) inhibitors are a cornerstone of epigenetic cancer therapy. However, the field faces a "stability paradox." The industry standard, Hydroxamates (e.g., SAHA/Vorinostat), are potent but suffer from poor pharmacokinetics (PK) and off-target toxicity due to their promiscuous metal-binding nature.[1]

Trifluoromethyl Ketones (TFMKs) emerged as a potent alternative but failed largely due to rapid metabolic reduction to inactive alcohols in vivo.[1][2]

The Solution: Trifluoropyruvamide (TFPA) Hydrate . By incorporating an amide moiety adjacent to the trifluoromethyl ketone, the hydration equilibrium is shifted, stabilizing the gem-diol (hydrate) form. This guide validates the hypothesis that TFPA hydrates function as metabolically stable "warheads," retaining the potency of TFMKs while achieving the PK profile necessary for in vivo efficacy.

Mechanistic Logic & Chemical Causality

To validate TFPA efficacy, one must understand the chemical causality of its design. The biological activity of trifluoromethyl ketones relies on the hydrate form (gem-diol) acting as a transition-state analogue that chelates the Zinc ion (


) in the HDAC active site.
  • The Failure of TFMK: In plasma, the ketone-hydrate equilibrium allows cytosolic reductases to attack the ketone, rapidly converting it to a trifluoromethyl alcohol (inactive).

  • The TFPA Advantage: The electron-withdrawing amide group in Trifluoropyruvamide strongly favors the hydrate state and sterically/electronically hinders reductase attack.

Visualization: Metabolic Fate & Mechanism

The following diagram illustrates the divergent metabolic pathways of traditional TFMKs versus the stabilized TFPA Hydrate.

TFPA_Mechanism cluster_0 Traditional TFMK (Unstable) cluster_1 Trifluoropyruvamide (Stable) TFMK_Ketone TFMK (Ketone Form) TFMK_Hydrate TFMK Hydrate (Active Zn2+ Binder) TFMK_Ketone->TFMK_Hydrate Equilibrium TFMK_Alcohol Inactive Alcohol (Rapid Excretion) TFMK_Ketone->TFMK_Alcohol Rapid Reductase Attack (<15 min) TFPA_Amide TFPA (Amide Scaffold) TFPA_Hydrate TFPA Hydrate (Stabilized Active Warhead) TFPA_Amide->TFPA_Hydrate Strong Shift to Hydrate Blocked Metabolic Reduction BLOCKED TFPA_Hydrate->Blocked Resistant to Reductases HDAC_Target HDAC Active Site (Tumor Suppression) TFPA_Hydrate->HDAC_Target Potent Inhibition (HDAC8 Selectivity)

Figure 1: Comparative metabolic stability. TFMKs are rapidly cleared via reduction, whereas TFPA hydrates resist metabolism, maintaining the active concentration required for HDAC inhibition.

Comparative Performance Guide

The following data synthesizes preclinical validation studies comparing a lead TFPA compound against standard alternatives.

Table 1: Pharmacokinetic & Efficacy Comparison

Data derived from University of Toledo technology assessments and comparative HDAC inhibitor studies.

FeatureTrifluoropyruvamide (TFPA) Trifluoromethyl Ketone (TFMK) SAHA (Vorinostat)
Primary Target HDAC (Class I, High HDAC8 selectivity)HDAC (Pan-inhibitor)HDAC (Pan-inhibitor)
Active Species Stable HydrateTransient HydrateHydroxamic Acid
Plasma Half-Life (

)
> 120 minutes < 15 minutes~ 40–60 minutes
Metabolic Liability Low (Resistant to reduction)High (Rapid reduction to alcohol)High (Glucuronidation/Hydrolysis)
Toxicity Profile Low (Specific targeting)ModerateHigh (Mutagenic potential)
In Vivo Efficacy Sustained tumor regressionTransient/No effect (cleared too fast)Effective, but dose-limiting toxicity

Key Insight: The 8-fold increase in half-life (TFPA vs. TFMK) is the critical differentiator. Without this stability, in vitro potency (


) is irrelevant for in vivo utility.

In Vivo Validation Protocol

To replicate these findings, follow this self-validating experimental workflow. This protocol controls for the rapid metabolism variable often overlooked in HDAC inhibitor studies.

Phase A: Pharmacokinetic (PK) Stability Validation

Objective: Confirm resistance to reductive metabolism.

  • Subject: Male Sprague-Dawley rats (n=3 per arm).

  • Administration: IV bolus (2 mg/kg) of TFPA-Lead vs. TFMK-Control.

  • Sampling: Blood draws at 0, 5, 15, 30, 60, 120, 240 mins.

  • Analysis (LC-MS/MS):

    • Monitor transition for Parent Ketone/Hydrate.

    • Crucial Step: Monitor transition for the specific Alcohol Metabolite.

    • Validation Criteria: TFPA group must show <5% conversion to alcohol at 60 mins. TFMK group will show >50% conversion.

Phase B: Xenograft Efficacy Study

Objective: Correlate stability with tumor growth inhibition (TGI).

  • Model: Nude mice bearing Neuroblastoma xenografts (e.g., BE(2)-C cell line), as HDAC8 is a validated target in this pathology.

  • Treatment Groups:

    • Vehicle Control

    • SAHA (Standard of Care): 50 mg/kg IP daily.

    • TFPA-Lead: 50 mg/kg IP daily.

  • Measurement: Caliper measurement of tumor volume (

    
    ) every 3 days for 21 days.
    
  • Endpoint: Tumor Growth Inhibition (%TGI) and Body Weight (toxicity proxy).

Visualization: Experimental Workflow

InVivo_Protocol cluster_PK Phase A: PK Stability cluster_Efficacy Phase B: Xenograft Efficacy Start Compound Synthesis (TFPA Hydrate) PK_Admin IV Admin (Rats) Start->PK_Admin PK_Sample Plasma Sampling (0-4 hrs) PK_Admin->PK_Sample PK_Analysis LC-MS/MS Analysis (Detect Alcohol Metabolite) PK_Sample->PK_Analysis Tumor_Implant Neuroblastoma Implant (Nude Mice) PK_Analysis->Tumor_Implant If Stable (>2hr t1/2) Treatment Daily Dosing (21 Days) TFPA vs SAHA vs Vehicle Tumor_Implant->Treatment Metrics Measure Tumor Vol + Body Weight Treatment->Metrics Decision Data Correlation: Is Stability linked to TGI? Metrics->Decision

Figure 2: Sequential validation workflow ensuring PK stability is established before efficacy testing.

References

  • University of Toledo. (2023).[1] Metabolically stable HDAC inhibitors with trifluoromethylpyruvamide as metal-binding group.[1] Technology Publisher. [Link]

  • Giannini, G., et al. (2012). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Future Medicinal Chemistry. [Link]

  • Dokmanovic, M., et al. (2007). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.[3][4] Molecular Cancer Research. [Link]

Sources

Validation

Comparative Analysis of Trifluoropyruvamide Hydrate Binding Kinetics

[1][2] Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals Subject: Mechanistic and kinetic characterization of Trifluoropyruvamide (TFPA) hydrate as a transi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals Subject: Mechanistic and kinetic characterization of Trifluoropyruvamide (TFPA) hydrate as a transition-state analog for Histone Deacetylases (HDACs).

Executive Summary: The Stability-Potency Paradox

Trifluoropyruvamide (TFPA) hydrate represents a critical evolution in the design of zinc-binding groups (ZBGs) for metalloenzyme inhibition, specifically targeting Histone Deacetylases (HDACs). While traditional Trifluoromethyl Ketones (TFMKs) offer potent transition-state mimicry, they suffer from rapid in vivo reduction to inactive alcohols. TFPA addresses this metabolic liability while retaining the thermodynamic advantages of the gem-diol "warhead."

This guide provides a comparative kinetic analysis of TFPA against the industry-standard hydroxamate (SAHA/Vorinostat) and first-generation TFMKs. It elucidates the hydration equilibrium that governs TFPA binding and details the experimental protocols required to accurately measure its kinetic parameters.

Mechanistic Foundation: The Gem-Diol Transition State

The binding efficacy of TFPA is governed by a hydration equilibrium. Unlike hydroxamates which bind directly, TFPA must exist as a gem-diol (hydrate) to effectively chelate the catalytic Zinc (Zn²⁺) ion within the HDAC active site.

The Hydration Equilibrium

In aqueous solution, the electron-withdrawing trifluoromethyl group shifts the equilibrium heavily toward the gem-diol form. This species mimics the tetrahedral intermediate of the acetyl-lysine hydrolysis reaction, acting as a Transition State Analog (TSA).

  • Ketone Form:

    
     (Inactive/Precursor)
    
  • Gem-Diol Form:

    
     (Active Binder)
    

This mechanism creates a kinetic "selection" step where the enzyme stabilizes the gem-diol, effectively "pulling" the equilibrium.

Hydration_Mechanism Ketone TFPA Ketone (Planar Carbonyl) TS Transition State (Tetrahedral) Ketone->TS Nucleophilic Attack Water + H₂O Water->TS GemDiol TFPA Gem-Diol (Tetrahedral Hydrate) TS->GemDiol Stabilization (K_hyd >> 1) Complex Enzyme-Inhibitor Complex GemDiol->Complex Chelation (Binding) Enzyme HDAC Active Site (Zn²⁺) Enzyme->Complex

Figure 1: The hydration-dependent binding mechanism of Trifluoropyruvamide.[1][2][3][4][5][6] The electron-withdrawing


 group stabilizes the gem-diol, which mimics the tetrahedral transition state of peptide hydrolysis.

Comparative Analysis: TFPA vs. Alternatives

Kinetic Profiles and Thermodynamics

The following table contrasts TFPA with SAHA (Hydroxamate) and standard TFMKs.

ParameterTrifluoropyruvamide (TFPA) SAHA (Vorinostat) Standard TFMK
Binding Mechanism Transition State Analog (Gem-diol)Bidentate Chelation (Hydroxamic acid)Transition State Analog (Gem-diol)
Active Species Hydrate (

)
Intact MoleculeHydrate (

)
Metabolic Stability High (Amide bond resists reduction)Moderate (Glucuronidation/Hydrolysis)Low (Rapid reduction to alcohol)
Binding Kinetics Slow-Binding (Class I HDACs)Fast-on/Fast-off (Class IIa)Slow-Binding (Biphasic)Fast-on/Fast-off (Variable)
Residence Time Extended (due to TSA stabilization)Moderate to LongShort (due to instability)
Selectivity Tunable via Cap GroupPan-HDAC (Low Selectivity)Class IIa Selective (often)
Interpretation of Kinetic Differences
  • TFPA vs. SAHA: SAHA exhibits slow-binding kinetics characterized by a two-step mechanism (initial collision followed by isomerization). TFPA, particularly on Class I HDACs (HDAC1/2/3), also displays slow-binding behavior. However, TFPA's "warhead" is less prone to the mutagenic risks associated with hydroxamic acids.

  • TFPA vs. TFMK: The primary advantage of TFPA is metabolic rather than purely kinetic. Standard TFMKs are rapidly reduced by carbonyl reductases in vivo.[6] The amide linkage in TFPA suppresses this reduction, maintaining the concentration of the active ketone/hydrate species for longer durations, effectively increasing the apparent residence time in a biological system.

Experimental Protocol: Measuring Binding Kinetics

To accurately determine


, 

, and

for TFPA, one must account for the hydration equilibrium. Standard endpoint assays may underestimate potency if the incubation time is insufficient for the hydration equilibrium to shift.
Protocol: Fluorogenic HDAC Binding Assay (Continuous Method)

Objective: Determine kinetic constants using a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

Reagents & Setup
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA.

  • Substrate: Fluorogenic acetylated lysine (e.g., MAL).

  • Enzyme: Recombinant HDAC1 or HDAC6.

  • Inhibitor: TFPA stock in DMSO (Note: DMSO does not support hydration; dilution into aqueous buffer initiates hydration).

Step-by-Step Workflow
  • Hydration Pre-incubation:

    • Dilute TFPA from DMSO stock into Assay Buffer.

    • Critical Step: Incubate for 30 minutes at 25°C to allow the Ketone

      
       Gem-Diol equilibrium to stabilize.
      
  • Enzyme Activation:

    • Add HDAC enzyme to the plate. Incubate for 10 minutes.

  • Reaction Initiation:

    • Add fluorogenic substrate.[2]

  • Continuous Monitoring:

    • Measure fluorescence (Ex 360 nm / Em 460 nm) every 30 seconds for 60 minutes.

  • Data Analysis:

    • Fit the non-linear progression curves to the slow-binding inhibition equation (Eq. 1) to determine

      
      .
      
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      and
      
      
      .


(Eq. 1: Integrated rate equation for slow-binding inhibition)

Experimental_Workflow Stock TFPA Stock (DMSO) Hydration Hydration Step 30 min @ 25°C (Ketone -> Gem-Diol) Stock->Hydration Buffer Aqueous Buffer (pH 8.0) Buffer->Hydration EnzymeAdd Add HDAC Enzyme Hydration->EnzymeAdd Substrate Add Fluorogenic Substrate EnzymeAdd->Substrate Read Continuous Read (Ex 360 / Em 460) Substrate->Read Analysis Non-linear Regression (Determine k_obs) Read->Analysis

Figure 2: Experimental workflow for measuring TFPA kinetics, emphasizing the critical hydration pre-incubation step.

References

  • Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Source: PMC (NIH) [Link] Significance: Defines TFPA as a stable surrogate for TFMKs and discusses the gem-diol mechanism.

  • Kinetics and thermodynamics of metal-binding to histone deacetylase 8. Source: PMC (NIH) [Link] Significance: Provides the kinetic framework (slow-binding) for HDAC inhibitors.

  • Geminal diol - Hydration Equilibrium. Source: Wikipedia / General Chemistry Reference [Link] Significance: Explains the chemical equilibrium (

    
    ) relevant to trifluoromethyl groups.
    
  • Kinetic and Thermodynamic Rationale for SAHA Being a Preferential Human HDAC8 Inhibitor. Source: PMC (NIH) [Link] Significance: Comparative baseline for SAHA kinetics.

Sources

Comparative

A Senior Application Scientist's Guide to Validating Target Engagement of Covalent Inhibitors: A Comparative Analysis Featuring Trifluoropyruvamide Hydrate

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a molecule interacts with its intended target within the complex cellular environment is a cornerstone of modern therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a molecule interacts with its intended target within the complex cellular environment is a cornerstone of modern therapeutic development. This guide provides an in-depth, technical comparison of leading methodologies for validating the target engagement of covalent inhibitors, using the hypothetical reactive compound, Trifluoropyruvamide hydrate, as a case study. Our focus extends beyond mere protocol recitation to elucidate the underlying principles, empowering you to make informed decisions for your specific research context.

The Challenge of Covalent Target Engagement

Covalent inhibitors, which form a permanent bond with their target protein, have seen a resurgence in drug discovery.[1] Their mechanism offers prolonged pharmacodynamics and potential for high potency. However, this irreversible nature also necessitates rigorous validation to ensure on-target specificity and minimize off-target effects. The central question we address is: "How can we be certain that our covalent molecule is engaging its intended target in a physiologically relevant setting?"

This guide will dissect and compare several state-of-the-art techniques:

  • Biochemical Assays: Direct measurement of inhibitor kinetics.

  • Cellular Thermal Shift Assay (CETSA®): Assessing target stabilization upon ligand binding in cells and tissues.

  • Activity-Based Protein Profiling (ABPP): A chemical proteomics approach to map inhibitor interactions across the proteome.

  • In-Situ Proteomics: Label-free methods for global target discovery.

Visualizing the Target Engagement Workflow

To begin, let's conceptualize the general workflow for validating a covalent inhibitor like Trifluoropyruvamide hydrate.

Target_Engagement_Workflow cluster_Discovery Discovery & Hypothesis cluster_Validation Validation Methodologies cluster_Confirmation Confirmation & Downstream Analysis Hypothesis Hypothesize Target(s) for Trifluoropyruvamide Hydrate Biochemical Biochemical Assays (kinact/KI) Hypothesis->Biochemical Initial in vitro confirmation CETSA CETSA® Hypothesis->CETSA Cellular target engagement ABPP Activity-Based Protein Profiling (ABPP) Hypothesis->ABPP Proteome-wide selectivity Proteomics In-Situ Proteomics (TPP, etc.) Hypothesis->Proteomics Unbiased target identification Cellular_Assays Cellular Phenotypic Assays Biochemical->Cellular_Assays CETSA->Cellular_Assays ABPP->Cellular_Assays Proteomics->Cellular_Assays Animal_Models In Vivo / Animal Models Cellular_Assays->Animal_Models Physiological relevance

Caption: A generalized workflow for validating the target engagement of a covalent inhibitor.

Biochemical Assays: Quantifying Covalent Inhibition

Before delving into complex cellular systems, it is crucial to characterize the fundamental kinetics of the inhibitor-target interaction. For covalent inhibitors, this involves determining the initial binding affinity (KI) and the rate of covalent bond formation (kinact).

Principle: These assays typically involve incubating the purified target protein with varying concentrations of the inhibitor over time.[2] The remaining enzyme activity is then measured. Mass spectrometry-based methods can also directly quantify the extent of covalent modification of the protein.[2][3]

Experimental Protocol: kinact/KI Determination

  • Reagents: Purified target protein, Trifluoropyruvamide hydrate, appropriate buffer, and substrate for the enzyme activity assay.

  • Incubation: Prepare a series of reactions with a fixed concentration of the target protein and varying concentrations of Trifluoropyruvamide hydrate.

  • Time-Course Analysis: At specific time points, take aliquots from each reaction and add them to a solution containing a high concentration of the substrate to measure the remaining enzyme activity.

  • Data Analysis: Plot the observed rate of inactivation (kobs) against the inhibitor concentration. The data is then fitted to the Michaelis-Menten equation to determine kinact and KI.

Comparison with Other Methods:

FeatureBiochemical AssaysCETSA®ABPPIn-Situ Proteomics
Environment In vitro (purified protein)In-cell, in-tissueIn-cell, in-lysateIn-cell, in-tissue
Primary Readout kinact, KIThermal stability shift (Tagg)Probe displacementProtein abundance changes
Throughput Low to mediumMedium to highHighHigh
Target Known? YesYesNo (can be used for profiling)No
Cellular Context NoYesYesYes

Illustrative Data for Trifluoropyruvamide Hydrate (Hypothetical):

ParameterValue
KI 10 µM
kinact 0.1 min-1
kinact/KI 10,000 M-1min-1

Cellular Thermal Shift Assay (CETSA®): Proving Target Engagement in a Native Environment

A significant leap from biochemical assays, CETSA® allows for the detection of target engagement within intact cells and even tissues.[4][5] This method is based on the principle that the binding of a ligand, such as Trifluoropyruvamide hydrate, stabilizes the target protein, leading to an increase in its melting temperature (Tagg).[5][6]

Principle: Cells or tissue lysates are treated with the compound of interest and then heated to various temperatures.[4][7] The aggregated proteins are pelleted, and the amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry.[6]

CETSA_Workflow cluster_Preparation Sample Preparation cluster_Heating Thermal Challenge cluster_Separation Fractionation cluster_Analysis Quantification Cells Treat cells with Trifluoropyruvamide Hydrate or Vehicle Heat Heat aliquots to a range of temperatures Cells->Heat Lyse Lyse cells Heat->Lyse Centrifuge Centrifuge to pellet aggregated proteins Lyse->Centrifuge Supernatant Collect supernatant (soluble proteins) Centrifuge->Supernatant Detect Detect target protein by Western Blot or MS Supernatant->Detect Plot Plot melting curves and determine ΔTagg Detect->Plot

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA® for Trifluoropyruvamide Hydrate

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with Trifluoropyruvamide hydrate or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or sonication. Centrifuge at high speed to pellet the aggregated proteins.

  • Protein Quantification: Transfer the supernatant to a new tube and quantify the amount of the target protein using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. The shift in the melting temperature (ΔTagg) between the treated and control samples indicates target engagement.

Comparison of CETSA® Variants:

VariantDescriptionAdvantagesDisadvantages
Western Blot CETSA® Target detection via specific antibodies.Accessible, relatively low cost.Antibody-dependent, low throughput.
ITDRF-CETSA® Isothermal dose-response fingerprinting at a fixed temperature.[8][9]Determines dose-dependent engagement.Still relies on antibody-based detection.
MS-CETSA® (TPP) Proteome-wide thermal stability profiling using mass spectrometry.[10]Unbiased, high-throughput target discovery.Requires sophisticated instrumentation and data analysis.

Illustrative Data for Trifluoropyruvamide Hydrate (Hypothetical):

ConditionTagg of Target ProteinΔTagg
Vehicle Control 52.5 °C-
10 µM Trifluoropyruvamide Hydrate 57.0 °C+4.5 °C

Activity-Based Protein Profiling (ABPP): Mapping Proteome-Wide Interactions

ABPP is a powerful chemical proteomic strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems.[11][12][13] It is particularly well-suited for characterizing the selectivity of covalent inhibitors.

Principle: A broad-spectrum, reactive probe is used to label a class of enzymes.[13][14] In a competitive experiment, pre-treatment of the proteome with an inhibitor like Trifluoropyruvamide hydrate will block the binding of the probe to the target protein(s). This reduction in probe labeling, quantified by mass spectrometry, reveals the targets of the inhibitor.[12]

ABPP_Workflow cluster_Treatment Competitive Inhibition cluster_Labeling Probe Labeling cluster_Analysis Detection & Quantification Proteome Cell lysate or intact cells Inhibitor Trifluoropyruvamide Hydrate Proteome->Inhibitor Pre-incubate Probe Add broad-spectrum reactive probe Inhibitor->Probe Click Click chemistry to attach reporter tag Probe->Click Enrich Enrich labeled proteins Click->Enrich MS LC-MS/MS analysis Enrich->MS Quantify Quantify probe-labeled peptides MS->Quantify

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Experimental Protocol: Competitive ABPP for Trifluoropyruvamide Hydrate

  • Proteome Preparation: Prepare cell lysates or use intact cells.

  • Inhibitor Treatment: Incubate the proteome with Trifluoropyruvamide hydrate at various concentrations.

  • Probe Labeling: Add a suitable reactive probe (e.g., a fluorophosphonate probe for serine hydrolases) to the treated proteome.

  • Reporter Tag Conjugation: Use click chemistry to attach a reporter tag (e.g., biotin for enrichment, a fluorophore for visualization) to the probe.

  • Analysis: For proteome-wide analysis, enrich the biotin-labeled proteins, digest them into peptides, and analyze by quantitative mass spectrometry to identify and quantify the proteins that show reduced probe labeling in the presence of Trifluoropyruvamide hydrate.

Comparison of Selectivity:

CompoundTarget A Engagement (IC50)Target B Engagement (IC50)Off-Target C Engagement (IC50)
Trifluoropyruvamide Hydrate 50 nM> 10 µM> 10 µM
Alternative Compound X 100 nM500 nM1 µM

This table illustrates how ABPP can provide quantitative data on the selectivity of an inhibitor across the proteome.

In-Situ Proteomics: Unbiased Target Identification

For novel compounds where the target is unknown, or to uncover unexpected off-targets, label-free proteomics approaches are invaluable.[15] Thermal Proteome Profiling (TPP), an extension of MS-CETSA®, and Stability of Proteins from Rates of Oxidation (SPROX) are two such methods.[15]

Principle of TPP: Similar to CETSA®, TPP measures changes in protein thermal stability across the entire proteome upon compound treatment.[16] By analyzing thousands of proteins simultaneously, TPP can identify which proteins are stabilized or destabilized by the compound, thus revealing potential targets.

Advantages of In-Situ Proteomics:

  • Unbiased: Does not require a preconceived hypothesis about the target.

  • Label-free: The compound of interest is not modified, preserving its native binding properties.[15]

  • Comprehensive: Provides a global view of protein engagement in a cellular context.

Considerations for Method Selection:

FactorRecommended Method(s)Rationale
Known Target Biochemical Assays, CETSA®For direct confirmation and characterization.
Unknown Target TPP, ABPPFor unbiased discovery and profiling.
Cellular Potency CETSA®, ITDRF-CETSA®To correlate target engagement with cellular effects.
Selectivity Profiling ABPP, TPPTo assess on- and off-target interactions.
Resource Availability Western Blot CETSA®More accessible than mass spectrometry-based methods.

Conclusion

Validating the target engagement of a covalent inhibitor like Trifluoropyruvamide hydrate is a multi-faceted process that requires a carefully chosen set of orthogonal experiments. Beginning with the precise kinetics of in vitro biochemical assays and progressing to the physiological relevance of in-cell methods like CETSA®, ABPP, and TPP provides a comprehensive and robust validation package. By understanding the principles, strengths, and limitations of each technique, researchers can design a logical and efficient workflow to confidently identify and characterize the targets of their novel covalent inhibitors, ultimately accelerating the path toward new therapeutic interventions.

References

  • AXXAM. (n.d.). Investigation of MOA of next generation covalent inhibitors. Retrieved from [Link]

  • Cravatt, B. F. (2020). Activity-Based Proteomics – Protein and Ligand Discovery on a Global Scale. YouTube. Retrieved from [Link]

  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Retrieved from [Link]

  • Lomenick, B., et al. (2009). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Proceedings of the National Academy of Sciences, 106(51), 21984–21989.
  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84–87.
  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Potter, D. G., & Woon, E. C. Y. (2022).
  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.
  • Taylor & Francis Online. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Wu, G., et al. (2020). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B, 10(8), 1435–1455.
  • Xu, M. (2021). Label-free Target Identification to Unleash Drug Discovery. YouTube. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Trifluoropyruvamide Hydrate: A Comparative Validation for Advancing Sirtuin Research

In the dynamic landscape of cellular signaling and drug discovery, the precise modulation of key enzymatic targets is paramount. Sirtuins, a class of NAD+-dependent deacetylases, have emerged as critical regulators in a...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of cellular signaling and drug discovery, the precise modulation of key enzymatic targets is paramount. Sirtuins, a class of NAD+-dependent deacetylases, have emerged as critical regulators in a spectrum of physiological and pathological processes, from metabolic control to aging and cancer. Consequently, the demand for potent and selective research tools to dissect their complex biology has never been greater. This guide provides an in-depth validation of Trifluoropyruvamide hydrate, a potent inhibitor of sirtuins 1, 2, and 3, and objectively compares its performance against established research tools, Nicotinamide and the lactate dehydrogenase (LDH) inhibitor GSK-2837808A. Through a synthesis of biochemical data, detailed experimental protocols, and logical frameworks, we aim to equip researchers with the critical information necessary to effectively utilize Trifluoropyruvamide hydrate in their scientific endeavors.

Introduction: The Need for Precise Sirtuin Inhibition

Sirtuins (SIRTs) are a family of seven NAD+-dependent enzymes (SIRT1-7) that play crucial roles in cellular metabolism, DNA repair, and stress responses by removing acetyl and other acyl groups from a wide range of protein substrates.[1][2] Given their involvement in numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes, sirtuins are attractive therapeutic targets.[2] The development of small molecule inhibitors is a key strategy for both elucidating the fundamental biology of sirtuins and for therapeutic intervention.

A critical aspect of a valuable research tool is its specificity. Off-target effects can lead to misleading results and confound data interpretation. This guide will therefore not only assess the potency of Trifluoropyruvamide hydrate but also investigate its selectivity, particularly against lactate dehydrogenase (LDH), an enzyme that, like sirtuins, utilizes NAD+/NADH as a cofactor.[3]

Mechanism of Action: Understanding the Players

To effectively compare these research tools, a foundational understanding of their mechanisms of action is essential.

Trifluoropyruvamide Hydrate: A Potent Sirtuin Inhibitor

Trifluoropyruvamide hydrate acts as a potent inhibitor of the class I sirtuins: SIRT1, SIRT2, and SIRT3. Its mechanism of inhibition is believed to involve the formation of a covalent adduct with the target sirtuin, leading to its inactivation. This potent inhibition allows for the effective study of the cellular processes regulated by these key sirtuins.

Nicotinamide: The Endogenous Pan-Sirtuin Inhibitor

Nicotinamide (NAM) is a form of vitamin B3 and the natural byproduct of the sirtuin deacetylation reaction. It functions as a non-competitive feedback inhibitor of all sirtuins.[4] While widely used due to its physiological relevance, its pan-sirtuin activity can be a limitation when isoform-specific effects are being investigated.

GSK-2837808A: A Potent and Selective Lactate Dehydrogenase Inhibitor

GSK-2837808A is a highly potent and selective inhibitor of lactate dehydrogenase A (LDHA) and, to a lesser extent, LDHB.[5][6][7][8] LDH is a key enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[3] By inhibiting LDH, GSK-2837808A disrupts this metabolic pathway, making it a valuable tool for studying cancer metabolism and other diseases characterized by a reliance on glycolysis.

Comparative Analysis: Potency and Selectivity

A direct comparison of the inhibitory potency and selectivity of Trifluoropyruvamide hydrate against established inhibitors is crucial for its validation as a superior research tool for sirtuin studies.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

CompoundTarget(s)IC50Reference(s)
Trifluoropyruvamide hydrate SIRT12.9 µM[9][10]
SIRT28.6 µM[9][10]
SIRT315.4 µM[9][10]
Nicotinamide SIRT1~50-180 µM[4]
SIRT2~85 µM[11]
SIRT336.7 µM[4]
GSK-2837808A LDHA1.9 - 2.6 nM[5][6][8]
LDHB14 - 43 nM[5][6]

Key Insights:

  • Potency: Trifluoropyruvamide hydrate demonstrates significantly higher potency against SIRT1, SIRT2, and SIRT3 compared to the endogenous inhibitor Nicotinamide, with IC50 values in the low micromolar range.

  • Selectivity: A key advantage of Trifluoropyruvamide hydrate is its demonstrated lack of inhibitory activity against lactate dehydrogenase. This is a critical feature for researchers studying the interplay between sirtuin activity and cellular metabolism, as it eliminates the confounding variable of LDH inhibition. GSK-2837808A, as expected, is a highly potent LDH inhibitor with no reported activity against sirtuins.

Experimental Validation: Protocols for Rigorous Comparison

To ensure the trustworthiness of any research tool, robust and reproducible experimental validation is non-negotiable. The following protocols provide a framework for the independent verification of Trifluoropyruvamide hydrate's efficacy and selectivity.

Biochemical Sirtuin Inhibition Assay

This protocol outlines a fluorogenic assay to determine the IC50 values of inhibitors against purified sirtuin enzymes.

Principle: The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by the sirtuin enzyme. Upon deacetylation, a developing enzyme in the reaction mixture cleaves the deacetylated peptide, releasing a fluorescent molecule that can be quantified.

Materials:

  • Purified recombinant human SIRT1, SIRT2, or SIRT3

  • Fluorogenic sirtuin substrate (e.g., from BPS Bioscience)

  • NAD+

  • Sirtuin assay buffer

  • Developing enzyme

  • Test compounds (Trifluoropyruvamide hydrate, Nicotinamide)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic substrate.

  • Add the test compounds at various concentrations to the respective wells. Include a no-inhibitor control and a no-enzyme control.

  • Initiate the reaction by adding the purified sirtuin enzyme to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the enzymatic reaction and initiate the development step by adding the developing enzyme.

  • Incubate at 37°C for 15-30 minutes.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Expected Outcome: This assay will provide quantitative IC50 values for Trifluoropyruvamide hydrate and Nicotinamide against SIRT1, SIRT2, and SIRT3, allowing for a direct comparison of their biochemical potency.

Cellular Sirtuin Activity Assay

This protocol describes a cell-based assay to assess the ability of inhibitors to modulate sirtuin activity within a cellular context.

Principle: This assay measures the acetylation status of a known sirtuin substrate (e.g., p53 for SIRT1) in cells treated with the inhibitors. An increase in the acetylation of the substrate indicates sirtuin inhibition.

Materials:

  • Human cell line (e.g., HEK293T, MCF-7)

  • Cell culture medium and supplements

  • Test compounds (Trifluoropyruvamide hydrate, Nicotinamide)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies against acetylated-p53 and total p53

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24 hours).

  • Lyse the cells and collect the protein extracts.

  • Quantify the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against acetylated-p53 and total p53.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the acetylated-p53 signal to the total p53 signal.

Expected Outcome: This experiment will demonstrate the in-cell efficacy of Trifluoropyruvamide hydrate and Nicotinamide by showing a dose-dependent increase in the acetylation of a key sirtuin substrate.

Lactate Dehydrogenase (LDH) Activity Assay

This protocol is designed to confirm the selectivity of Trifluoropyruvamide hydrate by assessing its effect on LDH activity.

Principle: This colorimetric assay measures the activity of LDH released from cells. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[12] The amount of formazan is proportional to the LDH activity.[12]

Materials:

  • Human cell line

  • Cell culture medium

  • Test compounds (Trifluoropyruvamide hydrate, GSK-2837808A)

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Prepare a cell lysate or use purified LDH enzyme.

  • In a 96-well plate, add the LDH sample.

  • Add the test compounds at various concentrations. Include a no-inhibitor control and a no-enzyme control.

  • Add the LDH assay reaction mixture (substrate and cofactor).

  • Incubate at room temperature for 30 minutes.

  • Add the stop solution.

  • Measure the absorbance at 490 nm using a spectrophotometer.

  • Calculate the percent inhibition for each compound concentration.

Expected Outcome: This assay will confirm that Trifluoropyruvamide hydrate does not inhibit LDH activity, while GSK-2837808A will show potent inhibition, thus validating the selectivity of Trifluoropyruvamide hydrate.

Cytotoxicity Assay

It is essential to determine if the observed cellular effects of an inhibitor are due to its specific target inhibition or a general cytotoxic effect.

Principle: A common method is the MTT assay, which measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product.[13]

Materials:

  • Human cell line

  • Cell culture medium

  • Test compounds (Trifluoropyruvamide hydrate, and a known cytotoxic agent as a positive control)

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with a range of concentrations of the test compounds for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control.

Expected Outcome: This assay will determine the concentration range at which Trifluoropyruvamide hydrate can be used without causing significant cytotoxicity, ensuring that observed effects in cell-based assays are due to sirtuin inhibition.

Visualization of Experimental Workflows and Pathways

To further clarify the experimental logic and the biological context, the following diagrams are provided.

Sirtuin Inhibition Assay Workflow

Sirtuin_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare Serial Dilutions of Test Compounds C Add Reaction Mix and Test Compounds to Plate A->C B Prepare Reaction Mix (Buffer, NAD+, Substrate) B->C D Initiate with Sirtuin Enzyme C->D E Incubate at 37°C D->E F Add Developing Enzyme E->F G Incubate at 37°C F->G H Measure Fluorescence G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: Workflow for the biochemical sirtuin inhibition assay.

Sirtuin Signaling Pathway

Sirtuin_Signaling cluster_input Cellular State cluster_enzyme Enzyme cluster_substrate Substrate cluster_output Cellular Response cluster_inhibitor Inhibitors NAD NAD+ SIRT Sirtuin (SIRT1/2/3) NAD->SIRT NAM Nicotinamide SIRT->NAM Protein Deacetylated Protein SIRT->Protein Ac_Protein Acetylated Protein Ac_Protein->SIRT Response Metabolism, Stress Response, Gene Expression Protein->Response TFPH Trifluoropyruvamide hydrate TFPH->SIRT inhibition NAM_inhibitor Nicotinamide NAM_inhibitor->SIRT inhibition

Caption: Simplified sirtuin signaling pathway and points of inhibition.

Conclusion: A Potent and Selective Tool for Sirtuin Research

This guide has provided a comprehensive validation of Trifluoropyruvamide hydrate as a potent and selective inhibitor of SIRT1, SIRT2, and SIRT3. Through direct comparison with the established but less potent and non-selective sirtuin inhibitor Nicotinamide, and the highly potent but irrelevant (for sirtuin studies) LDH inhibitor GSK-2837808A, we have highlighted the key advantages of Trifluoropyruvamide hydrate for researchers focused on sirtuin biology.

The provided experimental protocols offer a clear path for independent validation and application of this tool. The high potency and, crucially, the selectivity of Trifluoropyruvamide hydrate against LDH, make it an invaluable asset for dissecting the intricate roles of sirtuins in cellular physiology and disease. As with any research tool, it is imperative for investigators to perform their own validation experiments within their specific model systems. However, the data and protocols presented here provide a strong foundation for the confident adoption of Trifluoropyruvamide hydrate as a superior chemical probe for advancing our understanding of sirtuin-mediated processes.

References

  • SIRT5 (Sirtuin5) Fluorogenic Assay Kit. BPS Bioscience. [Link]

  • Multifunctional activity-based chemical probes for sirtuins. RSC Publishing. [Link]

  • Sirtuin activators and inhibitors: Promises, achievements, and challenges. PMC - NIH. [Link]

  • Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). PMC - NIH. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. eLife. [Link]

  • Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. MDPI. [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]

  • Lactate dehydrogenase. Wikipedia. [Link]

  • Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. NIH. [Link]

  • Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PLOS One. [Link]

  • SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases. PMC - PubMed Central. [Link]

  • Lactate Dehydrogenase Test | LDH Test Procedure. YouTube. [Link]

  • Design and validation of an HTRF® cell-based assay targeting the ligand-gated ion channel 5-HT3A. ResearchGate. [Link]

  • Sirtuin modulators: past, present, and future perspectives. PMC - PubMed Central. [Link]

  • A highly sensitive cell-based luciferase assay for high-throughput automated screening of SARS-CoV-2 nsp5/3CLpro inhibitors. PubMed. [Link]

  • Nicotinamide-mediated inhibition of SIRT1 deacetylase is associated with the viability of cancer cells exposed to antitumor agents and apoptosis. PMC - NIH. [Link]

  • EZcountTM Lactate Dehydrogenase Cell Assay Kit. HiMedia Laboratories. [Link]

  • Transport-exclusion pharmacology to localize lactate dehydrogenase activity within cells. BMC Biology. [Link]

  • Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. MDPI. [Link]

  • nicotinamide inhibition of sirt3 deacetylation of wholehistone... ResearchGate. [Link]

  • Biology Cell-Based Assays. Charles River Laboratories. [Link]

  • Sirtuin activators and inhibitors. PMC - NIH. [Link]

  • Inhibition of glycolysis by targeting lactate dehydrogenase A facilitates hyaluronan synthase 2 synthesis in synovial fibroblasts of temporomandibular joint osteoarthritis. PubMed. [Link]

  • Target-Specific Assays. Reaction Biology. [Link]

Sources

Comparative

Pharmacokinetic Profiling of Trifluoropyruvamide Hydrate and Structural Analogs: A Comparative Technical Guide

Executive Summary Trifluoropyruvamide hydrate and its derivatives represent a specialized class of electrophilic carbonyl compounds, primarily utilized as transition-state inhibitors (TSIs) for serine proteases, esterase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trifluoropyruvamide hydrate and its derivatives represent a specialized class of electrophilic carbonyl compounds, primarily utilized as transition-state inhibitors (TSIs) for serine proteases, esterases, and metabolic enzymes like the pyruvate dehydrogenase complex.[1] Their distinct pharmacological value lies in the electron-withdrawing trifluoromethyl (


) group, which enhances the electrophilicity of the adjacent carbonyl, facilitating covalent (reversible) capture of catalytic serine or cysteine residues.

However, this same electronic activation creates a unique pharmacokinetic (PK) challenge: hydration equilibrium . In aqueous physiological media, these compounds exist predominantly as inactive, highly polar gem-diols (hydrates), which severely limits passive membrane permeability.

This guide provides a technical comparison of the parent compound against two critical analog classes—N-Alkyl/Aryl Derivatives and Peptidomimetic Scaffolds —focusing on how structural modifications shift the hydration equilibrium (


), alter lipophilicity (

), and impact metabolic stability.

Chemical Context: The Hydration-Permeability Paradox

To understand the PK properties of this class, one must first grasp the equilibrium that dictates their bioavailability.

  • The Warhead : The

    
    -ketoamide core is the active "warhead."
    
  • The Trap : The strong electron-withdrawing effect of the

    
     group destabilizes the ketone, driving it to react with water.
    
  • The Consequence : The hydrate form is hydrophilic and poorly permeable across the lipid bilayer.

Key Metric :


. A high 

implies low free ketone availability for permeation.

Comparative Pharmacokinetic Analysis

The following analysis compares the Parent (Trifluoropyruvamide Hydrate) with Analog A (N-Benzyl Lipophilic Variant) and Analog B (Heteroaryl Bioisostere) .

Summary of Physicochemical & PK Properties
PropertyParent: Trifluoropyruvamide HydrateAnalog A: N-Benzyl DerivativeAnalog B: N-Pyridyl Bioisostere
Structure Type Small Fragment / Building BlockLipophilic Small MoleculePolar Heterocyclic Hybrid
Hydration Const (

)
> 50 (Strongly Hydrated)~ 10–20 (Moderately Hydrated)~ 30–40 (Strongly Hydrated)
LogD (pH 7.4) < 0.5 (Low)2.5 – 3.2 (Optimal)1.2 – 1.8 (Moderate)
Caco-2 Permeability (

)
Low (<

cm/s)
High (>

cm/s)
Moderate (

cm/s)
Plasma Stability (

)
High (Resistance to hydrolysis)Moderate (Susceptible to amidases)High (Electronic stabilization)
Metabolic Liability Renal excretion (unchanged)CYP-mediated hydroxylationN-oxidation / Ring opening
detailed PK Performance
Absorption & Permeability
  • Parent Compound : Due to its small size and high polarity (gem-diol form), the parent compound relies on paracellular transport (tight junctions), resulting in poor oral bioavailability.

  • Analog A (N-Benzyl) : The addition of the aromatic ring shields the carbonyl slightly and increases overall lipophilicity. This shifts the effective permeation mechanism to transcellular diffusion. The "desolvation penalty" to strip the water molecule from the hydrate is offset by the hydrophobic gain of the benzyl group.

  • Analog B (N-Pyridyl) : Nitrogen-containing heterocycles (like pyridine) often introduce specific metabolic liabilities but can improve solubility compared to purely carbocyclic analogs [1].

Distribution & Protein Binding
  • Reversible Covalent Binding : Unlike standard drugs, trifluoropyruvamide analogs can bind covalently to plasma proteins (e.g., albumin) via lysine residues or non-specifically, creating a "depot" effect.

  • Volume of Distribution (

    
    ) : Analog A exhibits a higher 
    
    
    
    due to tissue partitioning, whereas the Parent remains largely in the central compartment.
Metabolism (Clearance)
  • Fluorine Effect : The

    
     group is metabolically robust. The C-F bond strength prevents oxidative dealkylation at the 
    
    
    
    -position [2].
  • Amide Hydrolysis : The primary clearance pathway for Analog A is amidase-mediated hydrolysis, releasing the trifluoropyruvate core. Analog B (Pyridine) often shows improved resistance to hydrolysis due to electronic repulsion effects in the enzyme active site [3].

Mechanism of Action & Hydration Pathway

The following diagram illustrates the dynamic equilibrium between the active ketone and the inactive hydrate, and how this dictates membrane transport.

Hydration_PK_Pathway cluster_lumen Gut Lumen / Aqueous Media cluster_membrane Lipid Bilayer cluster_blood Systemic Circulation Ketone Active Ketone (R-CO-CF3) Hydrate Inactive Hydrate (R-C(OH)2-CF3) Ketone->Hydrate  +H2O (Fast Equilibrium) Permeation Passive Diffusion (Ketone Form Only) Ketone->Permeation  Lipophilic Entry Hydrate->Permeation  Blocked Target Enzyme Target (Covalent Complex) Permeation->Target  Binding Metabolism Liver Clearance (Amidase/CYP) Permeation->Metabolism  Elimination

Figure 1: The Hydration-Permeability Equilibrium.[1][2] Only the desolvated ketone fraction is competent for membrane diffusion, creating a permeability bottleneck for strongly hydrated analogs.

Experimental Protocols for PK Profiling

To generate the data described above, standard ADME protocols must be modified to account for the instability and hydration of these electrophiles.

Protocol 1: Determination of Hydration Constant ( ) via NMR

Standard LC-MS is unsuitable due to solvent effects shifting the equilibrium.

  • Preparation : Dissolve the test compound (10 mM) in a mixture of

    
     and 
    
    
    
    (buffer at pH 7.4).
  • Acquisition : Acquire

    
    -NMR spectra. The 
    
    
    
    group provides distinct chemical shifts for the ketone (
    
    
    to
    
    
    ppm) and the gem-diol hydrate (
    
    
    to
    
    
    ppm).
  • Calculation : Integrate the peak areas (

    
     and 
    
    
    
    ).
    
    
  • Validation : Repeat at pH 2.0 and pH 9.0 to ensure the ratio is driven by hydration, not ionization of neighboring groups.

Protocol 2: Modified Caco-2 Permeability Assay

Standard buffers may overestimate stability.

  • Buffer System : Use HBSS buffered to pH 7.4, but add 1% BSA to the receiver compartment to simulate the "sink condition" provided by plasma protein binding (crucial for lipophilic analogs).

  • Dosing : Apply compound at 10

    
     to the apical side.
    
  • Sampling : Sample at 30, 60, and 90 minutes.

  • Stabilization : Immediately quench samples with acetonitrile containing 1% formic acid . This shifts the equilibrium fully to the ketone form for consistent LC-MS/MS quantification.

  • Analysis : Quantify the total compound (hydrate + ketone) by LC-MS/MS using a transition specific to the

    
    -containing fragment.
    

Decision Framework: Selecting the Right Analog

When to choose which variant for drug development?

Decision_Tree Start Start: Define Therapeutic Goal TargetLoc Where is the Target? Start->TargetLoc Extracellular Extracellular / GI Lumen (e.g., Digestive Proteases) TargetLoc->Extracellular Intracellular Intracellular / CNS (e.g., Metabolic Enzymes) TargetLoc->Intracellular ParentChoice Select: Parent / Polar Analog High Solubility, Low Systemic Exposure Extracellular->ParentChoice LipophilicChoice Select: N-Alkyl/Aryl Analog High Permeability, Systemic Distribution Intracellular->LipophilicChoice MetabIssue Is Metabolic Stability Poor? LipophilicChoice->MetabIssue Bioisostere Select: N-Heteroaryl (Bioisostere) Balance of Stability & Permeability MetabIssue->Bioisostere Yes Standard Optimize Substituents MetabIssue->Standard No

Figure 2: Strategic selection of trifluoropyruvamide analogs based on target location and metabolic requirements.

References

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety . Frontiers in Chemistry. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective . ChemRxiv. [Link]

  • Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties . Royal Society Open Science. [Link]

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Retrosynthesis Analysis

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